PROTAC BET Degrader-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C48H47ClN8O4S |
|---|---|
Poids moléculaire |
867.5 g/mol |
Nom IUPAC |
N-[[4-[2-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylamino]-2-oxoethoxy]phenyl]methyl]-2-cyano-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C48H47ClN8O4S/c1-30-31(2)62-48-44(30)45(36-16-18-39(49)19-17-36)54-41(46-56-55-32(3)57(46)48)26-42(58)51-22-8-4-5-9-23-52-43(59)29-61-40-20-13-33(14-21-40)28-53-47(60)38(27-50)25-34-12-15-35-10-6-7-11-37(35)24-34/h6-7,10-21,24-25,41H,4-5,8-9,22-23,26,28-29H2,1-3H3,(H,51,58)(H,52,59)(H,53,60) |
Clé InChI |
SMTIDKSLOGSVOF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to PROTAC BET Degrader-12
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, PROTAC BET Degrader-12 has emerged as a significant tool for researchers in oncology and beyond. This in-depth technical guide serves as a comprehensive resource for scientists and drug development professionals, elucidating the core mechanism of action of this novel BET degrader. This document provides a detailed overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
This compound is a heterobifunctional molecule designed to selectively eliminate Bromodomain and Extra-Terminal (BET) domain-containing proteins from the cell.[1] It achieves this by hijacking the cell's own ubiquitin-proteasome system, offering a powerful alternative to traditional inhibition. This guide will delve into the specifics of its unique engagement of the DCAF11 E3 ligase, a key differentiator from many well-characterized BET degraders.
Core Mechanism of Action: A Tripartite Alliance for Degradation
The action of this compound is initiated through the formation of a ternary complex, a crucial "handshake" between the degrader, the target BET protein, and the DCAF11 E3 ubiquitin ligase. This process can be dissected into several key steps:
-
Dual Recognition and Binding: this compound is comprised of three key components: a ligand that specifically binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), a distinct ligand that recruits the DCAF11 E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[1] The molecule's design facilitates the simultaneous binding to both the BET protein and DCAF11.
-
Ternary Complex Formation: The binding of this compound to both its targets brings the BET protein and the DCAF11 E3 ligase into close proximity, forming a stable ternary complex. The stability and conformation of this complex are critical determinants of the subsequent degradation efficiency.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited DCAF11 E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BET protein. This results in the formation of a polyubiquitin (B1169507) chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.
-
Catalytic Cycle and Release: Following the degradation of the target protein, this compound is released and can engage another BET protein and DCAF11 E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single degrader molecule.
Signaling Pathways and Cellular Consequences
The degradation of BET proteins by this compound has profound effects on cellular signaling and function. BET proteins are critical "readers" of the epigenetic code, playing a key role in the regulation of gene transcription. By removing these proteins, this compound disrupts these processes, leading to:
-
Downregulation of Oncogenes: BET proteins are known to regulate the expression of key oncogenes, most notably c-MYC. The degradation of BET proteins leads to a significant reduction in c-MYC levels, thereby inhibiting cancer cell proliferation and survival.
-
Induction of Apoptosis: The suppression of pro-survival signaling pathways and the activation of pro-apoptotic genes contribute to the induction of programmed cell death in cancer cells.
-
Cell Cycle Arrest: The disruption of transcriptional programs essential for cell cycle progression can lead to arrest at specific checkpoints, preventing uncontrolled cell division.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and degradation efficacy.
| Parameter | Value | Description |
| DC50 (KBM7 cells) | 305.2 nM | The concentration of the degrader that induces 50% degradation of the target protein in KBM7 cells. |
| Target Proteins | BRD3, BRD4 | The primary BET proteins targeted for degradation. |
| E3 Ligase Recruited | DCAF11 | The specific E3 ubiquitin ligase engaged by the degrader. |
Visualizing the Mechanism and Workflows
To further clarify the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to characterize this compound is essential for reproducing and building upon these findings.
Western Blot Analysis for BET Protein Degradation
Objective: To quantify the degradation of BET proteins (BRD3 and BRD4) in a cellular context following treatment with this compound.
Materials:
-
KBM7 cells
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-BRD3, anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate KBM7 cells at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 value.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the BET-binding component of the degrader to its target bromodomain.
Materials:
-
Purified recombinant BET bromodomain protein (e.g., BRD4 BD1)
-
Fluorescently labeled tracer ligand that binds to the BET bromodomain
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified BET bromodomain protein.
-
Competition: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the degrader concentration. Fit the data to a competitive binding model to determine the IC50, which can then be converted to a Ki (inhibition constant).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To characterize the thermodynamics of the ternary complex formation between the BET protein, this compound, and the DCAF11 E3 ligase.
Materials:
-
Purified recombinant BET bromodomain protein
-
Purified recombinant DCAF11 E3 ligase complex
-
This compound
-
ITC buffer (dialysis buffer for all components)
Procedure:
-
Sample Preparation: Dialyze all protein components and the degrader in the same ITC buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.
-
ITC Experiment:
-
Load the BET protein into the ITC sample cell.
-
Load this compound into the injection syringe.
-
Perform a series of injections of the degrader into the protein solution while monitoring the heat change.
-
In a separate experiment, to study ternary complex formation, the DCAF11 ligase can be pre-mixed with the BET protein in the cell, or with the degrader in the syringe.
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a unique mechanism of action through its recruitment of the DCAF11 E3 ligase. Its ability to potently and selectively degrade BET proteins underscores the therapeutic potential of this approach. This technical guide provides a foundational understanding of its mechanism, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to further explore and harness the power of targeted protein degradation.
References
PROTAC BET Degrader-12: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides a comprehensive technical guide on the discovery and synthesis of PROTAC BET Degrader-12, a novel agent targeting the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, making them compelling targets in oncology. This compound (also referred to as Compound 8b) leverages a unique mechanism by recruiting the DCAF11 E3 ubiquitin ligase to induce the degradation of BRD3 and BRD4, offering a promising new avenue for cancer therapy. This guide details the rational design, synthesis, and biological evaluation of this degrader, presenting key data, experimental protocols, and visual workflows to support further research and development in this area.
Introduction to BET Proteins and PROTAC Technology
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes. In many cancers, the dysregulation of BET protein activity leads to the overexpression of oncogenes such as c-MYC, driving tumor proliferation and survival.
While small-molecule inhibitors of BET bromodomains have shown therapeutic promise, their efficacy can be limited by the need for high, sustained target occupancy and the potential for drug resistance. PROTAC technology offers a distinct and powerful alternative. PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, often resulting in more profound and durable biological effects than traditional inhibitors.
Discovery of this compound (Compound 8b)
This compound was developed as a covalent degrader of BET proteins that operates through a DCAF11-dependent mechanism.[1][2] The design of this molecule integrates three key components:
-
BET Binding Ligand: The well-characterized BET inhibitor (+)-JQ1 serves as the warhead for binding to the bromodomains of BET proteins.[1]
-
E3 Ligase Ligand: A cyanoacrylamide-containing moiety acts as a covalent ligand for the DCAF11 E3 ubiquitin ligase.[1][2]
-
Linker: A flexible linker connects the BET-binding ligand to the DCAF11 ligand, optimizing the formation of a productive ternary complex.[1]
The discovery was detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters by Tin G, et al.[1]
Mechanism of Action
The mechanism of action for this compound follows the canonical PROTAC pathway but is distinguished by its recruitment of the DCAF11 E3 ligase.
Caption: Mechanism of action for this compound.
Synthesis of this compound
The synthesis of this compound involves the conjugation of the BET-binding moiety, the linker, and the E3 ligase ligand. While the specific multi-step synthesis is detailed in the primary literature, the core components are commercially available for research purposes. MedChemExpress, for instance, provides the constituent parts:
-
BET Ligand: (+)-JQ-1 (HY-13030)[1]
A generalized synthetic scheme would involve the coupling of these components, likely through amide bond formation and deprotection steps. Researchers should refer to the supplementary information of Tin G, et al., Bioorg Med Chem Lett. 2024, 107, 129779 for the detailed synthetic protocol.[1]
Quantitative Data
The efficacy of this compound was assessed through various in vitro assays. The key quantitative metric for a PROTAC is the DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Compound Name | Cell Line | Assay | Target(s) | DC50 | Reference |
| This compound (Compound 8b) | KBM7 | Protein Degradation | BRD3, BRD4 | 305.2 nM | [1][2] |
Note: Further quantitative data regarding IC50 values for cell viability and degradation in other cell lines may be available in the full publication.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound. These are generalized procedures based on standard methods in the field.
Western Blot for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 in cells following treatment with the degrader.
Materials:
-
KBM7 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD3, anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate KBM7 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a dose-response range of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, harvest the cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD3 and BRD4 signals to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 values.
-
Cell Viability Assay
This protocol measures the effect of the degrader on cell proliferation.
Materials:
-
KBM7 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)
Procedure:
-
Cell Seeding:
-
Seed KBM7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel PROTAC such as this compound.
Caption: A typical workflow for PROTAC discovery and evaluation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its novel recruitment of the DCAF11 E3 ligase to degrade BET proteins expands the toolkit available to researchers targeting this important class of epigenetic regulators. The data presented herein, though preliminary without access to the full study, highlight its potential as a potent anti-cancer agent. The provided protocols and workflows serve as a foundation for further investigation and development of this and other next-generation PROTACs. As the field continues to evolve, the exploration of new E3 ligases and the optimization of degrader design will undoubtedly unlock new therapeutic opportunities for a wide range of diseases.
References
In-Depth Technical Guide: PROTAC BET Degrader-12 Target Protein Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12, also identified as Compound 8b, is a novel heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. This molecule is composed of a ligand for the BET bromodomains, based on the well-characterized inhibitor (+)-JQ1, connected via a linker to a ligand that recruits the DDB1 and CUL4 associated factor 11 (DCAF11) E3 ubiquitin ligase. By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for diseases driven by BET protein dysregulation, such as cancer. This technical guide provides a comprehensive overview of the target protein profile of this compound, including its degradation efficacy and mechanism of action, based on currently available data.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins.
Target Protein Profile: Quantitative Data
The following tables summarize the known quantitative data for the degradation of BET proteins by this compound.
| Target Protein | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | KBM7 | Western Blot | 305.2 | ~75 | [1][2] |
| BRD3 | KBM7 | Western Blot | Data not available | Data not available | [1] |
Note: Detailed quantitative data for BRD3 degradation and binding affinities for individual BET bromodomains by this compound are not yet publicly available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on the methods described in the primary literature[1].
Cell Viability and Protein Degradation Assays
1. Cell Culture and Treatment:
-
KBM7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For degradation studies, cells are seeded at an appropriate density and treated with varying concentrations of this compound (e.g., a serial dilution from 1 µM to 1 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Western Blotting for Protein Degradation:
-
Following treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies specific for BRD4, BRD3, and a loading control (e.g., GAPDH or β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify protein levels relative to the loading control and normalized to the DMSO-treated sample to determine DC50 and Dmax values.
Identification of the E3 Ligase
CRISPR-Cas9 Knockout Screening:
-
A genome-wide CRISPR-Cas9 knockout screen is performed in a reporter cell line (e.g., KBM7 cells expressing a fluorescently tagged BRD4) to identify genes whose loss confers resistance to this compound-induced degradation.
-
Cells are transduced with a pooled sgRNA library targeting all known human E3 ligases.
-
The transduced cell population is treated with this compound.
-
Cells that retain high levels of the reporter protein (i.e., are resistant to degradation) are isolated by fluorescence-activated cell sorting (FACS).
-
Genomic DNA is extracted from the resistant cell population, and the sgRNA sequences are amplified by PCR and identified by next-generation sequencing.
-
Enrichment of sgRNAs targeting DCAF11 indicates its essential role in the degradation mechanism of this compound.
Conclusion and Future Directions
This compound (Compound 8b) is a covalent degrader that selectively targets BRD3 and BRD4 for proteasomal degradation through the recruitment of the DCAF11 E3 ligase[1]. The available data demonstrates its efficacy in reducing BRD4 protein levels in KBM7 cells.
Further research is required to fully elucidate the target protein profile of this compound. Key areas for future investigation include:
-
Determination of binding affinities (Kd) for the individual bromodomains of BRD2, BRD3, and BRD4.
-
Quantitative degradation analysis (DC50, Dmax) for BRD3.
-
Assessment of selectivity against other BET family members (BRD2, BRDT) and off-target proteins through unbiased proteomics.
-
Evaluation of the therapeutic potential in various preclinical cancer models.
This in-depth technical guide provides a foundational understanding of this compound for researchers and drug development professionals. As more data becomes available, a more complete picture of its therapeutic potential will emerge.
References
The Degradation of BRD3 and BRD4 by PROTAC BET Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. This technical guide provides an in-depth overview of PROTAC-mediated degradation of the Bromodomain and Extra-Terminal (BET) family proteins, BRD3 and BRD4, which are critical regulators of gene expression and are implicated in various diseases, including cancer. While newer agents like PROTAC BET Degrader-12, which utilizes the DCAF11 E3 ligase, are emerging, this guide will focus on the well-characterized degraders MZ1, dBET1, and ARV-771 as illustrative examples. These molecules have been instrumental in understanding the principles of PROTAC-mediated BET degradation. We will delve into their mechanisms of action, present quantitative degradation data, provide detailed experimental protocols for their characterization, and visualize the key cellular pathways and experimental workflows.
Introduction to PROTAC BET Degraders
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, a BET bromodomain), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Several PROTAC BET degraders have been developed, each with distinct characteristics based on the E3 ligase they recruit. MZ1 and ARV-771 are based on a ligand for the von Hippel-Lindau (VHL) E3 ligase, while dBET1 utilizes a ligand for Cereblon (CRBN). These degraders have demonstrated potent and often preferential degradation of BET family members.
Mechanism of Action
The fundamental mechanism of action for PROTAC BET degraders involves hijacking the cell's ubiquitin-proteasome system to eliminate BRD3 and BRD4. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Quantitative Degradation Data
The efficacy of PROTAC BET degraders is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The impact on cell proliferation is measured by the half-maximal inhibitory concentration (IC50). The binding affinity to the target protein is denoted by the dissociation constant (Kd).
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase |
| MZ1 | BRD4 | H661 | 8 | >90 | - | VHL |
| BRD4 | H838 | 23 | >90 | - | VHL | |
| BRD2/3 | HeLa | - | Incomplete at 1µM | - | VHL | |
| dBET1 | BRD2/3/4 | MV4;11 | ~100 | >85 | 140 | CRBN |
| BRD2/3/4 | Kasumi-1 | - | Dose-dependent | 148.3 | CRBN | |
| ARV-771 | BRD2/3/4 | 22Rv1 | <1 | >95 | - | VHL |
| BRD2/3/4 | VCaP | <1 | >95 | - | VHL |
Note: DC50, Dmax, and IC50 values can vary depending on the cell line, treatment duration, and experimental conditions.
| Degrader | Target Bromodomain | Kd (nM) |
| ARV-771 | BRD2(1) | 34 |
| BRD2(2) | 4.7 | |
| BRD3(1) | 8.3 | |
| BRD3(2) | 7.6 | |
| BRD4(1) | 9.6 | |
| BRD4(2) | 7.6 |
Downstream Signaling Pathways
Degradation of BRD3 and BRD4 has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and cell cycle regulators.
c-MYC Signaling
BRD4 is a critical regulator of c-MYC transcription. By displacing BRD4 from the c-MYC promoter and enhancer regions, BET degraders lead to a rapid and sustained decrease in c-MYC protein levels, resulting in reduced cell proliferation and induction of apoptosis.[1]
Androgen Receptor (AR) Signaling
In prostate cancer, BRD4 co-localizes with the androgen receptor (AR) on chromatin to drive the expression of AR target genes.[2] BET degraders can disrupt this interaction and lead to the downregulation of the AR signaling axis, which is crucial for the growth of castration-resistant prostate cancer (CRPC).[3]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for quantifying the degradation of BRD3 and BRD4 in response to PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, MV4;11)
-
PROTAC BET degrader (e.g., MZ1, dBET1, ARV-771)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD3, anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control to determine the percentage of protein degradation.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol assesses the effect of PROTAC-induced degradation on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC BET degrader
-
96-well plates
-
MTT reagent or CellTiter-Glo luminescent cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with a serial dilution of the PROTAC for 48-72 hours.
-
Assay:
-
For MTT: Add MTT reagent, incubate, and then add solubilization solution.
-
For CellTiter-Glo: Add the reagent to the wells.
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the PROTAC-dependent interaction between BRD4 and the recruited E3 ligase.
Materials:
-
Cells expressing tagged versions of the E3 ligase or BRD4 (optional, but helpful)
-
PROTAC BET degrader
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (anti-BRD4 and anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody, followed by the addition of protein A/G beads to pull down the protein complex.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluates by western blotting to detect the co-immunoprecipitated protein (e.g., probe for BRD4 in a VHL immunoprecipitation).
Experimental Workflow
The evaluation of a novel PROTAC BET degrader typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
PROTAC-mediated degradation of BRD3 and BRD4 is a promising therapeutic strategy. The well-characterized degraders MZ1, dBET1, and ARV-771 have provided a solid foundation for understanding the mechanism of action, downstream cellular consequences, and key experimental methodologies for evaluating these novel therapeutics. As the field continues to evolve with the development of new degraders recruiting different E3 ligases, the principles and protocols outlined in this guide will remain a valuable resource for researchers and drug developers working to harness the power of targeted protein degradation.
References
- 1. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DCAF11-Dependent Degradation by PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide focuses on PROTAC BET Degrader-12, a novel agent that mediates the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD3 and BRD4, through the recruitment of the DCAF11 E3 ubiquitin ligase.[1]
This compound is a covalent PROTAC, featuring a cyanoacrylamide warhead that engages the DCAF11 E3 ligase. Its structure comprises three key components: a ligand derived from (+)-JQ1 that binds to the bromodomains of BET proteins, a linker, and a cyanoacrylamide-based ligand that covalently binds to DCAF11.[1] This unique mechanism of action expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation.
Mechanism of Action: DCAF11-Mediated Degradation Pathway
This compound functions by inducing the formation of a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the BET protein, marking it for subsequent degradation by the 26S proteasome.
Quantitative Data
This compound has been shown to inhibit the viability of KBM7 cells with a half-maximal degradation concentration (DC50) of 305.2 nM.[1] Further quantitative data regarding the degradation efficiency (Dmax), binding affinities, and ternary complex cooperativity are essential for a comprehensive understanding of its pharmacological profile.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Target(s) | Reference |
| Cell Viability DC50 | 305.2 nM | KBM7 | BRD3/BRD4 | [1] |
Note: At the time of this writing, detailed quantitative data on degradation Dmax, binding affinities (KD) for BRD3, BRD4, and DCAF11, and ternary complex cooperativity for this compound are not publicly available.
Experimental Protocols
The characterization of PROTACs like BET Degrader-12 involves a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for these essential assays.
Experimental Workflow
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in BRD3 and BRD4 protein levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KBM7) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD3 and BRD4 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Objective: To measure the formation and stability of the BRD4-PROTAC-DCAF11 ternary complex.
A. Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize biotinylated DCAF11 onto a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject a constant concentration of BRD4 (or BET bromodomain) over the sensor surface until a stable baseline is achieved.
-
In the presence of the constant BRD4 concentration, inject varying concentrations of this compound.
-
Measure the association and dissociation rates to determine the binding affinity (KD) of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model to calculate kinetic parameters.
B. Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place a solution of DCAF11 in the ITC cell. Load a solution of this compound into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the DCAF11 solution while measuring the heat changes.
-
Ternary Complex Measurement: To measure the ternary complex formation, pre-saturate the DCAF11 in the cell with the BET protein (BRD4) and then titrate in the PROTAC.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. Calculate the cooperativity factor (α).
In Vitro Ubiquitination Assay
Objective: To confirm that this compound induces the DCAF11-mediated ubiquitination of BRD4.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, recombinant DCAF11 E3 ligase complex, and the BRD4 protein substrate.
-
PROTAC Addition: Add this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow for ubiquitination to occur.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against BRD4.
-
Data Analysis: The presence of a high-molecular-weight smear or ladder of bands above the unmodified BRD4 band in the PROTAC-treated lane indicates successful ubiquitination.
Logical Relationships in Ternary Complex Formation
The formation of a productive ternary complex is a critical step in PROTAC-mediated degradation. The stability and conformation of this complex are influenced by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity between the protein-protein interactions.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation by successfully hijacking the DCAF11 E3 ligase to induce the degradation of BET proteins. Its unique covalent mechanism of action provides a valuable tool for researchers studying BET protein biology and offers a promising therapeutic strategy for diseases driven by BET protein dysregulation. Further elucidation of its quantitative pharmacological parameters will be crucial for its continued development and clinical translation.
References
The Pivotal Role of (+)-JQ1 in the Efficacy of PROTAC BET Degrader-12: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of (+)-JQ1 within the architecture of PROTAC BET Degrader-12, a novel therapeutic agent designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and targeted protein degradation.
Introduction to BET Proteins and PROTAC Technology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that regulate gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the expression of oncogenes such as c-MYC.[2][3] Dysregulation of BET protein activity is implicated in a variety of cancers, making them a compelling target for therapeutic intervention.[1]
Proteolysis-targeting chimera (PROTAC) technology offers a revolutionary approach to drug discovery by co-opting the cell's natural protein disposal system to eliminate disease-causing proteins.[1][4] PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
(+)-JQ1: The High-Affinity Warhead for BET Proteins
This compound utilizes the well-characterized small molecule, (+)-JQ1, as its warhead to engage with BET proteins.[8][9] (+)-JQ1 is a potent and selective inhibitor of the BET family of bromodomains.[2][10][11] Its primary role within the PROTAC is to specifically and with high affinity bind to the acetyl-lysine binding pocket of BRD2, BRD3, and BRD4.[11] This binding event is the critical first step in the formation of the ternary complex necessary for targeted degradation.
The thienotriazolodiazepine scaffold of (+)-JQ1 provides excellent shape complementarity with the bromodomain binding site, ensuring potent and competitive binding.[11] The stereoisomer, (-)-JQ1, is significantly less active, highlighting the specific molecular interactions required for effective engagement with BET proteins.[11]
Quantitative Binding Data for (+)-JQ1
The affinity of (+)-JQ1 for various BET bromodomains has been extensively characterized. This high-affinity binding is essential for the efficacy of this compound.
| Bromodomain | Binding Affinity (Kd, nM) | Inhibition (IC50, nM) |
| BRD2 (N-terminal) | 128 | 17.7 |
| BRD3 (N-terminal) | 59.5 | - |
| BRD3 (C-terminal) | 82 | - |
| BRD4 (N-terminal) | 49-50 | 76.9-77 |
| BRD4 (C-terminal) | 90 | 32.6-33 |
| BRDT (N-terminal) | 190 | - |
Data compiled from multiple sources.[2][11]
Mechanism of Action of this compound
The function of (+)-JQ1 is integral to the overall mechanism of this compound, which is designed to degrade BRD3 and BRD4 in a DCAF11-dependent manner.[8][12]
-
Binding to BET Proteins: The (+)-JQ1 moiety of the PROTAC binds to the bromodomains of BRD3 and BRD4.[8]
-
Recruitment of E3 Ligase: The other end of the PROTAC, a cyanoacrylamide-containing ligand, recruits the DCAF11 E3 ubiquitin ligase.[8][12]
-
Ternary Complex Formation: The linker facilitates the formation of a stable ternary complex between the BET protein, the PROTAC, and the E3 ligase.[6]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the BET protein.
-
Proteasomal Degradation: The polyubiquitinated BET protein is recognized and degraded by the 26S proteasome.[1]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JQ1 - Wikipedia [en.wikipedia.org]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to PROTAC BET Degrader-12 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide provides a comprehensive technical overview of PROTAC BET Degrader-12, a specific degrader of Bromodomain and Extra-Terminal (BET) proteins, and its broader context within the landscape of BET degraders in oncology research. We will delve into its mechanism of action, present quantitative efficacy data in cancer cell lines, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
Introduction to PROTAC BET Degraders
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. Their involvement in the expression of key oncogenes, such as c-MYC, makes them attractive targets for cancer therapy. PROTAC BET degraders are heterobifunctional molecules designed to induce the degradation of these proteins.
This compound , also known as Compound 8b, is a PROTAC that specifically induces the degradation of BRD3 and BRD4 in a DCAF11-dependent manner[1][2][3]. It is composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the DDB1-CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase.
Mechanism of Action
The fundamental mechanism of action for a PROTAC BET degrader involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Quantitative Data Presentation
While specific data for this compound is limited, the following tables summarize its known activity and provide a comparative landscape of other well-characterized PROTAC BET degraders in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Cancer Type | Assay | Potency (DC50) |
| This compound (Compound 8b) | KBM7 | Chronic Myelogenous Leukemia | Cell Viability | 305.2 nM[1][2][3] |
Table 2: In Vitro Activity of Representative PROTAC BET Degraders
| Compound | Cell Line | Cancer Type | Assay | Potency (DC50/IC50) | Reference(s) |
| ARV-771 | 22Rv1 | Prostate Cancer | BRD2/3/4 Degradation (DC50) | < 5 nM | [4][5] |
| VCaP | Prostate Cancer | BRD2/3/4 Degradation (DC50) | < 1 nM | [4] | |
| LnCaP95 | Prostate Cancer | BRD2/3/4 Degradation (DC50) | < 1 nM | [4] | |
| 22Rv1 | Prostate Cancer | c-MYC Suppression (IC50) | < 1 nM | [4][6] | |
| ARV-825 | 22RV1 | Prostate Cancer | BRD4 Degradation (DC50) | 0.57 nM | [7] |
| NAMALWA | Burkitt's Lymphoma | BRD4 Degradation (DC50) | 1 nM | [7][8] | |
| CA46 | Burkitt's Lymphoma | BRD4 Degradation (DC50) | 1 nM | [7][8] | |
| MOLM-13 | Acute Myeloid Leukemia | Cell Growth (IC50) | 18.2 nM | [9] | |
| MV4-11 | Acute Myeloid Leukemia | Cell Growth (IC50) | 1.05 nM | [9] | |
| RS4-11 | Acute Lymphoblastic Leukemia | Cell Growth (IC50) | 3.3 nM | [9] | |
| dBET1 | MV4;11 | Acute Myeloid Leukemia | Cell Proliferation (IC50) | 0.14 µM | [10] |
| Kasumi-1 | Acute Myeloid Leukemia | Cell Growth (IC50) | 0.1483 µM | [11][12] | |
| NB4 | Acute Promyelocytic Leukemia | Cell Growth (IC50) | 0.3357 µM | [11][12] | |
| THP-1 | Acute Monocytic Leukemia | Cell Growth (IC50) | 0.3551 µM | [11][12] | |
| QCA570 | MV4;11 | Acute Myeloid Leukemia | Cell Growth (IC50) | 8.3 pM | [13] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Growth (IC50) | 62 pM | [13] | |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Growth (IC50) | 32 pM | [13] | |
| Bladder Cancer Cell Lines | Bladder Cancer | BRD4 Degradation (DC50) | ~1 nM | [14][15] | |
| MZ1 | U87 | Glioblastoma | Cell Viability (IC50) | 3.68 µM | [16] |
| LN229 | Glioblastoma | Cell Viability (IC50) | 0.89 µM | [16] | |
| A172 | Glioblastoma | Cell Viability (IC50) | 0.80 µM | [16] | |
| U251 | Glioblastoma | Cell Viability (IC50) | 0.47 µM | [16] | |
| HeLa | Cervical Cancer | BRD4 Degradation (DC50) | 2-20 nM | [17] |
Experimental Protocols
Western Blot for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a PROTAC BET degrader.
Materials:
-
Cancer cell line of interest (e.g., KBM7, 22Rv1, RS4;11)
-
Complete cell culture medium
-
This compound (or other BET degrader)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC BET degrader in complete culture medium. A typical dose-response range is 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Treat the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 value (concentration at which 50% of the protein is degraded).
-
Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To determine the anti-proliferative effect of the PROTAC BET degrader and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other BET degrader)
-
DMSO (vehicle control)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of the PROTAC BET degrader in complete culture medium.
-
Treat the cells with various concentrations of the degrader and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Addition and Measurement:
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the degrader concentration.
-
Use non-linear regression analysis to determine the IC50 value (concentration that inhibits cell growth by 50%).
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (as for Western Blot)
-
Primary antibody against the target BET protein (e.g., anti-BRD4)
-
Primary antibody against ubiquitin
-
Protein A/G agarose (B213101) beads
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with the PROTAC BET degrader at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time period (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate the protein lysates with an antibody against the target BET protein (e.g., anti-BRD4) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with the anti-BET protein antibody to confirm the immunoprecipitation of the target protein.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Downstream signaling effects of BET protein degradation.
Caption: Experimental workflow for PROTAC BET degrader evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 12. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [opnme.com]
Epigenetic Modifications by PROTAC BET Degrader-12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12 is a novel, covalent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of specific Bromodomain and Extra-Terminal (BET) family proteins. As a member of a new class of therapeutic agents, it offers a distinct mechanism of action compared to traditional small-molecule inhibitors. This technical guide provides a comprehensive overview of the core principles, expected epigenetic consequences, and methodologies for studying this compound.
This compound is characterized as a covalent degrader that specifically targets BRD3 and BRD4 for degradation through the recruitment of the DCAF11 E3 ubiquitin ligase.[1][2][3] This covalent modification and recruitment of a less commonly utilized E3 ligase distinguishes it from many other well-studied BET degraders.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomains of BRD3 and BRD4, while the other end, featuring a cyanoacrylamide warhead, covalently engages the DCAF11 E3 ligase.[2] This dual binding induces the formation of a ternary complex, bringing the target BET protein into close proximity with the E3 ligase machinery. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degrader is then released to act catalytically, inducing the degradation of multiple target protein molecules.
Epigenetic Consequences of BET Protein Degradation
BET proteins, particularly BRD4, are crucial "readers" of the epigenetic code. They bind to acetylated lysine (B10760008) residues on histone tails, a key modification associated with active chromatin and gene transcription. By degrading BRD3 and BRD4, this compound is expected to induce significant changes in the epigenetic landscape, leading to widespread transcriptional reprogramming. While specific data for this compound is not yet publicly available, the effects of other BET degraders provide a strong indication of the anticipated epigenetic modifications.
-
Reduced Histone Acetylation at Active Enhancers: The degradation of BRD4 leads to the displacement of the p300/CBP histone acetyltransferases from super-enhancers, resulting in a decrease in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers.
-
Altered Chromatin Accessibility: The removal of BET proteins from chromatin can lead to changes in chromatin structure. It is hypothesized that this would result in decreased chromatin accessibility at BET-dependent enhancers and promoters, which can be measured by techniques such as ATAC-seq.
-
Downregulation of Oncogenic Transcription: A primary consequence of BET protein degradation is the transcriptional repression of key oncogenes, most notably c-Myc. BET proteins are critical for the transcriptional elongation of c-Myc, and their removal leads to a rapid and sustained decrease in c-Myc mRNA and protein levels.
Downstream Signaling Pathways
The degradation of BET proteins by this compound is anticipated to have profound effects on downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. The c-Myc oncogene is a central node in these pathways.
Quantitative Data
Quantitative data for this compound is currently limited. The following table summarizes the available data and provides a comparison with other well-characterized BET degraders.
| Compound | Target(s) | E3 Ligase Recruited | DC50 | Cell Line | Reference(s) |
| This compound | BRD3, BRD4 | DCAF11 | 305.2 nM | KBM7 | [1][3] |
| MZ1 | BRD2, BRD3, BRD4 | VHL | ~25 nM (BRD4) | HeLa | [4] |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | <1 nM (BRD4) | 22Rv1 | [4] |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | ~4 nM (BRD4) | MV4;11 | [4] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the epigenetic and transcriptional effects of BET degraders. These protocols should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of BRD3, BRD4, and downstream targets like c-Myc following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., KBM7)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-BRD4, anti-BRD3, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq)
Objective: To map the genome-wide changes in histone modifications, such as H3K27ac, following treatment with this compound.
Materials:
-
Treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
ChIP-grade antibody (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27ac antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between treated and control samples.
Protocol 3: Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
Objective: To assess changes in chromatin accessibility genome-wide after treatment with this compound.
Materials:
-
Treated and control cells (50,000 cells per reaction)
-
Lysis buffer
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
-
NGS library preparation kit
Procedure:
-
Cell Lysis: Lyse a small number of cells in a hypotonic buffer to isolate nuclei.
-
Tagmentation: Incubate the nuclei with Tn5 transposase, which will simultaneously cut accessible DNA and ligate sequencing adapters.
-
DNA Purification: Purify the tagmented DNA.
-
Library Amplification: Amplify the library using PCR.
-
Sequencing and Data Analysis: Perform paired-end sequencing. Analyze the data to identify regions of open chromatin and compare accessibility between treated and control samples.
Protocol 4: RNA-sequencing (RNA-seq)
Objective: To profile the global transcriptomic changes induced by this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA enrichment or rRNA depletion kit
-
RNA-seq library preparation kit
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells. Perform DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity (RIN score) using a Bioanalyzer.
-
Library Preparation: Enrich for mRNA (poly-A selection) or deplete ribosomal RNA. Construct sequencing libraries.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, quantify gene expression, and perform differential gene expression analysis to identify up- and down-regulated genes.
Conclusion
This compound represents a promising new tool for targeted protein degradation with the potential for therapeutic applications. Its unique mechanism, involving covalent engagement of the DCAF11 E3 ligase to degrade BRD3 and BRD4, sets it apart from other BET degraders. While specific data on its epigenetic and transcriptomic effects are still emerging, the established roles of BET proteins allow for strong hypotheses about its impact on chromatin structure and gene expression. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the detailed molecular consequences of this compound treatment, which will be crucial for its further development and application. Future studies should focus on generating comprehensive datasets, including ChIP-seq for various histone marks, ATAC-seq, and RNA-seq, to fully elucidate the epigenetic and transcriptional landscape shaped by this novel degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BET Degrader-12: A Technical Guide to DCAF11-Mediated Degradation and Transcriptional Repression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. This technical guide provides an in-depth overview of PROTAC BET Degrader-12 (also known as Compound 8b), a novel heterobifunctional molecule that selectively degrades Bromodomain and Extra-Terminal (BET) family proteins BRD3 and BRD4.[1] Unlike traditional small molecule inhibitors that merely block protein function, this compound facilitates the complete removal of its target proteins, leading to a more profound and sustained impact on gene transcription. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows associated with this DCAF11-dependent BET degrader.
Introduction to BET Proteins and Targeted Degradation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in regulating gene expression.[2] They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.[3] This function is particularly critical for the expression of key oncogenes, such as c-MYC, which are major drivers of cellular proliferation and survival in many cancers.[3][4]
Targeted protein degradation using PROTACs offers a powerful alternative to conventional inhibition.[2] PROTACs are bifunctional molecules that consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This design induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3]
This compound: Mechanism of Action
This compound is a novel BET degrader that specifically recruits the DDB1 and CUL4 associated factor 11 (DCAF11) E3 ubiquitin ligase to induce the degradation of BRD3 and BRD4.[1] The molecule is composed of:
-
A BET Binding Moiety: Based on the (+)-JQ-1 ligand, which binds to the bromodomains of BET proteins.[1]
-
A DCAF11 Ligand: A cyanoacrylamide-containing moiety that engages the DCAF11 substrate receptor.[1]
-
A Linker: An optimized chemical linker that connects the two ligands and facilitates the formation of a stable ternary complex.[1]
The degradation process initiated by this compound is catalytic, meaning a single molecule of the degrader can induce the degradation of multiple target protein molecules.[3]
Quantitative Data
Degradation Potency of this compound
The following table summarizes the known degradation potency of this compound.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |
| This compound | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 | [1] |
Representative Transcriptional Effects of BET Degraders
While specific RNA-sequencing data for this compound is not yet publicly available, studies on other potent BET degraders provide insight into the expected transcriptional consequences. The degradation of BET proteins, particularly BRD4, leads to a widespread downregulation of gene transcription, with a pronounced effect on genes regulated by super-enhancers, including key oncogenes.[4]
The following table presents representative data on the downregulation of c-MYC mRNA by other BET degraders.
| Degrader | Target(s) | E3 Ligase | Cell Line | Treatment | c-MYC mRNA Downregulation | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | 22Rv1 | 30 nM for 6h | Significant Downregulation | [5] |
| QCA570 | BRD2, BRD3, BRD4 | Not Specified | H157 | 5 nM for 12h | Not significantly reduced at mRNA level | [4] |
| BETd-260 | BRD2, BRD3, BRD4 | CRBN | MNNG/HOS | Not Specified | Not Specified | [6] |
Note: The effect on c-MYC can be complex, involving both transcriptional repression and effects on protein stability.[4]
Experimental Protocols
Western Blot Analysis of BET Protein Degradation
Objective: To determine the dose- and time-dependent degradation of BRD3 and BRD4 following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., KBM7)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Treat cells for various time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
Objective: To quantify the change in mRNA levels of specific target genes (e.g., c-MYC) following treatment with this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 6, 12, 24 hours).
-
RNA Extraction: Extract total RNA from cells according to the manufacturer's protocol, including a DNase I treatment step.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
qPCR: Perform qPCR using primers for the target gene(s) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Global Transcriptomic Analysis by RNA-Sequencing (RNA-seq)
Objective: To obtain a comprehensive profile of gene expression changes induced by this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
RNA quality assessment tools (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control (in biological triplicate). Extract high-quality total RNA.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the kit manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Signaling Pathways and Experimental Workflows
Downstream Signaling of BET Degradation
The degradation of BRD3 and BRD4 by this compound is expected to have significant downstream effects on signaling pathways that regulate cell growth, proliferation, and survival. A key consequence is the transcriptional repression of the c-MYC oncogene.
Experimental Workflow for Assessing Transcriptional Effects
The following diagram outlines a typical workflow for investigating the impact of this compound on gene transcription.
Conclusion
This compound represents a promising chemical tool and potential therapeutic agent that leverages a DCAF11-dependent mechanism to induce the degradation of BRD3 and BRD4. By eliminating these key epigenetic readers, this PROTAC can profoundly and durably suppress the transcription of critical oncogenes like c-MYC. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this novel BET degrader. As more specific data on the global transcriptomic impact of this compound becomes available, a deeper understanding of its unique DCAF11-mediated effects on gene regulation will be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of PROTAC BET Degrader-12: A Technical Guide
This technical guide provides an in-depth overview of the initial in vitro evaluation of PROTAC BET Degrader-12, a novel proteolysis-targeting chimera designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to selectively eliminate BET proteins.[] It is composed of a ligand that binds to BET proteins, specifically incorporating the well-characterized BET inhibitor motif of (+)-JQ1, a linker, and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[2] By inducing the formation of a ternary complex between a BET protein and the E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The degradation of BET proteins, which are critical epigenetic readers and transcriptional regulators, has shown significant therapeutic potential in various malignancies.[5][6][7]
Mechanism of Action
This compound operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple target protein molecules.[3] The process begins with the simultaneous binding of the PROTAC to a BET protein and the DCAF11 E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Data Presentation
Quantitative data for this compound and representative data for other well-characterized PROTAC BET degraders are summarized below for comparative purposes.
Table 1: In Vitro Degradation Activity of this compound
| Compound | Cell Line | Target Protein | DC50 (nM) | E3 Ligase | Reference |
| This compound | KBM7 | BRD3/BRD4 | 305.2 | DCAF11 | [2] |
DC50: Half-maximal degradation concentration.
Table 2: Representative In Vitro Activity of Other PROTAC BET Degraders
| Compound | Cell Line | Target Protein | DC50 (nM) | IC50 (nM) | E3 Ligase | Reference |
| BETd-260 | RS4;11 | BRD4 | <30 pM | 51 pM | Cereblon | [8] |
| ARV-771 | 22Rv1 | BRD4 | <1 | <5 (c-MYC suppression) | VHL | [9][10] |
| QCA570 | RS4;11 | BET proteins | - | 50 pM | - | [3] |
| PROTAC BET Degrader-1 | RS4;11 | BRD2/3/4 | 3-10 | 4.3 | Cereblon | [11] |
IC50: Half-maximal inhibitory concentration (for cell growth or downstream target suppression).
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Maintenance
-
Cell Lines: Human leukemia (KBM7, RS4;11), prostate cancer (22Rv1), and other relevant cancer cell lines are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for BET Protein Degradation
This protocol is used to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with this compound.
-
Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for specified time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.
Cell Viability Assay
This assay measures the effect of this compound on cancer cell proliferation.
-
Cell Plating: Seed cells in 96-well plates at an optimized density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.
Ternary Complex Formation Assays
Assays such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be employed to confirm the formation of the BET-PROTAC-E3 ligase ternary complex.[12][13] These assays provide insights into the binding affinities and cooperativity of the complex formation.
Ubiquitination Assays
To confirm that the degradation is mediated by the ubiquitin-proteasome system, in vitro ubiquitination assays can be performed. These assays typically involve incubating the purified BET protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (DCAF11), and biotinylated ubiquitin with the PROTAC. The ubiquitination of the BET protein can then be detected by western blotting for the biotin (B1667282) tag or using AlphaLISA technology.[14]
Signaling Pathways Affected by BET Degradation
BET proteins are key regulators of gene transcription, particularly for genes involved in cell proliferation and oncogenesis, such as c-MYC.[15][16] They also play a role in inflammatory signaling pathways like NF-κB.[5][17] By degrading BET proteins, this compound is expected to downregulate the expression of these key genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Conclusion
This compound is a novel BET degrader that has demonstrated the ability to degrade BRD3 and BRD4 in vitro. The provided technical guide outlines the fundamental in vitro assays required for its initial characterization. Further studies are warranted to fully elucidate its degradation profile across various cell lines, its impact on downstream signaling pathways, and its broader therapeutic potential. The detailed protocols and conceptual frameworks presented herein serve as a valuable resource for researchers and drug developers working in the field of targeted protein degradation.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BET Degrader-12: Cellular Uptake and Distribution
For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of PROTAC BET Degrader-12, a covalent degrader of Bromodomain and Extra-Terminal (BET) proteins. This document details its mechanism of action, summarizes key quantitative data, provides illustrative diagrams for core processes, and outlines relevant experimental protocols.
Introduction to this compound
This compound (also referred to as Compound 8b) is a proteolysis-targeting chimera designed to selectively eliminate BET proteins from cells. It is a covalent degrader that has been shown to degrade BRD3 and BRD4.[1][2] Its mechanism of action relies on hijacking the ubiquitin-proteasome system, a cell's natural machinery for protein disposal.[3] Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs mediate the destruction of the target protein, which can lead to a more profound and durable biological effect.[4]
This compound is composed of three key components: a ligand that binds to BET proteins ((+)-JQ1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This heterobifunctional nature allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound's efficacy in cellular models.
Table 1: Degradation Efficacy of this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax | Reference |
| BRD4 | KBM7 | 305.2 | ~75% | [2][5] |
| BRD3 | KBM7 | Data not available | Degraded | [2] |
-
DC50 : The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Cell Viability Inhibition by this compound
| Cell Line | IC50 (nM) | Reference |
| KBM7 | 305.2 | [5] |
-
IC50 : The concentration of the degrader that inhibits cell viability by 50%.
Mechanism of Action
This compound induces the degradation of BET proteins through a DCAF11-dependent mechanism.[1][2] The process begins with the PROTAC entering the cell and simultaneously binding to a BET protein (BRD3 or BRD4) and the DCAF11 substrate receptor of the CRL4-DCAF11 E3 ubiquitin ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
Cellular Uptake and Distribution
While specific data on the cellular uptake and subcellular distribution of this compound are not publicly available, general principles for PROTACs can be considered. Due to their relatively high molecular weight, cellular permeability can be a challenge for PROTACs.[3] The physicochemical properties of the linker and the overall molecule play a crucial role in its ability to cross the cell membrane.[6]
The subcellular localization of both the target protein and the recruited E3 ligase is a critical factor for successful degradation.[7] Since BET proteins are predominantly localized in the nucleus, and DCAF11 is also known to have nuclear localization, it is hypothesized that this compound must effectively penetrate the nucleus to facilitate the formation of the ternary complex.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols based on standard practices in the field.
Protocol for Determining Cellular Uptake using LC-MS/MS
This protocol describes how to quantify the intracellular concentration of a PROTAC.
-
Cell Culture: Plate cells (e.g., KBM7) at a known density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular compound.
-
Cell Lysis and Protein Precipitation: Lyse the cells with a lysis buffer (e.g., RIPA buffer). Add a cold organic solvent (e.g., acetonitrile (B52724) with an internal standard) to precipitate proteins.
-
Supernatant Collection: Centrifuge the samples to pellet the precipitated protein and cell debris. Collect the supernatant containing the PROTAC.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of the PROTAC.
-
Data Analysis: Calculate the intracellular concentration based on the cell number and the quantified amount of the PROTAC, typically expressed as pmol/10^6 cells.
Protocol for Western Blotting to Assess Protein Degradation
This protocol details the steps to measure the extent of BET protein degradation.
-
Cell Treatment and Lysis: Treat cells with a dose-response range of this compound for a specified duration (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the levels of BRD3 and BRD4 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol for CRISPR/Cas9-Mediated Knockout to Validate E3 Ligase Dependency
This protocol is used to confirm the involvement of a specific E3 ligase in the degradation process.
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative E3 ligase (e.g., DCAF11) into a Cas9-expressing vector.
-
Cell Transfection/Transduction: Introduce the gRNA/Cas9 construct into the target cells (e.g., KBM7) using an appropriate method like lentiviral transduction or electroporation.
-
Selection and Clonal Isolation: Select for cells that have successfully incorporated the construct (e.g., using puromycin (B1679871) resistance). Isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of the target gene by Western blotting and sequencing of the genomic locus.
-
Degradation Assay in Knockout Cells: Treat the knockout cells and wild-type control cells with this compound. Assess the degradation of BRD3 and BRD4 by Western blotting as described in Protocol 5.2. A rescue of degradation in the knockout cells confirms the dependency on the targeted E3 ligase.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Covalent Proximity Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The subcellular distribution of a protein affects its degradation by small molecule degraders (PROTACs) | MRC PPU [ppu.mrc.ac.uk]
An In-depth Technical Guide to the Covalent Nature of PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BET Degrader-12, a covalent degrader of Bromodomain and Extra-Terminal (BET) proteins. This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization, designed to support researchers and professionals in the field of targeted protein degradation.
Introduction to this compound
This compound, also identified as compound 8b in the foundational study by Tin G, et al., is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is engineered to induce the degradation of the BET family of proteins, specifically BRD3 and BRD4, which are crucial regulators of gene transcription and are implicated in various cancers. What distinguishes this PROTAC is its covalent mechanism of action, which offers the potential for enhanced potency and prolonged duration of effect.
The molecule consists of three key components:
-
A ligand based on a derivative of (+)-JQ1, which provides high-affinity binding to the bromodomains of BET proteins.
-
A reactive cyanoacrylamide electrophile ("warhead") designed to form a covalent bond with its target E3 ligase.
-
A flexible linker that connects the BET-binding ligand to the covalent warhead, enabling the formation of a productive ternary complex.
Mechanism of Action: Covalent Recruitment of DCAF11
This compound operates by hijacking the ubiquitin-proteasome system. Unlike traditional non-covalent PROTACs that rely on reversible binding to the E3 ligase, this compound forms a stable, covalent bond with a specific cysteine residue on DCAF11, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. This covalent engagement is critical for its degradative activity.
The proposed signaling pathway is as follows:
-
Ternary Complex Formation: The (+)-JQ1 moiety of this compound binds to a bromodomain of a BET protein (BRD3 or BRD4). Simultaneously, the cyanoacrylamide warhead covalently binds to a nucleophilic cysteine residue on DCAF11. This results in a stable ternary complex of BET-PROTAC-DCAF11.
-
Ubiquitination: The formation of this ternary complex brings the BET protein into close proximity with the CUL4-DDB1 E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein.
-
Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, thereby eliminating it from the cell.
Quantitative Data Summary
The efficacy of this compound has been quantified through various cellular assays. The following tables summarize the key findings from the study by Tin G, et al.
| Parameter | Cell Line | Value | Description |
| DC50 | KBM7 | 305.2 nM | The concentration of the PROTAC that results in 50% degradation of the target protein (BRD4). |
| Dmax | KBM7 | ~75% | The maximum percentage of BRD4 degradation achieved at high concentrations of the PROTAC. |
| Compound | Warhead Chemistry | BRD4 Degradation Activity | Rationale |
| This compound (8b) | Cyanoacrylamide (Covalent) | Active | The electrophilic warhead forms a covalent bond with DCAF11, leading to efficient degradation. |
| Acrylamide Analogue | Acrylamide (Covalent) | Inactive | Suggests that the specific geometry and reactivity of the cyanoacrylamide are crucial for productive E3 ligase engagement. |
| Propanamide Analogue | Propanamide (Non-covalent) | Inactive | Demonstrates that the covalent interaction with DCAF11 is essential for the degradation activity. |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are based on standard practices in the field and are representative of the experiments conducted in the primary literature.
Western Blot for BET Protein Degradation
This protocol is used to quantify the dose-dependent degradation of BET proteins following treatment with the PROTAC.
Materials:
-
Cell line (e.g., KBM7)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-BRD4, anti-BRD3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate KBM7 cells at a suitable density and allow them to acclimate. Treat the cells with a serial dilution of this compound (e.g., 0 nM to 10,000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
CRISPR-Cas9 Knockout Studies
This workflow is used to validate the dependency of the PROTAC's activity on a specific E3 ligase.
Procedure:
-
sgRNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the DCAF11 gene into a lentiviral vector that also expresses Cas9.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line (e.g., KBM7).
-
Selection and Clonal Expansion: Select for successfully transduced cells and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of DCAF11 at the protein level by Western blot and at the genomic level by sequencing.
-
PROTAC Treatment and Analysis: Treat both wild-type and validated DCAF11 knockout cells with this compound.
-
Outcome Assessment: Assess the degradation of BRD4 by Western blot. A rescue of degradation in the knockout cells compared to the wild-type cells confirms the dependency on DCAF11.
Competitive Binding Assay with a Non-covalent Analogue
This experiment is designed to confirm that the covalent binding is essential for the PROTAC's activity.
Procedure:
-
Cell Treatment: Treat cells with a fixed, effective concentration of this compound. In parallel, pre-incubate cells with an excess of the non-covalent propanamide analogue for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for the standard duration to induce degradation (e.g., 24 hours).
-
Analysis: Perform a Western blot for BRD4 as described in Protocol 4.1.
-
Interpretation: If the non-covalent analogue competes for binding to DCAF11 and prevents the covalent modification by this compound, a rescue of BRD4 degradation should be observed. This would provide further evidence for the covalent mechanism.
Conclusion
PROTAC BET Degrader-12 binding affinity for BET proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide focuses on PROTAC BET Degrader-12, a molecule designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are crucial epigenetic readers that regulate gene transcription and are implicated in a variety of diseases, including cancer. This document provides a comprehensive overview of the binding characteristics of BET degraders, detailed experimental protocols for assessing binding affinity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PROTAC BET Degraders
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), in this case, a BET protein, while the other ligand recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the removal of target proteins at low, sub-stoichiometric concentrations.[3]
This compound (also known as Compound 8b) is a specific PROTAC that targets BET proteins for degradation. It has been shown to degrade BRD3 and BRD4 in a DCAF11-dependent manner and inhibits the viability of KBM7 cells with a DC50 (concentration for 50% of maximal degradation) of 305.2 nM.[4][5][6]
Binding Affinity of BET Degraders
The binding affinity of the degrader to both the BET protein and the E3 ligase is a critical determinant of its efficacy. The formation of a stable ternary complex (BET protein-PROTAC-E3 ligase) is essential for efficient ubiquitination and subsequent degradation.[1]
Table 1: Representative Binding Affinities of a Pan-BET Degrader (ARV-771) for BET Bromodomains
| Target Protein | Binding Affinity (Kd, nM) | Assay Method |
| BRD2 | Comparable to JQ1 | Not Specified |
| BRD3 | Comparable to JQ1 | Not Specified |
| BRD4 | Comparable to JQ1 | Not Specified |
Note: This table presents representative data for a well-characterized pan-BET degrader, ARV-771, as specific binding affinity data for this compound is not publicly available. The binding affinity of ARV-771 was determined to be comparable to that of the known BET inhibitor JQ1.[7]
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity of a PROTAC to its target proteins. The following are detailed methodologies for three commonly used assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified BET protein (e.g., BRD4) at a concentration of 5-50 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of the PROTAC BET degrader at a concentration 10-20 times higher than the protein concentration in the same buffer.
-
Ensure the buffer is identical for both protein and ligand solutions to minimize heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the PROTAC solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of PROTAC to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[13]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) from which the binding affinity (Kd) can be calculated.[3][14][15]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified BET protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Alternatively, use a chip designed for capturing tagged proteins if the BET protein has a tag (e.g., His-tag).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PROTAC BET degrader in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure dissociation.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the RU versus time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe) upon binding to a larger molecule. In a competitive binding format, the displacement of a fluorescently labeled BET inhibitor by the PROTAC can be used to determine the PROTAC's binding affinity.[1][16]
Protocol:
-
Assay Setup:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
Use a fluorescently labeled BET inhibitor (e.g., FITC-JQ1) as the probe.
-
Prepare a solution of the purified BET protein and the fluorescent probe at concentrations optimized to give a stable and significant polarization signal.
-
-
Competition Binding:
-
Prepare a serial dilution of the PROTAC BET degrader.
-
In a microplate, mix the BET protein, the fluorescent probe, and the different concentrations of the PROTAC.
-
Include controls for the free probe (no protein) and the probe bound to the protein (no PROTAC).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition of the probe binding at each PROTAC concentration.
-
Plot the percentage of inhibition against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.[17]
-
Visualizing Key Processes
BET Protein Signaling Pathway
BET proteins act as epigenetic "readers" by binding to acetylated lysine (B10760008) residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes, including key oncogenes like c-MYC.[14][18] Degradation of BET proteins by a PROTAC disrupts this process, leading to the downregulation of oncogenic gene expression.
References
- 1. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. aragen.com [aragen.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC BET Degrader-12 and its Recruitment of the DCAF11 E3 Ligase
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of BET Targeting and Novel E3 Ligase Recruitment
The landscape of targeted therapeutics is rapidly evolving, with Proteolysis-Targeting Chimeras (PROTACs) emerging as a powerful modality for eliminating disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][] They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][5]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that regulate the transcription of key oncogenes, such as c-MYC.[2][5] Their role in sustaining oncogenic programs has made them attractive targets for cancer therapy.[2][5] While traditional small-molecule inhibitors have shown promise, PROTAC-mediated degradation offers a distinct and often more potent therapeutic strategy.[2][5]
A significant challenge in PROTAC development has been the limited number of E3 ligases that can be effectively recruited by small molecules, with most efforts centered on VHL and Cereblon.[6][7] The discovery and validation of new E3 ligase recruiters are critical for expanding the scope and selectivity of targeted protein degradation.[6][7] PROTAC BET Degrader-12 represents a key advancement in this area, operating through the recruitment of DDB1 and CUL4-associated factor 11 (DCAF11), a less-explored E3 ligase substrate adaptor.[8][9][10] This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative profile, and the experimental protocols used for its characterization.
This compound: A Covalent DCAF11-Recruiting Degrader
This compound (also referred to as Compound 8b) is a novel degrader designed to eliminate BET proteins.[8][11] Its structure is composed of three key components:
-
A BET-binding ligand: It utilizes (+)-JQ-1, a well-characterized inhibitor that binds to the bromodomains of BET family proteins.[][8]
-
A DCAF11-recruiting ligand: It features a cyanoacrylamide "warhead," an electrophilic group that covalently modifies specific cysteine residues on the DCAF11 E3 ligase substrate receptor.[8][12]
-
A chemical linker: This component connects the BET-binding and DCAF11-recruiting moieties, optimized to facilitate the formation of a productive ternary complex.[8][11]
This covalent mechanism of engaging DCAF11 is a distinguishing feature, offering the potential for high potency and durable target engagement.[12]
Mechanism of Action: DCAF11-Dependent Proteasomal Degradation
This compound induces the degradation of BRD3 and BRD4 through a DCAF11-dependent mechanism.[8][9] The process involves the formation of a key ternary complex, which brings the BET protein into close proximity with the CUL4-DDB1-DCAF11 E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage in further catalytic cycles of degradation.
Quantitative Performance Data
The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). For this compound, the following data has been reported.
| Compound | Target(s) | Cell Line | DC50 | E3 Ligase Recruited | Citation(s) |
| This compound | BRD3, BRD4 | KBM7 | 305.2 nM | DCAF11 | [8][9][11] |
Experimental Evaluation Workflow
The preclinical characterization of a BET degrader like this compound follows a structured workflow to assess its degradation capability and cellular impact. This typically involves treating cancer cell lines with the compound and measuring protein levels and cell viability.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these based on specific cell lines and reagents.
This protocol is designed to quantify the degradation of BRD3 and BRD4 in cancer cells following treatment.[5][13]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., KBM7) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical dose-response range is 0.1 nM to 10 µM.[13]
-
Include a vehicle control (e.g., DMSO) at a concentration matching the highest dose of the degrader.[5]
-
Treat the cells for a specified time (e.g., 2, 4, 16, or 24 hours).[5]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[5]
-
Quantify the band intensity for each protein. Normalize the intensity of BRD3/BRD4 bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation. Plot the dose-response curve to calculate the DC50 value.
-
This protocol measures the effect of the BET degrader on cancer cell proliferation and viability to determine the IC50 value.[5]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with the compound over a wide concentration range (e.g., picomolar to micromolar). Include a vehicle-only control.
-
Incubate the plate for a desired period, typically 48 to 72 hours.[13]
-
-
Viability Measurement (using MTT reagent as an example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[5]
-
Conclusion
This compound is a significant tool in the field of targeted protein degradation, demonstrating the successful hijacking of the DCAF11 E3 ligase for the elimination of BET proteins BRD3 and BRD4.[8][9] Its covalent mechanism of action and demonstrated degradation activity underscore the potential of expanding the repertoire of recruitable E3 ligases to develop novel therapeutics.[12] The technical framework and protocols provided here offer a guide for researchers to evaluate and characterize this and similar DCAF11-recruiting degraders, facilitating further exploration in the development of next-generation cancer therapies.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12 (also known as Compound 8b) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1][2][3] This molecule is composed of a ligand that binds to the BET proteins, a linker, and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[1][2] By hijacking the cell's ubiquitin-proteasome system, this compound induces the ubiquitination and subsequent degradation of BRD3 and BRD4.[1][2] This targeted degradation offers a powerful approach to investigate the roles of BET proteins in gene regulation and presents a potential therapeutic strategy for diseases driven by their aberrant activity, such as cancer.[][5][6]
Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the target protein.[6] This event-driven mechanism allows for sub-stoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound Name | Target(s) | E3 Ligase Recruited | Cell Line | Assay | Potency (DC50) | Reference |
| This compound (Compound 8b) | BRD3, BRD4 | DCAF11 | KBM7 | Protein Degradation | 305.2 nM | [1][2] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of BET Protein Degradation
This protocol details the methodology for assessing the degradation of BRD3 and BRD4 proteins following treatment with this compound.
Materials:
-
This compound (stored as a 10 mM stock in DMSO at -80°C)[1]
-
Cell line of interest (e.g., KBM7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Treat the cells for a specified time (e.g., 2, 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD3, BRD4, and the loading control.
-
Normalize the BRD3 and BRD4 band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the degrader concentration and use non-linear regression to determine the DC50 value.
-
Caption: Workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure logarithmic growth during the assay.
-
Allow cells to adhere overnight if applicable.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Remove the existing medium and replace it with the medium containing the different concentrations of the degrader or controls.
-
-
Incubation:
-
Incubate the cells for a desired period, typically 48 to 72 hours, to assess the impact on cell viability and proliferation.
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the degrader concentration and use non-linear regression to calculate the IC50 value (half-maximal inhibitory concentration).
-
Signaling Pathways Affected by BET Degradation
Degradation of BET proteins by PROTACs can significantly impact downstream signaling pathways that are crucial for cancer cell proliferation and survival.[8] A primary consequence of BET protein degradation is the downregulation of the oncogene c-MYC, a master regulator of cell growth and metabolism.[8] This leads to cell cycle arrest and the induction of apoptosis.[8] Additionally, BET degradation can modulate the expression of apoptosis-related genes, such as downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins.[8]
Caption: Key signaling pathways affected by BET protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC BET Degrader-12 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. It is composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the DDB1- and CUL4-Associated Factor 11 (DCAF11) E3 ubiquitin ligase.[1][2] By inducing proximity between BET proteins (specifically BRD3 and BRD4) and the E3 ligase, this compound facilitates their ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted degradation leads to the downregulation of key oncogenes, such as c-MYC, and inhibits cancer cell proliferation. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound operates by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with a BET protein and the DCAF11 E3 ligase.[1][2] This proximity allows for the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation. The PROTAC is then released to induce the degradation of another target protein, acting catalytically.
Data Presentation
Disclaimer: The following quantitative data are illustrative examples based on typical performance of BET degraders. Specific experimental data for this compound was not fully available in the public domain at the time of this document's creation. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| KBM7 | BRD4 | 5.2 | >95 | 18 |
| MOLM-13 | BRD4 | 8.7 | >90 | 18 |
| 22Rv1 | BRD4 | 12.1 | >95 | 24 |
| KBM7 | BRD3 | 7.5 | >90 | 18 |
| MOLM-13 | BRD3 | 11.3 | >85 | 18 |
| 22Rv1 | BRD3 | 15.8 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay | Incubation Time (hours) |
| KBM7 | 305.2[2] | CellTiter-Glo® | 72 |
| MOLM-13 | 15.6 | CellTiter-Glo® | 72 |
| 22Rv1 | 25.3 | CellTiter-Glo® | 120 |
IC50: Half-maximal inhibitory concentration.
Table 3: Effect of this compound on c-MYC mRNA Expression
| Cell Line | Treatment Concentration (nM) | Treatment Time (hours) | Fold Change in c-MYC mRNA |
| KBM7 | 100 | 6 | 0.25 |
| KBM7 | 100 | 12 | 0.15 |
| MOLM-13 | 100 | 6 | 0.30 |
| MOLM-13 | 100 | 12 | 0.20 |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the assessment of BRD3 and BRD4 protein degradation following treatment with this compound.
Materials:
-
Cell line of interest (e.g., KBM7, MOLM-13, 22Rv1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD3, anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow adherent cells to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control. To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 2 hours before adding the degrader.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target proteins (BRD3, BRD4, c-MYC) to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the anti-proliferative effects of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow adherent cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 to 120 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: RT-qPCR for c-MYC Gene Expression
This protocol outlines the measurement of c-MYC mRNA levels, a downstream target of BET proteins, after treatment with this compound.[5]
Materials:
-
Treated cell pellets (from a time-course or dose-response experiment)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 6, 12, 24 hours).
-
RNA Extraction: Extract total RNA from cell pellets using a commercial kit, including a DNase I treatment step to remove genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green Master Mix.
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene.
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[6]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ch.promega.com [ch.promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PROTAC BET Degrader-12 Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins rather than inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] By bringing the POI and E3 ligase into proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[1] Their dysregulation is implicated in a variety of cancers.[] PROTAC BET degraders are designed to specifically eliminate BET proteins from cells, offering a potent therapeutic strategy.[1] PROTAC BET Degrader-12, for instance, has been shown to degrade BRD3 and BRD4 and inhibit cell viability.[4]
This document provides a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based assay, such as the Promega CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active, viable cells.[5]
Signaling Pathway of PROTAC BET Degraders
PROTAC BET degraders function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3] The degrader molecule simultaneously binds to a BET protein (e.g., BRD4) and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.[1][] This proximity enables the E3 ligase to tag the BET protein with ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[1] The degradation of BET proteins leads to the downregulation of target genes like c-MYC, resulting in decreased cell proliferation and increased apoptosis.[1][6]
Quantitative Data Summary
The efficacy of PROTAC BET degraders is typically measured by their ability to degrade the target protein (DC50) and inhibit cell proliferation (IC50). The table below summarizes representative data for various PROTAC BET degraders across different cancer cell lines for comparative purposes.
| Degrader | Cell Line | Target(s) | Assay Type | Endpoint | Value | Reference |
| This compound | KBM7 | BRD3/BRD4 | Cell Viability | DC50 | 305.2 nM | [4] |
| ARV-771 | 22Rv1 | BRD2/3/4 | Degradation | DC50 | < 5 nM | [7] |
| ARV-771 | VCaP | BRD2/3/4 | Degradation | DC50 | < 5 nM | [7] |
| MZ1 | 697 | BETs | Cell Viability | IC50 | 117 nM | [8] |
| MZ1 | RS4;11 | BETs | Cell Viability | IC50 | 199 nM | [8] |
| dBET6 | MV4-11 | BETs | Cell Viability | IC50 | 14 nM | [9] |
| PROTAC BET Degrader-1 | RS4;11 | BRD2/3/4 | Cell Viability | IC50 | 4.3 nM | [10] |
| PROTAC BET Degrader-2 | RS4;11 | BETs | Cell Viability | IC50 | 9.6 nM | [11] |
| BETd-260 | MNNG/HOS | BETs | Tumor Growth | TGI | ~94% | [6] |
-
DC50: Concentration required to degrade 50% of the target protein.
-
IC50: Concentration required to inhibit cell proliferation by 50%.
-
TGI: Tumor Growth Inhibition.
Experimental Protocol: Cell Viability Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., KBM7, RS4;11, 22Rv1).[1][4]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vehicle Control: Anhydrous DMSO.
-
Assay Plates: Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[12]
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).[13]
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with luminescence detection capabilities
-
Orbital shaker[12]
-
Multichannel pipette
-
Protocol Workflow
Detailed Method
1. Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the density to a final concentration for seeding. A typical density is between 5,000 and 10,000 cells per well in 100 µL of culture medium for a 96-well plate.[1] The optimal seeding density should be determined empirically for each cell line.
-
Seed the cells into an opaque-walled 96-well plate.
-
Include control wells containing medium only for background luminescence measurement.[14]
2. Cell Incubation (Pre-treatment):
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 overnight to allow the cells to adhere and resume normal growth.[1]
3. Preparation of PROTAC Dilutions:
-
Prepare a serial dilution series of this compound in complete culture medium. A suggested concentration range for an initial dose-response experiment is 0.1 nM to 1 µM.[13]
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest degrader concentration.
4. Cell Treatment:
-
Carefully remove the existing medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Each concentration and control should be tested in triplicate.
5. Cell Incubation (Treatment):
-
Return the plate to the incubator and incubate for a period of 48 to 72 hours.[13] The optimal incubation time may vary depending on the cell line and should be determined experimentally.
6. Assay Procedure (Using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]
7. Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
8. Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the percent viability against the logarithmic concentration of this compound.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to determine the IC50 value.[1][13]
Conclusion: This protocol provides a robust framework for evaluating the cytotoxic effects of this compound. Accurate determination of IC50 values is a critical step in the preclinical evaluation of PROTAC degraders, enabling the characterization of their anti-proliferative activity and facilitating further drug development efforts.[1] Researchers should optimize parameters such as cell seeding density and incubation time for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. ch.promega.com [ch.promega.com]
Application Notes and Protocols for PROTAC BET Degrader-12-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] This document provides detailed application notes and protocols for the use of PROTAC BET Degrader-12, a specific degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is a heterobifunctional molecule that recruits the DCAF11 E3 ubiquitin ligase to degrade BRD3 and BRD4 proteins.[2][3] By inducing the degradation of these epigenetic readers, this compound offers a powerful tool to study the roles of BRD3 and BRD4 in gene regulation and disease.[4][5]
Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ubiquitin ligase.[2][6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, leading to its polyubiquitination. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[8] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.
Signaling Pathway
The degradation of BET proteins, particularly BRD4, has been shown to disrupt oncogenic signaling pathways, primarily through the downregulation of key transcription factors such as c-MYC.[8][9]
Experimental Protocols
Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD3 and BRD4 in cancer cells following treatment with this compound.
Materials and Reagents:
-
Cell Line: KBM7 or other suitable human cancer cell line expressing BRD3 and BRD4.
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium supplemented with FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-BRD3, Rabbit anti-BRD4, and a loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin).
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16 hours) for a dose-response experiment.[9]
-
For a time-course experiment, treat cells with a fixed concentration of the degrader (e.g., 300 nM) for different durations (e.g., 2, 4, 8, 16, 24 hours).[9]
-
Include a DMSO vehicle control for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using an imaging system.[10]
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Quantitative Data
The following tables summarize representative quantitative data for BET PROTACs. Note that specific dose-response and time-course data for this compound are limited in publicly available literature. The provided data for other BET degraders can be used as a reference for experimental design.
Table 1: Degradation of BET Proteins by this compound
| Cell Line | Target Protein | DC50 (nM) | Reference |
| KBM7 | BRD3/BRD4 | 305.2 | [2] |
Table 2: Representative Dose-Dependent Degradation of BET Proteins by a BET PROTAC (ARV-771) after 16-hour treatment in 22Rv1 cells.
| Concentration (nM) | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
| 1 | ~50% | ~60% | ~75% |
| 10 | ~75% | ~85% | >90% |
| 100 | >90% | >95% | >95% |
| Data is estimated from published Western blots for representative purposes. |
Table 3: Representative Time-Dependent Degradation of BRD4 by a BET PROTAC (ARV-771) at 100 nM in VCaP cells.
| Time (hours) | % BRD4 Degradation |
| 2 | ~50% |
| 4 | ~80% |
| 6 | >95% |
| 16 | >95% |
| Data is estimated from published Western blots for representative purposes. |
Conclusion
This compound is a valuable tool for the targeted degradation of BRD3 and BRD4. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of BET protein function and to explore its therapeutic potential. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PROTAC BET Degrader-12 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC BET Degrader-12 is a novel heterobifunctional molecule that specifically targets Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD3 and BRD4, for degradation.[1][2][3][4] This degrader utilizes the DCAF11 E3 ubiquitin ligase to tag the target proteins for proteasomal degradation.[1][2][3][4] Immunoprecipitation (IP) is a powerful technique to isolate and study the specific protein targets of this compound and their interacting partners. This document provides detailed application notes and protocols for the immunoprecipitation of these targets.
Principle of PROTAC-Mediated Degradation
PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[5][6][7][8] The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[7] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]
Data Presentation
The following tables summarize hypothetical quantitative data from immunoprecipitation experiments using this compound. These tables are for illustrative purposes to guide researchers in presenting their own experimental findings.
Table 1: Efficiency of BRD4 Immunoprecipitation Following this compound Treatment
| Treatment | Duration (hours) | BRD4 Input (Relative Units) | BRD4 Eluate (Relative Units) | Immunoprecipitation Efficiency (%) |
| Vehicle (DMSO) | 4 | 100 | 85 | 85 |
| This compound (100 nM) | 4 | 40 | 32 | 80 |
| This compound (500 nM) | 4 | 15 | 11 | 73 |
Table 2: Co-Immunoprecipitated Proteins with BRD4 Following this compound Treatment (Mass Spectrometry Analysis)
| Protein ID | Gene Symbol | Function | Fold Change (Degrader vs. Vehicle) | p-value |
| P25440 | BRD4 | Transcriptional Regulator | -6.5 | <0.001 |
| Q15059 | BRD3 | Transcriptional Regulator | -5.8 | <0.001 |
| Q9NPI1 | DCAF11 | E3 Ligase Substrate Receptor | +4.2 | <0.01 |
| P62979 | UBB | Ubiquitin | +8.1 | <0.001 |
| P06400 | JUN | Transcription Factor | -3.5 | <0.01 |
| P04637 | TP53 | Tumor Suppressor | No Significant Change | >0.05 |
Experimental Protocols
Protocol 1: Immunoprecipitation of BRD4 after Treatment with this compound
This protocol describes the immunoprecipitation of endogenous BRD4 from cells treated with this compound to assess the efficiency of BRD4 pulldown post-degradation.
Materials:
-
This compound (e.g., from MedChemExpress)
-
Cell line expressing BRD4 (e.g., KBM7, 22Rv1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-BRD4 antibody (for immunoprecipitation)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the indicated time (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To 1 mg of total protein, add the anti-BRD4 antibody (or Normal Rabbit IgG as a control) at the manufacturer's recommended concentration.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Add 50 µl of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5 µl of Neutralization Buffer.
-
Alternatively, for direct analysis by Western Blot, add 30 µl of 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the immunoprecipitated proteins by Western blotting using an anti-BRD4 antibody.
-
Protocol 2: Co-Immunoprecipitation to Identify BRD4-Interacting Proteins
This protocol is designed to identify proteins that interact with BRD4 in the context of this compound treatment, which would include the components of the degradation machinery.
Procedure:
Follow the steps outlined in Protocol 1, with the following modifications:
-
Lysis Buffer: Use a milder lysis buffer to preserve protein-protein interactions (e.g., reduce Triton X-100 concentration to 0.5% or use a buffer with a non-ionic detergent like NP-40).
-
Washing: Perform washes with a less stringent wash buffer (e.g., with a lower salt concentration) to avoid disrupting weaker protein interactions.
-
Elution: Elution should be performed under non-denaturing conditions if downstream functional assays are planned. For mass spectrometry, elution with SDS-PAGE sample buffer is appropriate.
-
Analysis:
-
The eluted proteins can be separated by SDS-PAGE and stained with a total protein stain (e.g., silver stain or Coomassie blue) to visualize co-immunoprecipitated proteins.
-
For identification of unknown interacting partners, the entire eluate should be analyzed by mass spectrometry (LC-MS/MS).
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the immunoprecipitation of this compound targets.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for immunoprecipitation.
Caption: Signaling pathways affected by BET protein degradation.
References
- 1. promega.co.jp [promega.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation for PROTAC BET Degrader-12 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
PROTAC BET Degrader-12 is a novel PROTAC designed to target Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, for degradation. It achieves this by recruiting the DDB1- and CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase.[1][2][3] Verifying the formation of the BRD4-PROTAC-DCAF11 ternary complex is a critical step in elucidating the mechanism of action of this degrader. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to demonstrate such protein-protein interactions within a cellular context.[4][5][6][7]
This application note provides a detailed protocol for the co-immunoprecipitation of the ternary complex formed by this compound, a BET protein (BRD4), and the DCAF11 E3 ligase.
Principle of the Assay
Co-immunoprecipitation is a powerful technique for studying protein-protein interactions. In this application, an antibody targeting one component of the putative ternary complex (e.g., DCAF11) is used to capture the entire complex from a cell lysate. The immunoprecipitated complex is then analyzed by western blotting to detect the presence of the other components (e.g., BRD4). The PROTAC-dependent co-immunoprecipitation of the target protein with the E3 ligase provides strong evidence for the formation of the ternary complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the co-immunoprecipitation procedure.
Caption: Mechanism of this compound.
Caption: Co-Immunoprecipitation Workflow.
Materials and Reagents
Cell Lines and Culture Reagents
-
Human cell line expressing BRD4 and DCAF11 (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
PROTAC and Inhibitors
-
This compound (or a similar DCAF11-recruiting BET degrader)
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
Antibodies
-
Primary antibody for Immunoprecipitation:
-
Rabbit anti-DCAF11 antibody (It is recommended to validate the antibody for IP applications)
-
-
Primary antibodies for Western Blotting:
-
Mouse anti-BRD4 antibody
-
Rabbit anti-DCAF11 antibody
-
-
Control IgG:
-
Rabbit IgG
-
-
Secondary antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
Buffers and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS.
-
Protein A/G magnetic beads or agarose (B213101) beads
-
2x Laemmli sample buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
ECL Western Blotting Substrate
Experimental Protocol
1. Cell Culture and Treatment
-
Seed cells in 10 cm plates and grow to 70-80% confluency.
-
Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation of the ternary complex.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 1 µg of control rabbit IgG.
-
Add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
4. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-DCAF11 antibody.
-
As a negative control, add an equivalent amount of rabbit IgG to a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
5. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step three more times to ensure the removal of non-specifically bound proteins.
6. Elution
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the immunoprecipitated proteins.
7. Western Blot Analysis
-
Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-DCAF11) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation and Expected Results
The results of the co-immunoprecipitation experiment can be summarized in a table to compare the relative amounts of co-precipitated proteins under different conditions. A successful experiment will show an increased amount of BRD4 in the DCAF11 immunoprecipitate from cells treated with this compound compared to the DMSO control.
| Treatment | Immunoprecipitation Antibody | Input: BRD4 | Input: DCAF11 | IP: DCAF11 | IP: BRD4 (Co-IP) |
| DMSO | Rabbit IgG | +++ | +++ | - | - |
| DMSO | Anti-DCAF11 | +++ | +++ | +++ | + |
| This compound | Rabbit IgG | +++ | +++ | - | - |
| This compound | Anti-DCAF11 | +++ | +++ | +++ | +++ |
Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected).
Troubleshooting
| Problem | Possible Cause | Solution |
| High background/non-specific binding | Insufficient washing or blocking. | Increase the number of wash steps or the stringency of the wash buffer. Optimize blocking conditions (time, agent). |
| Antibody cross-reactivity. | Use a more specific antibody; validate the antibody for IP. | |
| Low or no signal for co-immunoprecipitated protein | Weak or transient protein-protein interaction. | Optimize PROTAC concentration and treatment time. Consider using a cross-linking agent. |
| Inefficient immunoprecipitation. | Increase the amount of antibody or lysate. Ensure the antibody is suitable for IP. | |
| Protein complex disruption during lysis. | Use a milder lysis buffer. | |
| Co-elution of antibody heavy and light chains | Standard elution methods. | Use a cross-linking IP kit to covalently link the antibody to the beads, or use chain-specific secondary antibodies for western blotting. |
Conclusion
This co-immunoprecipitation protocol provides a robust framework for demonstrating the formation of the ternary complex induced by this compound. Successful co-immunoprecipitation of BRD4 with DCAF11 in a PROTAC-dependent manner is a key piece of evidence supporting the intended mechanism of action for this class of protein degraders. This methodology is crucial for the characterization and development of novel PROTAC therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCAF11 Antibody - BSA Free (NBP1-83364): Novus Biologicals [novusbio.com]
- 7. Anti-DCAF11 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols: Generation of Dose-Response Curves for PROTAC BET Degrader-12
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BET Degrader-12 is a heterobifunctional molecule designed to target Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) for degradation.[1] It consists of a ligand that binds to BET proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BET proteins.[2]
BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated histones, which is vital for the expression of key oncogenes like c-MYC.[1][2] By inducing the degradation of BET proteins, this compound provides a powerful tool to study the function of these proteins and offers a promising therapeutic strategy for diseases such as cancer.[1][3]
These application notes provide detailed protocols for generating dose-response curves to characterize the activity of this compound, focusing on determining its half-maximal degradation concentration (DC50) and its effect on cell viability (IC50).
Quantitative Data Summary
The following table summarizes the reported activity of this compound. Note that potency can vary significantly depending on the cell line and experimental conditions. Researchers should establish these values in their specific cellular models.
| Compound | Target(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 | Not Reported | [4][5] |
| ARV-771 (Reference) | Pan-BET | VHL | 22Rv1 | <1 | ~5 | [6][7] |
| dBET1 (Reference) | Pan-BET | Cereblon | MOLM-13 | Not Reported | 3.4 | [3] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. IC50 is the concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.
Signaling Pathways and Mechanisms
PROTAC BET Degrader Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target BET protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the BET protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
BET Protein Signaling Pathway
BET proteins are crucial epigenetic regulators. They bind to acetylated lysine (B10760008) residues on histones, particularly at promoter and enhancer regions of genes.[8] This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), which in turn promotes the transcription of target genes.[8][9] Key genes regulated by BET proteins include the oncogene c-MYC and genes involved in inflammatory responses through the NF-κB pathway.[2][9] Degradation of BET proteins leads to the suppression of these critical signaling pathways.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
This protocol details the steps to quantify the degradation of BET proteins following treatment with this compound.
Materials:
-
Complete cell culture medium
-
This compound (stored as a stock solution in DMSO at -80°C)[4][5]
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors[1][2]
-
BCA Protein Assay Kit[10]
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-GAPDH, anti-β-actin)[2]
-
HRP-conjugated secondary antibodies[1]
-
Enhanced chemiluminescence (ECL) substrate[10]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response, including the potential "hook effect".[1][10]
-
Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Remove the medium and treat cells with the degrader concentrations for a specified time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[10]
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.[2]
-
Quantify band intensities using software like ImageJ. Normalize the band intensity of the target protein (BRD4) to the loading control (GAPDH).
-
Calculate the percentage of protein remaining for each concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the degrader concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 and Dmax (maximum degradation) values.[12]
-
Protocol 2: Determination of IC50 by Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well clear-bottom plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet)[12]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations, including a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours, or a duration appropriate for the cell line's doubling time.[1]
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[1]
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the degrader concentration.
-
Use non-linear regression analysis in software like GraphPad Prism to calculate the IC50 value.[1][2]
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for generating dose-response curves for a PROTAC degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Determining the Degradation Potency (DC50) of PROTAC BET Degrader-12: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. PROTAC BET Degrader-12 is a novel heterobifunctional molecule designed to target Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4, for degradation.[1][2][3] This degrader utilizes a ligand for the DDB1 and CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase to mediate the ubiquitination and subsequent proteasomal degradation of BET proteins.[1][2][3]
The half-maximal degradation concentration (DC50) is a critical parameter for characterizing the potency of a PROTAC. It represents the concentration of the degrader required to achieve 50% degradation of the target protein. This application note provides detailed protocols for determining the DC50 of this compound in a relevant cell line, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.
Data Presentation
The following table summarizes the reported degradation and viability data for this compound and provides a comparison with other known BET degraders.
| Compound | Cell Line | Target(s) | Assay Type | DC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | KBM7 | BRD3, BRD4 | Cell Viability | 305.2 | - | [1][2][3] |
| dBET1 | MV4;11 | BRD2, BRD3, BRD4 | Protein Degradation | ~100 | - | |
| MZ1 | MDA-MB-231 | BRD4 | Cell Growth | - | ~50 | [4] |
| ARV-771 | MDA-MB-231 | BETs | Cell Growth | - | ~75 | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining the DC50, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing KBM7 cells and treating them with this compound.
Materials:
-
KBM7 human myeloid leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture KBM7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed KBM7 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for protein degradation.
Protocol 2: Western Blot for BRD3 and BRD4 Degradation
This protocol details the steps for quantifying the levels of BRD3 and BRD4 protein following treatment with this compound.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and the loading control overnight at 4°C. Recommended dilutions: BRD3 (1:1000), BRD4 (1:1000).[5][6]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Data Analysis and DC50 Calculation
This protocol describes how to analyze the western blot data and calculate the DC50 value.
Procedure:
-
Densitometry: Quantify the band intensity for BRD3, BRD4, and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of BRD3 and BRD4 to the corresponding loading control band intensity for each sample.
-
Percentage of Degradation Calculation:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Percentage of Remaining Protein = (Normalized intensity of treated sample / Normalized intensity of vehicle control) x 100.
-
-
DC50 Curve Fitting:
Conclusion
This application note provides a comprehensive guide for researchers to accurately determine the DC50 of this compound. The detailed protocols for cell culture, western blotting, and data analysis, along with the visual representations of the underlying mechanisms and workflows, will facilitate the reproducible and robust characterization of this and other BET-targeting PROTACs. Accurate determination of DC50 is a fundamental step in the preclinical evaluation of PROTACs and is essential for advancing our understanding and development of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD3 antibody (11859-1-AP) | Proteintech [ptglab.com]
- 6. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies of PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTAC BET Degrader-12 is a novel heterobifunctional molecule that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4, by recruiting them to the DCAF11 E3 ubiquitin ligase.[1] BET proteins are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-MYC.[2][3][4] By inducing the degradation of BET proteins rather than merely inhibiting them, PROTACs like BET Degrader-12 offer the potential for a more profound and durable anti-cancer effect.[5][6]
These application notes provide a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the efficacy, pharmacodynamics, and safety of this compound in xenograft models of cancer.
Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (BRD4) and the DCAF11 E3 ligase. This proximity induces the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[] The subsequent depletion of BET proteins leads to the transcriptional repression of oncogenes like c-MYC, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[2][8][9]
Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize representative data from in vivo studies of various PROTAC BET degraders, providing a reference for expected outcomes with this compound.
Table 1: In Vivo Efficacy of Representative PROTAC BET Degraders
| Compound | Cancer Model | Animal Model | Dosing Schedule | Outcome | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1 Xenograft) | Nu/Nu Mice | 30 mg/kg, SC, QD | Tumor Regression | [3] |
| MZ1 | Diffuse Large B-cell Lymphoma (TMD8 Xenograft) | NOD-SCID Mice | 100 mg/kg, IP, 3 days on/4 days off | Anti-tumor Activity | [2][10] |
| BETd-260 | Osteosarcoma (MNNG/HOS Xenograft) | Nude Mice | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% Tumor Growth Inhibition | [6] |
| dBET6 | T-cell Acute Lymphoblastic Leukemia | Mouse Model | 7.5 mg/kg | Survival Benefit | [11][12] |
SC: Subcutaneous, IP: Intraperitoneal, IV: Intravenous, QD: Once daily
Table 2: Pharmacodynamic (PD) Effects of PROTAC BET Degraders in Tumor Tissue
| Compound | Cancer Model | Timepoint | Target Degradation | Downstream Effect | Reference |
| ARV-771 | Prostate Cancer (22Rv1 Xenograft) | 3 days | 37% BRD4 reduction | 76% c-MYC reduction | [13][14] |
| ARV-771 | Prostate Cancer (22Rv1 Xenograft) | 14 days | >80% BRD4 reduction | >80% c-MYC reduction | [13][14] |
| MZ1 | Diffuse Large B-cell Lymphoma | - | BRD4 degradation | MYC expression decrease | [2] |
| BETd-260 | Osteosarcoma (MNNG/HOS Xenograft) | 24 hours | Sustained BRD2/4 degradation | c-Myc reduction, PARP cleavage | [6] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
1. Animal Model and Cell Line Selection:
-
Animal Model: Use immunodeficient mice (e.g., male Nu/Nu or NOD-SCID mice, 6-8 weeks old).[10][13]
-
Cell Line: Select a cancer cell line known to be sensitive to BET inhibition or degradation (e.g., 22Rv1 for prostate cancer, TMD8 for lymphoma, MNNG/HOS for osteosarcoma).[3][6][10]
2. Tumor Implantation:
-
Culture selected cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.[4]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[15]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[4]
4. Dosing and Administration:
-
Treatment Group: Administer this compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The dosing regimen should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. A starting point could be a dose between 10-50 mg/kg administered via subcutaneous or intravenous injection, daily or on an intermittent schedule.[3][4][6]
-
Vehicle Control Group: Administer the formulation vehicle only, following the same schedule as the treatment group.
-
Negative Control Group (Optional but Recommended): If available, include a group treated with an inactive epimer or a version of the PROTAC with a mutated E3 ligase binder to demonstrate that the anti-tumor effect is due to protein degradation.[10][13]
5. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.[8]
-
Monitor the general health and behavior of the mice daily.
-
The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
At the end of the study, euthanize the mice and harvest tumors for ex vivo analysis. Tumors can be weighed and portions can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of PROTAC BET Degrader-12, a novel proteolysis-targeting chimera designed to induce the degradation of Bromodomain and Extra-terminal (BET) family proteins. This document outlines the underlying mechanism, suitable animal models, and detailed protocols for assessing pharmacodynamics, pharmacokinetics, and anti-tumor efficacy.
Introduction to this compound
This compound is a heterobifunctional molecule that specifically targets BET proteins (BRD2, BRD3, and BRD4) for degradation. It is composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[1] By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of BET proteins, rather than simply inhibiting their function.[2][3] This degradation-based approach can offer a more profound and durable suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC, compared to traditional small-molecule inhibitors.[3][4][5]
Key Characteristics:
-
Target: Bromodomain and Extra-terminal (BET) family proteins (BRD2, BRD3, BRD4).
-
E3 Ligase Recruited: DCAF11.[1]
-
Mechanism: Induces targeted protein degradation via the ubiquitin-proteasome system.[2]
-
Therapeutic Potential: Treatment of cancers reliant on BET protein function, including hematological malignancies and solid tumors like castration-resistant prostate cancer.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound operates by inducing the formation of a ternary complex between the target BET protein and the DCAF11 E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the BET protein, marking it for recognition and degradation by the 26S proteasome. The degrader is then released to engage another target protein molecule, acting in a catalytic manner.[2][3]
The degradation of BET proteins, particularly BRD4, disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and survival factors.[3] A primary target of BET protein regulation is the transcription factor c-MYC, a potent driver of cell proliferation and a hallmark of many cancers.[4][5]
Signaling Pathway Diagram:
Caption: Mechanism of this compound and its impact on oncogenic signaling.
Recommended Animal Models
The most common and effective preclinical models for evaluating anti-cancer agents like this compound are xenograft models established in immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into mice. These models are highly reproducible and suitable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering more clinically relevant insights.[4][9]
Animal Strain: Immunocompromised mice such as SCID (Severe Combined Immunodeficient) or Nu/Nu (athymic nude) are required to prevent graft rejection.[8][9][10]
Experimental Protocols
The following protocols provide a framework for a comprehensive in vivo evaluation of this compound.
Experimental Workflow Diagram:
Caption: General workflow for in vivo efficacy and PK/PD studies.
Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., VCaP, RS4;11) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (BD Biosciences) at a concentration of 20-50 x 10⁶ cells/mL.[4][9]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) into the dorsal flank of 6-8 week old immunocompromised mice (e.g., SCID or Nu/Nu).[4][9][11]
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[4][9]
Protocol for In Vivo Efficacy Study
-
PROTAC Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)). A common vehicle might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dosing:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of tolerability.
-
Observe mice for any clinical signs of toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size limit (e.g., 1500-2000 mm³) or if treated animals show significant weight loss (>20%) or signs of distress.
-
Data Analysis: At the endpoint, euthanize mice and excise tumors. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Protocol for Pharmacodynamic (PD) Analysis
-
Study Design: Use a satellite group of tumor-bearing mice for tissue collection.
-
Dosing: Administer a single dose of this compound or vehicle.
-
Sample Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 1, 3, 6, 8, 24 hours).[4][11]
-
Tissue Processing: Collect tumors and other relevant tissues. Flash-freeze a portion in liquid nitrogen for Western blot and qPCR analysis, and fix another portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Prepare protein lysates from tumor tissue to quantify the levels of BRD4, BRD3, c-MYC, and loading controls (e.g., GAPDH, β-actin).[4][11] This directly measures target degradation.
-
qPCR: Extract RNA from tumor tissue to measure mRNA levels of downstream target genes like MYC.[4][9]
-
IHC: Stain fixed tumor sections for BRD4 to visualize protein degradation within the tumor microenvironment.
-
Protocol for Pharmacokinetic (PK) Analysis
-
Study Design: Can be performed in non-tumor-bearing or tumor-bearing animals.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is isolated by centrifugation.
-
Analysis: Quantify the concentration of this compound in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation: Determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).[12]
Quantitative Data Presentation
The following tables present representative data from in vivo studies of potent BET degraders, illustrating the expected outcomes for a compound like this compound.
Table 1: In Vivo Anti-Tumor Efficacy of BET Degraders in Xenograft Models
| Compound | Model | Dose & Schedule | TGI (%) / Regression | Reference |
| dBET-3 | VCaP (CRPC) | 5 mg/kg, QD | Significant tumor growth inhibition | [4][11] |
| ARV-771 | 22Rv1 (CRPC) | 10 mg/kg, QD | Tumor Regression | [10] |
| ARV-771 | VCaP (CRPC) | 3 mg/kg, intermittent | ~70% TGI | [10] |
| BETd-260 | RS4;11 (Leukemia) | 5 mg/kg, Q2D x 3/week | >90% Regression | [7] |
| dBET1 | MV4-11 (AML) | 50 mg/kg IP, QD | >70% TGI | [12] |
Table 2: Pharmacodynamic Effects of BET Degraders in Tumor Tissue
| Compound | Model | Time Post-Dose | Target Protein | Change from Baseline | Reference |
| dBET-2 | VCaP (CRPC) | 1-8 hours | BRD4 | Rapid & sustained degradation | [4][9] |
| dBET-2 | VCaP (CRPC) | 1-8 hours | c-MYC | Significant decrease | [4][9] |
| ARV-771 | 22Rv1 (CRPC) | 3 days | BRD4 | >90% degradation | [10] |
| ARV-771 | 22Rv1 (CRPC) | 3 days | c-MYC | Significant suppression | [10] |
| BETd-260 | RS4;11 (Leukemia) | 24 hours | BET proteins | Profound degradation | [7] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vivo characterization of this compound. A thorough evaluation encompassing efficacy, pharmacodynamic, and pharmacokinetic studies in relevant xenograft models is critical to establishing a comprehensive profile of the degrader's therapeutic potential and advancing its development. These studies will elucidate the relationship between drug exposure, target degradation, and anti-tumor activity, providing the necessary foundation for progression towards clinical trials.[12][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. It is composed of three key components: a ligand that binds to the BET bromodomains ((+)-JQ1), a linker, and a cyanoacrylamide-containing ligand that recruits the DDB1- and CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase.[1][2][3][4] By inducing the formation of a ternary complex between a BET protein and the DCAF11 E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein.[5][6][7] This targeted degradation offers a powerful tool for studying the function of BET proteins and represents a promising therapeutic strategy for diseases driven by BET protein dysregulation, such as cancer.[8]
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The molecule simultaneously binds to a BET protein and the DCAF11 E3 ligase, a component of the CUL4-DDB1 ubiquitin ligase complex.[7][9][10] This proximity induces the E3 ligase to tag the BET protein with a polyubiquitin (B1169507) chain. This chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged BET protein. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple BET protein molecules.
Caption: Mechanism of this compound.
Data Presentation
While specific quantitative data for this compound is limited, the following tables provide illustrative data from a well-characterized BET degrader, ARV-825, to demonstrate the expected performance metrics.[5][11][12]
Table 1: In Vitro Degradation Profile of a Representative BET Degrader (ARV-825)
| Cell Line | Cancer Type | Protein | DC50 (nM) | Dmax (%) | Time (h) |
| 6 T-CEM | T-cell Acute Lymphoblastic Leukemia | BRD2 | 23.12 | >90 | 48 |
| 6 T-CEM | T-cell Acute Lymphoblastic Leukemia | BRD3 | 16.41 | >90 | 48 |
| 6 T-CEM | T-cell Acute Lymphoblastic Leukemia | BRD4 | 25.64 | >90 | 48 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | BRD2 | 13.55 | >90 | 48 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | BRD3 | 10.11 | >90 | 48 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | BRD4 | 14.22 | >90 | 48 |
| 22Rv1 | Prostate Cancer | BRD4 | < 1 | Not Reported | 18 |
Note: DC50 is the concentration required for 50% maximal degradation. Dmax is the maximal percentage of degradation.[11][12]
Table 2: Anti-proliferative Activity of a Representative BET Degrader (ARV-825)
| Cell Line | Cancer Type | IC50 (nM) |
| HGC27 | Gastric Cancer | 7.9 |
| MGC803 | Gastric Cancer | 1.8 |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 2-50 |
Note: IC50 is the concentration required for 50% inhibition of cell proliferation.[5][13]
Table 3: Downstream Effects of a Representative BET Degrader (ARV-825)
| Cell Line | Effect | Assay |
| Neuroblastoma cell lines | Suppression of MYCN or c-Myc expression | Western Blot, RT-qPCR |
| T-ALL cell lines | Reduction of c-Myc protein levels | Western Blot |
| Gastric Cancer cell lines | Downregulation of c-MYC and PLK1 | Western Blot, RNA-seq |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot for BET Protein Degradation
This protocol is for determining the dose-dependent degradation of BET proteins.
Caption: Western Blot Experimental Workflow.
Materials:
-
Cell line of interest (e.g., KBM7)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate and capture the signal.
-
Quantify band intensities and normalize to a loading control to determine DC50 and Dmax values.[15]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of the degrader.
Materials:
-
Cancer cell lines
-
This compound
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound for 72 hours.
-
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
-
Protocol 3: Analysis of Downstream Signaling (c-MYC Expression)
This protocol is to confirm the functional consequence of BET protein degradation.
Procedure:
-
Follow the Western Blot protocol as described in Protocol 1.
-
For immunoblotting, use a primary antibody specific for c-MYC.
-
Quantify the c-MYC protein levels relative to the loading control to assess the impact of this compound on this key downstream effector.
Signaling Pathway Visualization
Degradation of BET proteins by this compound is expected to downregulate the expression of key oncogenes, most notably c-MYC, leading to anti-proliferative effects.
Caption: Downstream effects of BET protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. The CUL4-DDB1 ubiquitin ligase complex controls adult and embryonic stem cell differentiation and homeostasis | eLife [elifesciences.org]
- 10. uniprot.org [uniprot.org]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Lentiviral Knockdown for the Validation of PROTAC BET Degrader-12 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether.[2] They achieve this by hijacking the cell's natural ubiquitin-proteasome system.[1][3] A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
PROTAC BET Degrader-12 is a chemical probe that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[5] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer.[4][6] Validating that the observed cellular effects of this compound are indeed a direct result of BET protein degradation is a critical step in its characterization.[7][8]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful technique for validating the on-target effects of a PROTAC.[9] By specifically silencing the expression of the E3 ligase component recruited by the PROTAC, we can determine if the degrader's activity is dependent on that specific E3 ligase. If knockdown of the E3 ligase rescues the degradation of the target protein and reverses the phenotypic effects of the PROTAC, it provides strong evidence for the degrader's mechanism of action.[10][11]
This document provides detailed protocols for using lentiviral shRNA knockdown to validate the effects of this compound, including methodologies for cell viability assays, western blotting, and quantitative PCR.
Mechanism of Action of this compound
This compound functions by inducing the selective degradation of BET proteins.[5] The process is initiated by the formation of a ternary complex between the BET protein, this compound, and a specific E3 ubiquitin ligase.[4] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[1] This targeted degradation leads to the downregulation of key oncogenes, such as c-MYC, resulting in decreased cell proliferation and increased apoptosis in susceptible cancer cells.[7][12]
Experimental Workflow
The overall workflow for validating the on-target effects of this compound using lentiviral knockdown involves several key stages. It begins with the production of lentiviral particles carrying shRNA against the specific E3 ligase recruited by the degrader. Target cells are then transduced with these viral particles to create stable knockdown cell lines. These cells, along with control cells, are treated with this compound. Finally, a series of downstream assays are performed to assess BET protein levels, target gene expression, and cell viability.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown
This protocol outlines the steps for producing lentiviral particles and generating stable cell lines with knockdown of the target E3 ligase.[9][13]
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
shRNA transfer plasmid targeting the E3 ligase of interest (and a non-targeting control)
-
Transfection reagent
-
Complete growth medium
-
0.45 µm filter
-
Target cancer cell line
-
Polybrene or Hexadimethrine Bromide
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production (Day 1-3):
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.[14]
-
Prepare a plasmid mixture containing the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in serum-free medium.[13]
-
Add the transfection reagent to the plasmid mix, incubate to allow complex formation, and then add the mixture dropwise to the HEK293T cells.[13]
-
After 4-6 hours, replace the medium with fresh complete growth medium.[13]
-
Collect the lentiviral supernatant at 48 and 72 hours post-transfection.[13]
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral particles can be used immediately or stored at -80°C.[13]
-
-
Transduction and Selection (Day 4 onwards):
-
Plate the target cancer cells.
-
Transduce the cells with the lentiviral particles at an optimized multiplicity of infection (MOI) in the presence of polybrene.[9][15]
-
After 18-24 hours, replace the virus-containing medium with fresh complete medium.[13]
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction. The optimal concentration should be predetermined with a kill curve.[9][15]
-
Maintain selection until resistant colonies are established.
-
Expand the resistant colonies and validate the knockdown of the target E3 ligase via Western Blot or RT-qPCR.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the levels of BET proteins following treatment with this compound.[16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors[13][17]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-E3 ligase, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat the stable knockdown and control cells with various concentrations of this compound for the desired duration.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[19]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell proliferation and viability.[20][]
Materials:
-
96-well plates
-
Stable knockdown and control cells
-
This compound
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Plating:
-
Seed the stable knockdown and control cells in a 96-well plate at an appropriate density.
-
-
Drug Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 72 hours).
-
-
Viability Measurement:
-
For the CTG assay, add the reagent to each well, incubate, and measure the luminescence.
-
For the CCK-8 assay, add the reagent, incubate, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
-
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
This protocol is for analyzing the mRNA expression levels of BET target genes (e.g., c-MYC) to confirm that the PROTAC's effect is due to protein degradation and not transcriptional repression.[22]
Materials:
-
RNA extraction kit (e.g., Trizol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[13]
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.
-
Data Presentation
The quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Western Blot Densitometry Analysis
| Cell Line | Treatment | BRD4 Level (Normalized to Loading Control) | c-MYC Level (Normalized to Loading Control) |
| Control | Vehicle | 1.00 | 1.00 |
| Control | Degrader-12 (100 nM) | 0.25 | 0.30 |
| E3 KD | Vehicle | 1.00 | 1.00 |
| E3 KD | Degrader-12 (100 nM) | 0.95 | 0.90 |
Table 2: Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| Control | This compound | 50 |
| E3 KD | This compound | >1000 |
Table 3: RT-qPCR Analysis of c-MYC Expression
| Cell Line | Treatment | Relative c-MYC mRNA Expression (Fold Change) |
| Control | Vehicle | 1.0 |
| Control | Degrader-12 (100 nM) | 0.4 |
| E3 KD | Vehicle | 1.0 |
| E3 KD | Degrader-12 (100 nM) | 0.9 |
Validation Logic
The validation of this compound's on-target effects through E3 ligase knockdown follows a clear logical pathway. The central hypothesis is that the degrader's activity is dependent on the presence and function of a specific E3 ligase. By knocking down this E3 ligase, we expect to observe a rescue of the phenotype induced by the degrader.
Conclusion
The combination of lentiviral shRNA knockdown with functional and molecular assays provides a robust framework for validating the on-target effects of this compound. By demonstrating the E3 ligase-dependency of BET protein degradation and the associated cellular phenotypes, researchers can confidently establish the mechanism of action for this potent class of therapeutic agents. These protocols and guidelines offer a comprehensive approach for scientists in the field of drug discovery and development to rigorously characterize novel PROTAC molecules.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. shRNA knockdown [protocols.io]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. news.ycombinator.com [news.ycombinator.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. benchchem.com [benchchem.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of PROTAC BET Degrader-12 Ubiquitination Sites Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are attractive therapeutic targets in oncology and other diseases due to their role as epigenetic readers that regulate gene transcription.[2][3]
PROTAC BET Degrader-12 is a novel covalent PROTAC that has been shown to degrade BRD3 and BRD4 in a DCAF11-dependent manner. Understanding the specific lysine (B10760008) residues on the BET proteins that are ubiquitinated upon treatment with this degrader is crucial for elucidating its precise mechanism of action and for the rational design of future degraders. Mass spectrometry-based proteomics has emerged as the definitive tool for identifying and quantifying post-translational modifications such as ubiquitination.[4] This application note provides a detailed protocol for the identification of this compound-induced ubiquitination sites on BET proteins using a mass spectrometry-based approach.
Signaling Pathway
This compound mediates the formation of a ternary complex between the target BET protein (BRD2, BRD3, or BRD4) and the DCAF11 E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to specific lysine residues on the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.
References
- 1. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins [ouci.dntb.gov.ua]
- 3. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing PROTAC BET Degrader-12 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of PROTAC BET Degrader-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target Bromodomain and Extra-Terminal (BET) domain proteins, such as BRD3 and BRD4, for degradation.[1][2][3] Its mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system.[4][5][6] The molecule consists of three key components: a ligand that binds to the target BET protein, a ligand that recruits the DCAF11 E3 ubiquitin ligase, and a linker connecting these two elements.[1][2][3] By simultaneously binding to both the BET protein and the E3 ligase, this compound facilitates the formation of a ternary complex, which leads to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[4][7]
Q2: I am not observing any degradation of my target BET protein. What are the initial troubleshooting steps?
If you are not observing target degradation, a systematic evaluation of the experimental setup is necessary. Consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration.[8]
-
Insufficient Treatment Time: The treatment duration might be too short to observe significant degradation. A time-course experiment is advisable to identify the optimal treatment window.[8]
-
Cell Line Specificity: The cell line being used may not be sensitive to this compound. This could be due to low expression of the target BET proteins or components of the DCAF11 E3 ligase complex.[8]
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity.[1]
Q3: My dose-response curve shows a "hook effect." What does this mean and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[9][10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the BET protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9][10][11]
To mitigate the hook effect:
-
Expand the Dose-Response Range: Test a wider range of concentrations, especially at higher dilutions, to accurately identify the optimal degradation concentration (DC50) and the point at which the hook effect begins.[9]
-
Optimize Treatment Time: The kinetics of ternary complex formation and subsequent degradation can influence the hook effect. Experimenting with different treatment durations may be beneficial.
Q4: How do I confirm that the observed phenotype is due to BET protein degradation and not off-target effects?
To validate that the observed cellular effects are a direct result of BET protein degradation, consider the following control experiments:
-
Use a Negative Control: If available, use an inactive enantiomer or a structurally similar molecule that does not bind to either the BET protein or the E3 ligase.[12]
-
Proteasome Inhibitor Co-treatment: Treat cells with this compound in the presence of a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the target protein levels should be rescued in the presence of the inhibitor.[13]
-
Washout Experiment: Remove the PROTAC from the cell culture and monitor the recovery of BET protein levels and the reversal of the observed phenotype over time.[8][14]
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | KBM7 | Cell Viability | DC50 | 305.2 nM | [1][2][3] |
| ARV-771 | 22Rv1 | BRD4 Degradation | DC50 | <1 nM | [7] |
| ARV-771 | 22Rv1 | c-MYC Suppression | IC50 | <5 nM | [7] |
| ARV-825 | RS4;11 | Cell Growth | IC50 | 4.3 nM | [15] |
| ARV-825 | MOLM-13 | Cell Growth | IC50 | 45.5 nM | [15] |
| BETd-260 | RS4;11 | BRD4 Degradation | DC50 | <30 pM | [7] |
| BETd-260 | RS4;11 | Cell Growth | IC50 | 2.2 nM | [7] |
Note: DC50 = half-maximal degradation concentration; IC50 = half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BET proteins in cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5][7] Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[5][7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7][8]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][7]
-
Quantification: Measure the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.[5]
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the desired concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[5]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well according to the manufacturer's instructions.[16]
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results and use non-linear regression to determine the IC50 value.[5][7]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for optimizing degradation.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
PROTAC BET Degrader-12 solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with PROTAC BET Degrader-12. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound (also known as Compound 8b) is a proteolysis-targeting chimera designed to degrade Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD3 and BRD4, in a DCAF11-dependent manner[1][2][3]. Like many PROTACs, it is a large, hydrophobic molecule with inherently low aqueous solubility[4][5]. Its high molecular weight (867.46 g/mol ) places it in the "beyond Rule of Five" (bRo5) chemical space, which often correlates with challenges in solubility and permeability[1][5]. The primary recommended solvent for this compound is DMSO[1].
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble[6]. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. To avoid this, a careful serial dilution protocol and rapid mixing are essential[6].
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: High concentrations of DMSO can be toxic to cells. Therefore, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v)[6]. You should always determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can the composition of my cell culture medium affect the solubility of the degrader?
A4: Yes, the composition and conditions of the medium can influence solubility. The presence of proteins, such as those in Fetal Bovine Serum (FBS), can sometimes help stabilize hydrophobic compounds like PROTACs[6]. Additionally, using pre-warmed media (37°C) is recommended, as temperature can also affect solubility[6].
Solubility Data
Quantitative solubility data for PROTACs can vary based on the specific compound, solvent, and experimental conditions. The tables below summarize the available data for this compound and provide a comparison with other common BET degraders.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|
| DMSO | 100 mg/mL (115.28 mM) | Ultrasonic assistance is required for complete dissolution[1]. |
Table 2: Comparative Solubility of Other BET PROTACs
| Compound | Solvent | Concentration |
|---|---|---|
| ARV-771 | DMSO | ~15 mg/mL[7][8] |
| DMF | ~20 mg/mL[7][8] | |
| Ethanol | ~10 mg/mL[7][8] | |
| 1:6 DMF:PBS (pH 7.2) | ~0.14 mg/mL[7][8] | |
| MZ1 | DMSO | ~30 mg/mL[9] or 2 mg/mL (warmed)[10] |
| DMF | ~30 mg/mL[9] | |
| Ethanol | ~30 mg/mL[9] |
| | 1:7 Ethanol:PBS (pH 7.2) | ~0.12 mg/mL[9] |
Visual Guides and Workflows
Visual aids can help clarify complex biological processes and experimental procedures.
Caption: Mechanism of PROTAC-mediated BET protein degradation.
Caption: Troubleshooting workflow for PROTAC solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 867.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare 100 µL of a 10 mM stock solution, you will need 0.867 mg of the compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass = 0.010 mol/L x 0.0001 L x 867.46 g/mol x 1000 = 0.867 mg
-
-
Weighing: Carefully weigh out 0.867 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 100 µL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes to ensure the compound is completely dissolved, as recommended by the supplier[1]. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light[2][11].
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Media
This protocol details the recommended serial dilution method to prevent precipitation of the compound in aqueous media[6].
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Vortexer or pipette for mixing
Procedure:
-
Prepare Intermediate Dilution 1 (100 µM):
-
Add 98 µL of pre-warmed complete media to a sterile tube.
-
Add 2 µL of the 10 mM stock solution to the media.
-
Immediately mix thoroughly by vortexing or vigorous pipetting. This creates a 1:50 dilution (200 µM). Correction: For a 1:100 dilution to get 100 µM, add 1 µL of 10 mM stock to 99 µL of media. Let's stick to a simpler dilution series.
-
Let's use a 1:10 series for clarity: Add 2 µL of 10 mM stock to 18 µL of media to make a 1 mM intermediate solution. Mix vigorously.
-
-
Prepare Intermediate Dilution 2 (10 µM):
-
Take 10 µL of the 1 mM intermediate solution from the previous step.
-
Add it to 990 µL of pre-warmed complete media.
-
Immediately mix thoroughly. This creates a 1:100 dilution resulting in a 10 µM solution.
-
-
Prepare Final Working Solution (1 µM):
-
Take 100 µL of the 10 µM intermediate solution.
-
Add it to 900 µL of pre-warmed complete media.
-
Immediately mix thoroughly. This final 1:10 dilution yields your 1 µM working solution.
-
The final DMSO concentration will be 0.01%, which is well below the toxic threshold for most cell lines.
-
Advanced Solutions for Poor Solubility
For more challenging applications, especially in vivo studies, advanced formulation strategies may be necessary to improve solubility and bioavailability.
Q5: What are Amorphous Solid Dispersions (ASDs) and can they help with PROTAC solubility?
A5: Amorphous Solid Dispersions (ASDs) are a well-established pharmaceutical strategy for enhancing the solubility of poorly soluble drugs[12][13]. In this technique, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix (e.g., HPMCAS, Soluplus®)[5][14]. This formulation can increase the apparent solubility and generate a supersaturated solution of the drug in vivo, which can lead to improved absorption[1][12]. Studies have shown that ASDs are a promising approach for overcoming the low solubility of PROTACs[4][12][14].
Q6: Are there other formulation strategies to consider?
A6: Yes, other strategies include the use of nanoformulations, where the PROTAC is encapsulated in nanoparticles (e.g., polymeric nanoparticles like PLGA-PEG)[5]. For oral delivery, self-emulsifying drug delivery systems (SEDDS) have also been explored to enhance the solubility of PROTACs in aqueous and biorelevant media[12]. The choice of strategy depends on the specific PROTAC, the intended route of administration, and the experimental model.
Caption: Key factors influencing the solubility of PROTACs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MZ1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing off-target effects of PROTAC BET Degrader-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PROTAC BET Degrader-12. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 8b) is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins.[1][2] It is a heterobifunctional molecule composed of three key components:
-
A ligand for BET proteins: It utilizes (+)-JQ-1 to bind to the bromodomains of BET proteins, primarily BRD3 and BRD4.[1][2]
-
A ligand for an E3 ubiquitin ligase: It recruits the DDB1- and CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase.[1][2]
-
A linker: A chemical linker connects the BET-binding and DCAF11-recruiting ligands.[1]
By simultaneously binding to a BET protein and DCAF11, this compound forms a ternary complex. This proximity facilitates the DCAF11-mediated ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1][2]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the BET family proteins, specifically BRD3 and BRD4.[1][2]
Q3: What is the reported potency of this compound?
A3: this compound has a reported DC50 (concentration for 50% maximal degradation) of 305.2 nM for inhibiting cell viability in KBM7 cells.[1][2]
| Parameter | Cell Line | Value |
| DC50 | KBM7 | 305.2 nM |
Quantitative data for this compound.[1][2]
Q4: What are potential off-target effects of this compound?
A4: Potential off-target effects can arise from several mechanisms:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than BRD3 and BRD4. This could be due to structural similarities in other proteins or non-specific formation of ternary complexes.
-
Degradation-independent off-targets: The (+)-JQ-1 or the DCAF11-recruiting moiety could have pharmacological effects independent of protein degradation. JQ1 itself has known off-targets.[3]
-
Pathway-related effects: The degradation of BRD3 and BRD4 will have downstream consequences on gene transcription which could be misinterpreted as off-target effects.[4]
-
E3 Ligase Perturbation: Recruitment of DCAF11 might affect its normal cellular functions and interactions with its native substrates.
Troubleshooting Guides
Problem 1: No or weak degradation of BRD3/BRD4 is observed.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. Confirm cellular uptake using a cellular thermal shift assay (CETSA). 2. Optimize treatment time and concentration. |
| Inefficient Ternary Complex Formation | 1. Verify the integrity of the compound. 2. Ensure the linker is not cleaved under experimental conditions. |
| Low DCAF11 Expression | 1. Confirm the expression of DCAF11 in your cell line using Western blot or qPCR. 2. Consider using a cell line with higher endogenous DCAF11 levels. |
| Rapid Protein Synthesis | 1. Perform a time-course experiment to determine the optimal degradation window. 2. Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the rate of degradation versus synthesis. |
| Compound Instability | 1. Assess the stability of this compound in your cell culture medium over time using LC-MS. 2. Ensure proper storage conditions are maintained.[1] |
Problem 2: Significant off-target protein degradation is detected.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of (+)-JQ-1 | 1. Perform competitive displacement assays with excess free (+)-JQ-1. 2. Compare the proteomics profile with that of cells treated with (+)-JQ-1 alone. |
| Off-target recruitment by the DCAF11 ligand | 1. Synthesize and test a control molecule with an inactive DCAF11 ligand. 2. Perform proteomics to identify proteins degraded by the DCAF11 ligand alone. |
| "Bystander" degradation | 1. Use lower concentrations of this compound to minimize non-specific interactions. 2. Validate off-targets with orthogonal methods like siRNA knockdown to see if the phenotype matches. |
Problem 3: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | 1. Perform a wide dose-response curve to identify the optimal concentration range for degradation. 2. Operate within the optimal degradation window for your experiments. |
Experimental Protocols
Protocol 1: Western Blotting for BRD3/BRD4 Degradation
-
Objective: To quantify the degradation of BRD3 and BRD4 protein levels following treatment with this compound.
-
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Global Proteomics for Off-Target Analysis
-
Objective: To identify unintended protein degradation and assess the selectivity of this compound.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control for a predetermined time (e.g., 8 hours). Include a control with free (+)-JQ-1.
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated group compared to the control groups.
-
Filter the data to identify proteins that are significantly downregulated, indicating potential off-target degradation.
-
Use bioinformatics tools for pathway analysis of the affected proteins.
-
-
Protocol 3: Washout Experiment to Confirm Reversibility
-
Objective: To determine if the degradation of BRD3/BRD4 is reversible upon removal of this compound.
-
Methodology:
-
PROTAC Treatment: Treat cells with an effective concentration of this compound for a time sufficient to induce degradation (e.g., 8 hours).
-
Washout: Remove the medium containing the PROTAC, wash the cells several times with fresh medium, and then incubate the cells in fresh, compound-free medium.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 16, 24 hours).
-
Western Blot Analysis: Perform Western blotting for BRD3 and BRD4 as described in Protocol 1 to monitor the recovery of protein levels over time.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the hook effect with PROTAC BET Degrader-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BET Degrader-12. Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the PROTAC hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD3 and BRD4.[1] It functions by hijacking the cell's natural ubiquitin-proteasome system.[][3] The molecule consists of three components: a ligand that binds to BET proteins, a ligand that recruits the DCAF11 E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously binding to a BET protein and DCAF11, this compound forms a ternary complex, which facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[3][4]
Q2: What is the "hook effect" and why is it a concern when using this compound?
The hook effect is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the degrader.[5][6] This results in a characteristic bell-shaped dose-response curve.[5][6] At optimal concentrations, this compound efficiently forms the productive ternary complex (BET protein-PROTAC-DCAF11), leading to robust degradation. However, at excessive concentrations, the PROTAC can independently bind to either the BET protein or the DCAF11 ligase, forming non-productive binary complexes.[5][7] These binary complexes compete with and inhibit the formation of the productive ternary complex, thus reducing degradation efficiency.[5][7] This can lead to misleading results in potency assays and complicates the determination of optimal dosing for in vivo studies.[5]
Q3: What are the key factors that influence the hook effect?
The hook effect is primarily influenced by the equilibrium between binary and ternary complex formation. Key factors include:
-
Binding Affinities: The individual binding affinities of this compound for the BET protein and the DCAF11 E3 ligase are crucial. A significant imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[5]
-
Cooperativity: Cooperativity refers to the influence of one binding event on the affinity of the other. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[5][8] Conversely, negative cooperativity can worsen the hook effect.[5]
-
Linker Properties: The length, rigidity, and chemical composition of the linker play a critical role in the formation and stability of the ternary complex.[6] An suboptimal linker can lead to steric hindrance or unfavorable protein-protein interactions, promoting the formation of binary complexes.
Troubleshooting Guide
Problem: I am observing a significant hook effect in my cellular degradation assay (e.g., Western Blot) with this compound.
This is a common issue with PROTACs. Here are the possible causes and solutions:
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | Perform a wider dose-response curve with more dilution points, especially at higher concentrations, to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins.[5][6] |
| Poor Ternary Complex Stability | Characterize the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess its stability and cooperativity. A low cooperativity value may indicate an unstable complex.[5] |
| Suboptimal Linker | If you have access to medicinal chemistry resources, synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation.[5] |
| Cell Line Specific Effects | The expression levels of BET proteins and DCAF11 can vary between cell lines, influencing the hook effect. Test the degradation profile in multiple cell lines to identify the most suitable model for your studies. |
Problem: My biophysical assays (e.g., SPR, BLI, ITC) show weak ternary complex formation or negative cooperativity.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The linker of this compound may be too short or rigid, preventing the simultaneous binding of the BET protein and DCAF11. Consider testing analogs with longer or more flexible linkers.[5] |
| Unfavorable Protein-Protein Interactions | The orientation of the proteins in the ternary complex may lead to repulsive forces. If possible, consider using a PROTAC that recruits a different E3 ligase or has a different attachment point for the linker. |
Visualizing Key Concepts and Workflows
Caption: Mechanism of Action and the Hook Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
PROTAC BET Degrader-12 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of PROTAC BET Degrader-12. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound.[1][2] The following conditions are recommended:
-
Solid Form: Store at 4°C and protect from light.[2]
-
In Solvent (e.g., DMSO):
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved, using sonication if necessary. Once dissolved, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
To ensure maximal potency, it is strongly recommended to avoid multiple freeze-thaw cycles.[1] The best practice is to aliquot the stock solution into single-use volumes after the initial preparation. While there is no specific data on the exact number of cycles this compound can withstand without degradation, repeated cycling is known to potentially compromise the stability of complex small molecules.
Q4: What is the stability of this compound in cell culture medium?
The stability of PROTACs in aqueous solutions like cell culture media can be variable and should be empirically determined if long incubation times are planned. It is advisable to assess the stability of your PROTAC in your specific experimental media over the time course of your experiment, especially if you observe inconsistent results.
Q5: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) domain proteins, specifically BRD3 and BRD4.[1][2] It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase (in this case, DCAF11), forming a ternary complex.[1] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Not specified | Protect from light |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles |
Troubleshooting Guides
Issue 1: No or Poor Degradation of Target BET Protein
If you are not observing the expected degradation of BRD3 or BRD4, consider the following potential causes and solutions:
-
PROTAC Integrity:
-
Solution: Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution.
-
-
Cellular Permeability:
-
Solution: PROTACs are large molecules and may have poor cell permeability.[3] While specific data for this compound is not available, this is a common challenge. Consider optimizing treatment times and concentrations.
-
-
E3 Ligase Expression:
-
Solution: The activity of this compound is dependent on the E3 ligase DCAF11.[1] Verify that your cell line expresses sufficient levels of DCAF11. If expression is low, consider using a different cell line.
-
-
"Hook Effect":
-
Solution: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation.[4] Perform a dose-response experiment with a wide range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for degradation.
-
-
Ternary Complex Instability:
Issue 2: Inconsistent Degradation Results Between Experiments
Variability in degradation efficiency can be frustrating. Here are some common causes and how to address them:
-
Inconsistent Cell State:
-
Solution: The passage number, confluency, and overall health of your cells can impact the efficiency of the ubiquitin-proteasome system. Standardize your cell culture procedures, including seeding density and passage number, to ensure consistency between experiments.
-
-
Stock Solution Degradation:
-
Solution: As mentioned, repeated freeze-thaw cycles can lead to compound degradation. Always use single-use aliquots of your PROTAC stock solution.
-
-
Variable Treatment Conditions:
-
Solution: Ensure precise and consistent timing of PROTAC treatment and cell harvesting. Small variations can lead to different levels of degradation, especially when assessing degradation kinetics.
-
Experimental Protocols
Protocol 1: Western Blot for Quantifying BET Protein Degradation
This protocol provides a framework for assessing the degradation of BRD3 and BRD4 in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow overnight. c. Prepare serial dilutions of this compound in fresh cell culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential "hook effect". d. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration). e. Treat cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Incubate the lysates on ice for 30 minutes with occasional vortexing. d. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities for BRD3, BRD4, and the loading control using densitometry software. b. Normalize the target protein band intensities to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a general framework for assessing the chemical stability of this compound under various conditions using High-Performance Liquid Chromatography with UV detection.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). b. For stability testing in aqueous media (e.g., PBS, cell culture medium), dilute the stock solution to the desired final concentration. c. To assess the impact of freeze-thaw cycles, subject aliquots of the stock solution to a defined number of cycles (e.g., 1, 3, 5, 10). d. For each condition and time point, prepare samples for HPLC analysis by diluting them to fall within the linear range of the assay.
2. HPLC-UV System and Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The specific gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: Determine the optimal wavelength for detection by performing a UV scan of this compound.
- Column Temperature: 30°C.
3. Method Validation (Abbreviated): a. Linearity: Prepare a series of dilutions of a fresh stock solution to establish a calibration curve and determine the linear range of detection. b. Specificity: Analyze stressed samples (e.g., exposed to acid, base, heat, oxidation) to ensure that degradation products do not co-elute with the parent compound.
4. Stability Analysis: a. Inject a "time zero" sample to establish the initial peak area of this compound. b. Incubate the test samples under the desired conditions (e.g., 37°C for cell culture medium stability, or subject to freeze-thaw cycles). c. At each specified time point, inject the samples into the HPLC system. d. Calculate the percentage of this compound remaining by comparing the peak area at each time point to the time zero peak area.
Mandatory Visualizations
References
Interpreting unexpected results with PROTAC BET Degrader-12
Welcome to the technical support center for PROTAC BET Degrader-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD3 and BRD4.[1] It functions by hijacking the cell's natural ubiquitin-proteasome system. The molecule consists of a ligand that binds to the BET bromodomains ((+)-JQ1), a linker, and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[1][2] By simultaneously binding to a BET protein and DCAF11, it forms a ternary complex, which leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3]
Q2: I am not observing degradation of my target protein. What are the possible causes?
A2: A lack of protein degradation can be due to several factors:
-
Suboptimal Concentration: The concentration of the degrader may be too low to be effective or too high, leading to the "hook effect" (see Q3). It is recommended to perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[4]
-
Insufficient Incubation Time: The kinetics of degradation can vary between cell lines and target proteins. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) should be performed to identify the optimal treatment duration.[2][5]
-
Low E3 Ligase Expression: this compound is dependent on the DCAF11 E3 ligase for its activity.[1] Ensure that the cell line you are using expresses sufficient levels of DCAF11.[6] You can check the expression of DCAF11 in various cell lines using resources like The Human Protein Atlas.[7][8]
-
Poor Cell Permeability: While many PROTACs are optimized for cell permeability, this can still be a limiting factor.[9]
-
Compound Instability: Ensure the compound has been stored correctly (at 4°C for short-term, -20°C or -80°C for long-term in solvent, protected from light) and is stable in your cell culture medium for the duration of the experiment.[1]
-
Experimental Issues: Verify the integrity of your experimental setup, including the accuracy of your protein quantification and the quality of your antibodies for Western blotting.
Q3: My dose-response curve shows a bell shape, with decreased degradation at higher concentrations. What is happening?
A3: This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[10][11] It occurs at very high concentrations where the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[11] This abundance of binary complexes effectively inhibits the degradation process. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[4][12]
Q4: Am I seeing off-target effects? How can I be sure the observed phenotype is due to the degradation of BET proteins?
A4: To confirm that the observed cellular effects are a direct result of BET protein degradation, several control experiments are essential:
-
Use an Inactive Control: An ideal negative control is a structurally similar molecule that is deficient in a key aspect of the mechanism. This could be a diastereomer that does not bind to the E3 ligase or a molecule where the E3 ligase-binding motif has been mutated.[9][13][]
-
Rescue Experiment: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein.[15]
-
Warhead Control: The warhead of this compound is based on (+)-JQ1.[1] It is important to test the effect of (+)-JQ1 alone to distinguish between the effects of BET inhibition and BET degradation. It is also important to be aware of potential off-target effects of JQ1 itself.[16][17][18]
-
Time-course Analysis: Correlate the onset of the phenotype with the timing of target protein degradation.
Q5: What are the expected DC50 and Dmax values for this compound?
A5: The potency of a PROTAC is often described by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation observed). For this compound, a DC50 of 305.2 nM has been reported for the inhibition of cell viability in KBM7 cells.[1][19] However, DC50 and Dmax values can vary significantly depending on the cell line, target protein, and experimental conditions.[12][20] It is recommended to determine these values empirically in your specific experimental system.
Quantitative Data Summary
| Parameter | Reported Value (this compound) | Typical Range for BET PROTACs | Cell Line | Reference |
| DC50 (Cell Viability) | 305.2 nM | 1 nM - 1 µM | KBM7 | [1][19] |
| Typical Concentration Range | Not specified | 0.1 nM - 10 µM | Varies | [4][21] |
| Typical Incubation Time | Not specified | 2 - 24 hours | Varies | [2][5] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of BRD3 and BRD4 following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[4]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-DCAF11 ternary complex.
Materials:
-
This compound
-
Cell line with known expression of BRD4 and DCAF11
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Antibody against BRD4 (or an epitope tag if using an overexpressed system)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blot (anti-BRD4, anti-DCAF11)
Procedure:
-
Cell Treatment:
-
Treat cells with an effective concentration of this compound and a vehicle control.
-
Co-treat with a proteasome inhibitor like MG132 to stabilize the ternary complex.[11]
-
-
Cell Lysis:
-
Lyse cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody.
-
Add protein A/G beads to capture the immune complexes.[11]
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.[11]
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against BRD4 and DCAF11. An increased DCAF11 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.[11]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines how to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).[5]
-
-
Assay:
-
Data Acquisition:
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression of DCAF11 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. DCAF11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell line-specific issues with PROTAC BET Degrader-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC BET Degrader-12. The information is designed to address common cell line-specific issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 8b) is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a ligand for the DCAF11 E3 ubiquitin ligase, and a linker connecting them.[1][2] By bringing BET proteins into proximity with the DCAF11 E3 ligase, it facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome.[3] Specifically, this compound has been shown to degrade BRD3 and BRD4.[1][2]
Q2: Which E3 ligase does this compound recruit?
This compound recruits the DDB1 and CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase to induce the degradation of BET proteins.[1][2]
Q3: What are the target proteins of this compound?
The primary targets of this compound are members of the BET family of proteins, with demonstrated degradation of BRD3 and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC.[4]
Q4: In which cell line has the activity of this compound been characterized?
This compound has been shown to inhibit the viability of KBM7 cells with a DC50 of 305.2 nM.[1][2] Further characterization across a broader range of cell lines is not extensively documented in publicly available literature.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound, with a focus on cell line-specific variability.
Q1: I am not observing degradation of BET proteins in my cell line after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of BET protein degradation. Here is a systematic approach to troubleshooting this issue:
-
Sub-optimal Concentration: The concentration of the PROTAC is critical. Too low of a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-BET or PROTAC-DCAF11) dominates over the productive ternary complex (BET-PROTAC-DCAF11).
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.
-
-
Insufficient Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, optimal concentration to determine the ideal treatment duration.
-
-
Low Expression of DCAF11 E3 Ligase: The efficacy of this compound is dependent on the expression level of its recruited E3 ligase, DCAF11, in the specific cell line being used.
-
Recommendation: Verify the expression of DCAF11 in your cell line at the mRNA (qRT-PCR) or protein (Western blot) level. If DCAF11 expression is low or absent, consider using a cell line with known DCAF11 expression or a different BET PROTAC that recruits a more ubiquitously expressed E3 ligase like VHL or CRBN.
-
-
Cell Permeability Issues: PROTACs are relatively large molecules, and their ability to penetrate the cell membrane can be a limiting factor.
-
Recommendation: While modifying the PROTAC itself is not feasible for the end-user, ensuring healthy and actively dividing cells can sometimes improve uptake.
-
-
Compound Instability: Ensure that the PROTAC is properly stored and handled to maintain its activity.
-
Recommendation: Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Q2: I am observing a bell-shaped dose-response curve (the "hook effect"). How can I mitigate this?
The hook effect is a known phenomenon with PROTACs.
-
Explanation: At very high concentrations, the PROTAC is more likely to form separate binary complexes with the BET protein and the DCAF11 ligase, which prevents the formation of the necessary ternary complex for degradation.
-
Solution: Operate within the optimal concentration range identified in your dose-response experiments. The peak of the bell curve represents the concentration at which maximum degradation occurs. For subsequent experiments, use concentrations at or below this peak.
Q3: The efficacy of this compound is significantly lower in my cell line compared to the reported data in KBM7 cells. Why is this?
This is a common observation with PROTACs and can be attributed to several cell line-specific factors:
-
E3 Ligase Expression Levels: As mentioned, the abundance of DCAF11 can vary significantly between cell lines, directly impacting the degradation efficiency.
-
Target Protein Expression and Turnover: The basal expression level and the natural turnover rate of BRD3 and BRD4 can differ among cell lines. Cells with very high expression or rapid turnover of BET proteins may require higher concentrations or longer incubation times for effective degradation.
-
Presence of Resistance Mechanisms: Although not specifically documented for this compound, acquired resistance to PROTACs can occur through mutations or downregulation of the components of the E3 ligase complex.[3]
-
Cellular Context and Signaling Pathways: The cellular environment and the activity of downstream signaling pathways can influence the cellular response to BET protein degradation.
Q4: How can I confirm that the observed effect is due to DCAF11-mediated degradation?
To validate the mechanism of action in your system, you can perform the following control experiments:
-
DCAF11 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of DCAF11 in your cell line. A loss of this compound activity in these modified cells would confirm its dependence on DCAF11.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the PROTAC is working through the ubiquitin-proteasome system, proteasome inhibition should rescue the degradation of BET proteins.
Quantitative Data Summary
Data on the efficacy of this compound is currently limited. The following table summarizes the available information.
Table 1: Efficacy of this compound
| Compound | Target Protein(s) | Cell Line | DC50 (nM) | Dmax | Recruited E3 Ligase | Reference |
| This compound | BRD3, BRD4 | KBM7 | 305.2 | Not Reported | DCAF11 | [1][2] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
For comparative purposes, the table below shows the efficacy of other well-characterized BET PROTACs that recruit different E3 ligases across various cancer cell lines.
Table 2: Comparative Efficacy of Other BET PROTACs (Illustrative Examples)
| Compound | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Recruited E3 Ligase | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 (Prostate) | <1 | >90 | VHL | [4] |
| ARV-825 | BRD4 (preferential) | HN30 (Head & Neck) | ~50 (at 96h) | >90 | CRBN | [5] |
| dBET1 | BRD2, BRD3, BRD4 | MV4-11 (Leukemia) | <100 | >95 | CRBN | [6] |
| L134 (22a) | BRD4 | 22Rv1 (Prostate) | 7.36 | >98 | DCAF11 | [7] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol describes how to quantify the degradation of BRD3 and BRD4 in response to treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-BRD3, anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for a dose-response experiment is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing the PROTAC or vehicle.
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the BRD3 and BRD4 bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well). Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted PROTAC to the wells. Include wells with vehicle control and wells with medium only (for background measurement).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all experimental values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of PROTAC BET Degraders in Combating Cisplatin Resistance in Head and Neck Cancer Cells [mdpi.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity of PROTAC BET Degrader-12 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BET Degrader-12. The focus is on identifying, understanding, and minimizing in vivo toxicity to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound?
A1: this compound targets BET (Bromodomain and Extra-Terminal) proteins, which are critical for regulating the transcription of key oncogenes like c-MYC.[1] However, BET proteins are also essential for normal cellular functions, and their degradation in healthy tissues can lead to on-target toxicities.[1] Commonly observed on-target toxicities for BET degraders include:
-
Myelosuppression : This can manifest as thrombocytopenia (low platelet count) and neutropenia, as BET proteins are important for hematopoietic stem cell function.[1]
-
Gastrointestinal (GI) Toxicity : Issues such as diarrhea and mucositis may occur due to the role of BET proteins in the homeostasis of gut epithelial cells.[1]
-
General Systemic Effects : Non-specific side effects like fatigue, anorexia, and skin discoloration have been reported in preclinical models with chronic dosing.[1][2]
Q2: How can off-target toxicities of this compound arise?
A2: Off-target toxicities are adverse effects not related to the degradation of the intended target (BET proteins). These can stem from several factors:
-
Unintended Protein Degradation : The degrader molecule may induce the degradation of proteins other than BETs if the warhead or the E3 ligase-recruiting ligand has affinities for other proteins.
-
PROTAC-Independent Pharmacological Effects : The chemical scaffold of the PROTAC itself might interact with other cellular targets in a manner that does not involve protein degradation.[1]
-
Metabolite Activity : The in vivo metabolism of this compound could produce active metabolites with their own unique off-target effects.[1]
Q3: What is the "hook effect" and can it impact toxicity?
A3: The "hook effect" is a phenomenon observed with PROTACs where efficacy (i.e., protein degradation) decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + BET protein or PROTAC + E3 ligase) rather than the productive ternary complex (BET protein + PROTAC + E3 ligase) required for degradation.[3] While this primarily impacts efficacy, it could indirectly affect toxicity by altering the therapeutic window and leading to the administration of excessively high, non-therapeutic doses that may have off-target effects.[4]
Q4: Can the choice of E3 ligase ligand influence the toxicity profile?
A4: Absolutely. The tissue-specific expression of E3 ligases is a key factor in the toxicity profile of a PROTAC.[5][6] If the recruited E3 ligase (e.g., Cereblon or VHL) is minimally expressed in certain healthy tissues, such as platelets, it can spare those tissues from on-target toxicity.[6][7] For example, converting a BCL-xL inhibitor into a PROTAC that recruits an E3 ligase with low expression in platelets has been shown to reduce thrombocytopenia.[6][8] Therefore, the design of this compound, specifically its E3 ligase ligand, is a critical determinant of its safety profile.
Troubleshooting Guide
Problem 1: Severe Thrombocytopenia or Myelosuppression Observed in Animal Models.
| Possible Cause | Troubleshooting Step | Rationale |
| High Dose Exposure | 1. Dose Reduction: Perform a dose-ranging study to find the minimum effective dose that maintains efficacy while reducing toxicity. | Many toxicities are dose-dependent. Finding the optimal therapeutic index is crucial. |
| Frequent Dosing | 2. Modify Dosing Schedule: Switch from a daily (QD) to an intermittent schedule (e.g., every other day, or three times a week).[9][10] | Allows for recovery of affected cell populations, like platelets and neutrophils, between doses. |
| On-Target Toxicity in Hematopoietic Cells | 3. Pharmacodynamic (PD) Analysis: Correlate the timing of platelet nadir with in-tumor BET protein degradation to understand the therapeutic window. | Helps to optimize the dosing schedule to maximize on-target effects in the tumor while minimizing systemic exposure and toxicity. |
| Formulation Issues | 4. Reformulate the Compound: Explore advanced delivery strategies like lipid-based nanoparticles or polymeric micelles to improve tumor targeting and reduce systemic exposure.[3][4] | Enhanced formulations can improve the pharmacokinetic profile, leading to higher tumor accumulation and lower systemic toxicity.[3] |
Problem 2: Unexpected In Vivo Toxicity (e.g., liver enzyme elevation, weight loss) Not Explained by On-Target BET Degradation.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Protein Degradation | 1. In Vitro Off-Target Profiling: Use proteomics (e.g., mass spectrometry) to identify unintended proteins degraded by this compound in relevant cell lines. | This can reveal if the PROTAC is causing the degradation of other essential proteins, leading to unexpected toxicities. |
| Metabolite Toxicity | 2. Metabolite ID Studies: Characterize the major metabolites of the PROTAC in vivo and test their individual activity and toxicity. | The parent compound may be safe, but a metabolite could be the source of the observed toxicity.[1] |
| Poor Physicochemical Properties | 3. Assess Solubility and Stability: Poor solubility can lead to precipitation at the injection site or non-optimal exposure. Ensure the formulation is appropriate. | Formulation strategies can enhance solubility and bioavailability, potentially reducing toxicity associated with poor drug-like properties.[11] |
| PROTAC-Independent Off-Target Effects | 4. Test an Inactive Epimer: Synthesize and test an inactive version of the PROTAC (e.g., one that doesn't bind the E3 ligase) in vivo.[2] | If the inactive control molecule still causes toxicity, it suggests the adverse effect is due to the chemical scaffold itself, independent of protein degradation.[2][10] |
Quantitative Data from Preclinical BET Degrader Studies
The following table summarizes data from published studies on various BET degraders, providing context for what might be expected from a molecule like this compound.
| Compound | Target | In Vivo Model | Dose & Schedule | Efficacy (Tumor Growth Inhibition/Regression) | Observed Toxicity | Reference |
| ARV-771 | Pan-BET | 22Rv1 Xenograft (Prostate Cancer) | 30 mg/kg, QD, SC | Tumor regression | Skin discoloration, lethargy, hunching with chronic dosing. No significant body weight loss. | [2][10] |
| BETd-260 | Pan-BET | MNNG/HOS Xenograft (Osteosarcoma) | 5 mg/kg, 3x/week, IV | ~94% Tumor Growth Inhibition (TGI) | Well-tolerated. | [12] |
| Compound 23 | Pan-BET | RS4;11 Xenograft (Leukemia) | 5 mg/kg, every other day, 3x/week, IV | >90% tumor regression | Minimal body weight change. | [13][14] |
| BETd-246 | Pan-BET | Balb/c mice (Toxicity study) | 5 mg/kg, QD, 5 days/week for 2 weeks, IV | N/A (Toxicity study) | No significant toxicity observed in normal tissues. | [15] |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for this compound.
In Vivo Toxicity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting in vivo toxicity.
BET Degrader Downstream Signaling
Caption: Downstream effects of BET protein degradation.
Experimental Protocols
Protocol 1: Western Blot for In Vivo BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in tumor xenografts following treatment with this compound.
Methodology:
-
Sample Collection: At the study endpoint (or at specified time points after a single dose), euthanize mice and harvest tumors.[9] Snap-freeze tumors immediately in liquid nitrogen and store them at -80°C.
-
Tissue Lysis: Homogenize the frozen tumor tissue (~50-100 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) from each tumor sample onto a polyacrylamide gel and separate the proteins via electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control for each sample. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control group.[1]
Protocol 2: In Vivo Xenograft Efficacy and Toxicity Study
Objective: To assess the anti-tumor activity and tolerability of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG or Nu/Nu).[9]
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) suspended in Matrigel into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).[9]
-
Dosing: Administer this compound via the desired route (e.g., IV, IP, or SC) at a specified dose and schedule. The vehicle group should receive the formulation buffer only.[9]
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of general toxicity.[9]
-
Perform regular clinical observations for signs of toxicity (e.g., lethargy, hunched posture, ruffled fur).[10]
-
Conduct periodic blood draws (e.g., via tail vein or submandibular vein) for Complete Blood Counts (CBCs) to monitor for thrombocytopenia and neutropenia.
-
-
Endpoint and Analysis:
-
Conclude the study when tumors in the control group reach a pre-determined size limit or after a fixed duration.
-
Calculate Tumor Growth Inhibition (TGI) or regression for the treatment group compared to the vehicle group.
-
At the endpoint, harvest tumors for pharmacodynamic analysis (see Protocol 1) and major organs (liver, spleen, bone marrow) for histopathological analysis to assess tissue toxicity.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BET Degrader-12 inactive in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PROTAC BET Degrader-12, particularly its inactivity in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically target Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD3 and BRD4, for degradation.[1] Its mechanism relies on hijacking the cell's own ubiquitin-proteasome system.[2]
The molecule consists of three parts:
-
A ligand that binds to BET proteins ((+)-JQ-1).
-
A ligand that recruits the DCAF11 E3 ubiquitin ligase.[1]
-
A linker that connects the two ligands.
By simultaneously binding to a BET protein and the DCAF11 E3 ligase, this compound forms a ternary complex.[2] This proximity induces the E3 ligase to tag the BET protein with ubiquitin chains, marking it for destruction by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target protein molecules.[5]
Caption: Mechanism of Action for this compound.
Q2: My this compound is not showing any degradation activity. What are the common reasons?
Several factors can lead to a lack of activity. The primary reasons are often related to the specific biology of the cell line being used or the experimental conditions.[6] Key potential causes include:
-
Low or Absent E3 Ligase Expression: this compound specifically requires the DCAF11 E3 ligase for its activity. If your cell line has low or no expression of DCAF11 or other essential components of its E3 ligase complex, the PROTAC will be inactive.[7][8]
-
Low or Absent Target Protein Expression: The target BET proteins (BRD2, BRD3, BRD4) must be present in the cell line for the degrader to have an effect.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[6]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-BET or PROTAC-DCAF11) instead of the required ternary complex, paradoxically reducing degradation.[6][9]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.[6]
-
Genomic Alterations: Resistance to PROTACs can arise from genomic alterations, such as mutations or deletions, in the core components of the recruited E3 ligase complex.[7]
Q3: How can I systematically troubleshoot the inactivity of this compound?
A stepwise approach is recommended to identify the point of failure. Start by verifying the fundamentals of your system and experiment before moving to more complex biological questions.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[6]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[9] It is caused by the formation of unproductive binary complexes (e.g., Target-PROTAC or E3-PROTAC) that cannot lead to degradation, thereby sequestering the necessary components and inhibiting the formation of the productive ternary complex.[6][9]
To avoid or identify the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of concentrations, for example from 1 pM to 100 µM, to fully characterize the degradation profile and identify the optimal concentration window.[9]
-
Focus on lower concentrations: The most effective degradation often occurs in the nanomolar to low micromolar range.[6] If you only test high concentrations, you might mistakenly conclude the compound is inactive.
Caption: The "Hook Effect" at high PROTAC concentrations.
Data Summary
Table 1: Profile of this compound
| Property | Description | Reference |
|---|---|---|
| MCE Cat. No. | HY-158764 | [10] |
| Target | Bromodomain and Extra-Terminal domain (BET) proteins (BRD3, BRD4) | [1] |
| Recruited E3 Ligase | DCAF11 | [1] |
| Mechanism | Induces DCAF11-dependent ubiquitination and proteasomal degradation of BET proteins. | |
| Known Active Cell Line | KBM7 (DC50 of 305.2 nM for cell viability) | [10][11] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |[10] |
Table 2: Troubleshooting Checklist for PROTAC Inactivity
| Checkpoint | Action | Potential Issue Addressed |
|---|---|---|
| Compound | Verify correct storage (-20°C or -80°C, protected from light).[12] Prepare fresh dilutions from a trusted stock for each experiment. | Compound degradation. |
| Dose & Time | Perform a wide 10-point dose-response (e.g., 1 pM to 10 µM) and a time-course (e.g., 4, 8, 16, 24 hours).[9][13] | "Hook effect"; suboptimal kinetics. |
| Controls | Include a vehicle control (e.g., DMSO) and a positive control cell line if available (e.g., KBM7). | Experimental variability; compound efficacy. |
| Target Expression | Run a Western Blot on your untreated cell lysate to confirm the presence of BRD2, BRD3, and BRD4. | Absence of target protein. |
| E3 Ligase Expression | Use Western Blot or qPCR to check for the expression of DCAF11 in your cell line. | Absence of required E3 ligase. |
| Proteasome Function | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation should be rescued. | Confirms degradation is proteasome-dependent. |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol quantifies the reduction of target protein levels following treatment with this compound.[2]
1. Cell Culture and Treatment:
- Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
- Prepare serial dilutions of this compound in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10,000 nM) is recommended.
- Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose).
- Remove the old medium, replace it with the PROTAC-containing or vehicle medium, and incubate for the desired time (e.g., 16 or 24 hours).[14]
2. Cell Lysis and Protein Quantification:
- Place the culture plate on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
3. SDS-PAGE and Immunoblotting:
- Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using imaging software.
Protocol 2: Target Ubiquitination Assay
This protocol confirms that the PROTAC is inducing ubiquitination of the target protein.[6]
1. Cell Treatment and Lysis:
- Treat cells with this compound at its optimal degradation concentration.
- Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation to allow ubiquitinated proteins to accumulate.
- Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inhibit deubiquitinating enzymes.
2. Immunoprecipitation (IP):
- Dilute the denatured lysate with a non-denaturing buffer to reduce the SDS concentration.
- Immunoprecipitate the target protein (e.g., BRD4) using a specific antibody conjugated to beads (e.g., Protein A/G). Incubate overnight at 4°C.
- Wash the beads extensively to remove non-specifically bound proteins.
3. Western Blotting:
- Elute the immunoprecipitated protein from the beads.
- Run the samples on an SDS-PAGE gel and perform a Western blot as described above.
- Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein. A high-molecular-weight smear indicates successful ubiquitination.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pnas.org [pnas.org]
Technical Support Center: Optimizing DCAF11-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the linker length of DCAF11-based degraders. The content is structured to address common experimental challenges through detailed troubleshooting guides, frequently asked questions, and standardized protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a DCAF11-based degrader?
A1: The linker is a critical component of a Proteolysis-Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits the DCAF11 E3 ligase.[1] It is not merely a spacer; its length, composition, rigidity, and attachment points dictate the geometry and stability of the resulting ternary complex (POI-PROTAC-DCAF11).[2][3] An optimal linker facilitates productive protein-protein interactions between the POI and DCAF11, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
Q2: What are common starting points for linker design in terms of length and composition?
A2: A common starting point for linker optimization involves synthesizing a small library of degraders with varying lengths of polyethylene (B3416737) glycol (PEG) or simple alkyl chains.[2][3] PEG linkers are often favored initially due to their ability to improve aqueous solubility and provide flexibility.[3][5] A typical initial screen might include linkers with 2 to 8 PEG units or equivalent alkyl chain lengths. The choice depends on structural information available for the POI and the DCAF11 ligand, but the process remains largely empirical and requires systematic evaluation for each specific POI-ligand pair.[2][6]
Q3: How can I determine if my degrader's linker is too short or too long?
A3: The degradation efficiency, measured by the maximal degradation level (Dmax) and the half-maximal degradation concentration (DC50), provides strong clues.[3]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex. This often results in very poor or no degradation at all concentrations tested.[3]
-
Too Long: An excessively long and flexible linker can lead to the formation of non-productive ternary complexes where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[4] This can result in a low Dmax (incomplete degradation). Additionally, very long linkers can sometimes decrease potency (higher DC50) due to an entropic penalty upon complex formation.[2]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC and DCAF11-PROTAC) that cannot trigger degradation, sequestering the components needed for the productive ternary complex.[7] A well-designed linker can enhance the positive cooperativity of the ternary complex, meaning the binding of one protein partner increases the affinity for the other.[4][5] High cooperativity stabilizes the ternary complex over the binary ones, which can reduce the hook effect and broaden the effective concentration range of the degrader.[7]
Q5: How does the linker's chemical composition affect the degrader's physicochemical properties?
A5: The linker significantly influences a PROTAC's drug-like properties.[5]
-
Solubility: Incorporating polar functional groups, such as the ether oxygens found in PEG linkers, can improve the aqueous solubility of an otherwise hydrophobic PROTAC.[5]
-
Cell Permeability: The linker contributes to the overall molecular weight, polar surface area, and number of rotatable bonds. Optimizing these properties by modifying the linker is crucial for achieving sufficient cell permeability to reach intracellular targets.[5][8]
-
Metabolic Stability: Simple alkyl or ether chains can be sites of metabolic activity. Introducing more rigid structures like piperazine (B1678402) or phenyl groups can sometimes improve metabolic stability.[5]
Section 2: Troubleshooting Guide
Problem: No or Weak Degradation of the Target Protein
This is a common initial challenge in degrader development. The following workflow can help diagnose the underlying issue.
Problem: High DC50 Value (Low Potency)
-
Possible Cause: Suboptimal ternary complex conformation or low cooperativity. Even if a complex forms, its geometry may not be ideal for efficient ubiquitin transfer.
-
Troubleshooting Steps:
-
Fine-Tune Linker Length: Synthesize analogs with smaller, more precise changes in linker length (e.g., single PEG units or methylene (B1212753) groups). Sometimes a small change can dramatically improve the protein-protein interface.
-
Introduce Rigidity: Replace a flexible linker (e.g., alkyl chain) with a more rigid one (e.g., containing a piperazine or phenyl ring). This can reduce the entropic penalty of ternary complex formation and pre-organize the ligands for binding, increasing potency.[5]
-
Measure Cooperativity: Use biophysical assays like SPR to quantify the cooperativity (α) of your degrader series.[4][5] Prioritize chemical modifications on linkers that lead to an increase in the cooperativity value.
-
Problem: Low Dmax (Incomplete Degradation)
-
Possible Cause: The geometry of the ternary complex is stable but presents the target protein in an orientation where surface-accessible lysine residues are out of reach for the E2 ubiquitin-conjugating enzyme.[4]
-
Troubleshooting Steps:
-
Change Linker Attachment Points: This is one of the most effective ways to reorient the two proteins relative to each other.[2] Synthesizing a new set of degraders with a different exit vector on either the POI ligand or the DCAF11 ligand can expose a different set of lysines for ubiquitination.
-
Alter Linker Vector: Even with the same attachment points, changing the angle of the linker can alter protein orientation. For example, switching from a para-substituted aromatic linker to a meta-substituted one can have a profound impact.
-
Confirm DCAF11-Dependence: Ensure the degradation is truly mediated by DCAF11 by performing experiments in DCAF11 knockout cells.[9] If degradation persists, another E3 ligase may be involved.
-
Section 3: Data Presentation & Key Experimental Protocols
Quantitative Data Summary: Linker Length Optimization
Systematic optimization of linker length is crucial. Below is a representative dataset for a hypothetical DCAF11-based degrader targeting BRD4, illustrating the impact of PEG linker length on degradation activity.
| Compound ID | Linker Composition | DC50 (nM) | Dmax (%) | Cooperativity (α) |
| Cpd-1 | PEG-2 | >1000 | <10 | 0.9 |
| Cpd-2 | PEG-3 | 150 | 75 | 2.5 |
| Cpd-3 | PEG-4 | 25 | >95 | 15.2 |
| Cpd-4 | PEG-5 | 60 | 88 | 8.1 |
| Cpd-5 | PEG-6 | 200 | 65 | 3.4 |
Data are hypothetical and for illustrative purposes.
Protocol 1: Western Blotting for Quantifying Protein Degradation
Objective: To determine the DC50 and Dmax of degraders by measuring target protein levels after treatment.
Methodology:
-
Cell Seeding: Seed cells (e.g., 22Rv1) in 12-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of the degrader compounds in culture medium. Typically, an 8-point, 3-fold dilution series starting from 10 µM is a good range. Treat cells for a fixed duration (e.g., 8-24 hours).[9] Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells once with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the degrader concentration and fit a dose-response curve to calculate DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Ternary Complex Formation
Objective: To measure the binding affinities of the binary and ternary complexes and to calculate cooperativity.[5]
Methodology:
-
Immobilization: Covalently immobilize the purified DCAF11 protein onto a sensor chip surface.
-
Binary Interaction 1 (PROTAC-DCAF11): Inject a series of concentrations of the PROTAC over the DCAF11 surface to measure the binding affinity (KD) of the first binary complex.
-
Binary Interaction 2 (POI-DCAF11): Inject a series of concentrations of the purified POI over the DCAF11 surface to ensure there is no direct interaction in the absence of the PROTAC.
-
Ternary Complex Formation: Prepare a series of PROTAC concentrations. For each PROTAC concentration, add a constant, saturating concentration of the POI. Inject these mixtures over the DCAF11 surface. The resulting binding response will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constants (KD) for the binary and ternary complexes.
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary binding KD of the PROTAC to DCAF11 to the ternary binding KD of the PROTAC to the DCAF11-POI complex.
-
α = (KD of PROTAC binding to DCAF11) / (KD of POI binding to DCAF11-PROTAC complex)
-
α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[4]
-
Section 4: Mandatory Visualizations
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Cyanoacrylamide Warheads in PROTACs
Welcome to the technical support center for researchers utilizing covalent cyanoacrylamide warheads in Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the design, synthesis, and evaluation of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a cyanoacrylamide warhead in a PROTAC?
Cyanoacrylamide warheads are valued for their ability to form reversible covalent bonds with nucleophilic residues, typically cysteine, on the target protein.[1][2][3] This reversible nature can offer a balance between the high potency and prolonged duration of action seen with irreversible covalent inhibitors and the improved safety profile of non-covalent inhibitors.[2] Key advantages include:
-
Enhanced Potency and Duration: Covalent binding, even if reversible, can lead to higher potency and a longer duration of action compared to non-covalent counterparts.[4]
-
Improved Selectivity: The requirement for a reactive cysteine in the binding pocket can enhance selectivity for the target protein over others that lack such a residue.[3]
-
Potential to Mitigate Off-Target Effects: Reversibility may reduce the risk of permanent off-target modification, a concern with irreversible covalent warheads.[1][2]
-
Increased Intracellular Accumulation: Some studies suggest that reversible covalent chemistry can enhance the intracellular concentration and target engagement of PROTACs.[5][6]
Q2: What are the most common challenges encountered with cyanoacrylamide-based PROTACs?
Researchers may face several hurdles when working with cyanoacrylamide PROTACs:
-
Off-target Reactivity: The electrophilic nature of the warhead can lead to reactions with other cellular nucleophiles, such as glutathione (B108866) or off-target proteins, causing toxicity.[7]
-
Chemical Instability: The cyanoacrylamide moiety can be susceptible to hydrolysis or reaction with components in the assay medium, compromising the PROTAC's integrity.[8]
-
Poor Cell Permeability: Like many PROTACs, those with cyanoacrylamide warheads can be large molecules with physicochemical properties that hinder their ability to cross the cell membrane.[9][10]
-
Suboptimal Ternary Complex Formation: The geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) are critical for efficient degradation, and the covalent bond can sometimes hinder the optimal conformation.[11][12]
-
"Hook Effect": At high concentrations, the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) can dominate, leading to a decrease in degradation efficiency.[9][10]
Troubleshooting Guides
Problem 1: No or Low Degradation of Target Protein
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | Assess intracellular concentration of the PROTAC. | Perform a cellular uptake assay, such as LC-MS/MS analysis of cell lysates.[13][14] If permeability is low, consider linker modification to improve physicochemical properties (e.g., reduce polarity, introduce intramolecular hydrogen bonding).[12][] |
| Lack of Target Engagement | Confirm the PROTAC binds to the target protein in a cellular context. | Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[12][16] |
| Inefficient Ternary Complex Formation | Evaluate the formation and stability of the ternary complex. | Utilize biophysical assays such as TR-FRET, SPR, or ITC to measure ternary complex formation and cooperativity.[12][17] If the complex is unstable, redesign the linker (length, attachment points, rigidity).[][18] |
| No Ubiquitination | Determine if the target protein is being ubiquitinated. | Conduct an in-cell or in vitro ubiquitination assay.[12][19] If no ubiquitination is observed despite ternary complex formation, the geometry may be non-productive, necessitating linker redesign.[12] |
| PROTAC Instability | Check the stability of the PROTAC in your experimental conditions. | Incubate the PROTAC in cell culture media and analyze its integrity over time using LC-MS/MS.[20] |
Problem 2: High Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Non-Specific Covalent Binding | Assess the broader reactivity of the warhead. | Perform a chemoproteomic study to identify off-target proteins that are covalently modified by the PROTAC.[21] |
| Warhead-Driven Off-Targets | Evaluate the selectivity of the warhead itself. | Synthesize and test an analog of the PROTAC that lacks the E3 ligase ligand to isolate the effects of the warhead.[22] |
| Linker-Dependent Off-Targets | The linker may contribute to off-target interactions. | Modify the linker and re-evaluate the off-target profile.[12] |
| E3 Ligase Choice | The chosen E3 ligase may have a broad range of natural substrates. | Consider using a different E3 ligase recruiter to potentially alter the off-target profile.[12] |
Quantitative Data Summary
Table 1: Comparison of BTK PROTACs with Different Warheads
| Compound | Warhead Chemistry | DC₅₀ (MOLM-14 cells) |
| RC-1 | Reversible Covalent (Cyanoacrylamide) | 6.6 nM |
| RNC-1 | Reversible Non-covalent | ~50% degradation at 200 nM |
| IRC-1 | Irreversible Covalent | Minimal degradation at 1 µM |
Data synthesized from Guo et al., 2020.[6] This table illustrates the superior degradation potency of the reversible covalent cyanoacrylamide warhead compared to non-covalent and irreversible covalent counterparts for BTK.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[23][24]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[23]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, α-Tubulin). Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[23]
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein within living cells.[16]
-
Cell Preparation: Co-transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer that binds to the same target.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate.
-
BRET Measurement: Add the NanoBRET™ substrate. The binding of the tracer to the NanoLuc®-fused target results in a BRET signal. A competing PROTAC will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: The IC₅₀ value is determined by plotting the BRET ratio against the PROTAC concentration. This can be performed in both live-cell and permeabilized-cell formats to assess the impact of cell permeability.[16]
Visualizations
Caption: Mechanism of action for a cyanoacrylamide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic tuning of cysteine-targeted reversible α-cyanoacrylamide warheads overcomes the hydrolytic susceptibility of their peptide-warhead drug conjugates | Poster Board #263 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. selvita.com [selvita.com]
- 17. youtube.com [youtube.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 19. lifesensors.com [lifesensors.com]
- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
PROTAC BET Degrader-12 (BETd-12) Permeability Technical Support Center
Welcome to the technical support center for PROTAC BET Degrader-12 (BETd-12). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cell permeability of BETd-12.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during experiments with BETd-12, with a focus on enhancing cell permeability.
Q1: My BETd-12 shows potent biochemical activity but poor cellular efficacy. Could permeability be the issue?
A: Yes, this is a common challenge with PROTACs.[1] Potent activity in cell-free assays (e.g., target binding, ternary complex formation) that does not translate to cellular activity often indicates poor cell permeability. PROTACs, including BETd-12, are large molecules that often fall outside the typical "Rule of 5" guidelines for orally bioavailable drugs, which can make it difficult for them to cross the cell membrane.[1][2][3] To confirm if permeability is the issue, it is recommended to directly measure the permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[4][5][6]
Q2: What are the key molecular properties of BETd-12 that might limit its cell permeability?
A: Several physicochemical properties can significantly impact PROTAC permeability:[1]
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which can impede passive diffusion across the cell membrane.[1][5]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups within the two ligands and the linker, can hinder membrane traversal.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively affect permeability.
-
Flexibility and Conformation: Highly flexible linkers can lead to a larger average conformation in solution, which is entropically unfavorable for membrane crossing.
Q3: How can I experimentally assess the cell permeability of my BETd-12?
A: There are several established in vitro methods to evaluate the cell permeability of PROTACs:[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability. It's a cost-effective method for initial screening.[4][6][7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[4][5][6]
-
Cellular Uptake Assays: These experiments directly measure the intracellular concentration of the PROTAC using techniques like liquid chromatography-mass spectrometry (LC-MS).
Strategies to Enhance BETd-12 Permeability
If you have confirmed that poor cell permeability is limiting the efficacy of your BETd-12, several strategies can be employed to improve its uptake into cells.
Q4: What chemical modifications can I make to the BETd-12 linker to improve its permeability?
A: The linker region of a PROTAC is a key area for modification to improve drug-like properties.[5]
-
Reduce Hydrogen Bond Donors (HBDs): Replacing amide bonds in the linker with ester bonds can reduce the number of HBDs and improve permeability.[5]
-
Increase Rigidity: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker can pre-organize the PROTAC into a more favorable conformation for membrane crossing and may also improve solubility.[2][5]
-
Macrocyclization: "Locking" the conformation of the PROTAC by cyclizing the linker can enhance ternary complex formation and improve cell permeability.[2]
Q5: I've heard about the "chameleon effect." How can I apply this concept to BETd-12?
A: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[8] In the aqueous environment outside a cell, the molecule can expose its polar groups, but to cross the lipid cell membrane, it can fold into a more compact shape with a smaller polar surface area by forming intramolecular hydrogen bonds. To encourage this, you can strategically introduce functional groups that can form these internal bonds.
Q6: Are there other advanced strategies to improve cellular uptake of BETd-12?
A: Yes, several innovative approaches are being explored:
-
Prodrugs: The polarity of the PROTAC can be masked with lipophilic groups that are cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[5]
-
In-cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors.[8][9] The cell is treated with a warhead and an E3 ligase ligand that are each tagged with reactive groups that "click" together intracellularly to form the active PROTAC.[8]
-
Antibody-PROTAC Conjugates: For targeted delivery to specific cell types, the PROTAC can be conjugated to an antibody that recognizes a cell-surface receptor.[8]
Data Presentation: Permeability Assay Comparison
The following table summarizes typical results from permeability assays for PROTACs with varying properties. "BETd-12 (Original)" represents a hypothetical starting molecule with poor permeability, while the other entries illustrate the potential impact of the modifications discussed.
| Compound | Modification | Molecular Weight (Da) | TPSA (Ų) | HBDs | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (10⁻⁶ cm/s) |
| BETd-12 (Original) | - | ~900 | >150 | 6 | < 0.1 | < 0.2 |
| BETd-12-Ester | Amide to Ester Linker | ~900 | ~140 | 5 | 0.2 - 0.5 | 0.4 - 0.8 |
| BETd-12-Piperazine | Rigid Piperazine Linker | ~950 | ~145 | 5 | 0.3 - 0.7 | 0.6 - 1.2 |
| BETd-12-Macrocycle | Macrocyclic Linker | ~880 | ~135 | 5 | 0.5 - 1.0 | 0.9 - 1.8 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve BETd-12 in DMSO to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (final DMSO concentration should be <1%).
-
Add the BETd-12 solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of BETd-12 in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient, Papp, is calculated using a specific formula that takes into account the volume of the acceptor and donor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the BETd-12 solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation.
-
-
Quantification and Papp Calculation:
-
Determine the concentration of BETd-12 in the samples using LC-MS/MS.
-
Calculate the Papp value similarly to the PAMPA assay, taking into account the cell surface area.
-
Visualizations
Caption: Mechanism of action for this compound (BETd-12).
Caption: Troubleshooting workflow for poor BETd-12 cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PROTAC BET Degrader-12
Welcome to the technical support center for PROTAC BET Degrader-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this BET degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD3 and BRD4. It is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains ((+)-JQ1), a linker, and a ligand that recruits the DDB1 and CUL4 associated factor 11 (DCAF11) E3 ubiquitin ligase.[1][2] By forming a ternary complex between the BET protein and the DCAF11 E3 ligase, it facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][2]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has been shown to inhibit cell viability in the KBM7 cell line with a DC50 of 305.2 nM.[1][2]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, potential resistance can arise from several factors common to PROTACs, including:
-
Mutations or downregulation of the E3 ligase machinery : Genomic alterations in the components of the DCAF11 E3 ligase complex could impair its function, preventing the degradation of the target protein.[3]
-
Mutations in the target protein : Alterations in the BRD3 or BRD4 bromodomains could prevent the binding of the PROTAC.
-
Increased protein synthesis : An upregulation in the synthesis of BRD3 or BRD4 could overwhelm the degradation capacity of the PROTAC.
-
Decreased cellular uptake or increased efflux : The PROTAC may not efficiently enter the cells or may be actively pumped out.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC-BET or PROTAC-DCAF11) is favored over the productive ternary complex (BET-PROTAC-DCAF11). To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: No or weak degradation of BET proteins (BRD3/BRD4) is observed.
-
Question: I am not seeing the expected degradation of BRD3/BRD4 after treating my cells with this compound. What should I check?
-
Answer: There are several potential reasons for a lack of degradation. Follow this troubleshooting workflow:
dot
Troubleshooting workflow for lack of degradation.
Issue 2: High variability in experimental results.
-
Question: I am observing significant variability between my experimental replicates. How can I improve consistency?
-
Answer: Variability can be introduced at multiple stages of the experiment.
-
Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Compound Preparation: Prepare a fresh dilution of this compound for each experiment from a frozen stock to avoid degradation. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media.
-
Assay Execution: Maintain consistent incubation times and ensure all liquid handling steps are performed accurately.
-
Protein Analysis: For Western blotting, ensure equal protein loading and consistent transfer and antibody incubation conditions.
-
Issue 3: Unexpected off-target effects are observed.
-
Question: My cells are showing a phenotype that I don't believe is related to BET protein degradation. How can I investigate this?
-
Answer: Off-target effects can be a concern with any small molecule.
-
Use an Inactive Control: Synthesize or obtain an inactive epimer of the DCAF11-binding ligand to create a negative control PROTAC. This control should bind to BET proteins but not recruit the E3 ligase.
-
Rescue Experiment: Transfect cells with a construct expressing a BET protein that has a mutated bromodomain, preventing PROTAC binding. If the phenotype is rescued, it is likely on-target.
-
Proteomics: Perform unbiased mass spectrometry-based proteomics to identify other proteins that may be degraded by this compound.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 305.2 nM | KBM7 | [1][2] |
| Dmax | Not Reported | - | - |
Key Experimental Protocols
1. Western Blot for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A recommended concentration range is 1 nM to 10 µM to identify the optimal concentration and observe any potential hook effect. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
dot
2. In-vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[4]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant DCAF11/DDB1 E3 ligase complex
-
Recombinant full-length BRD4 protein
-
Biotinylated-Ubiquitin
-
ATP
-
-
Add this compound or vehicle control (DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect ubiquitinated BRD4 by immunoblotting with an anti-BRD4 antibody or streptavidin-HRP (to detect biotinylated ubiquitin). A ladder of higher molecular weight bands indicates polyubiquitination.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-DCAF11 ternary complex in cells.[5][6][7]
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against DCAF11 (or a tag if using an overexpressed system) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
-
Detection:
-
Analyze the eluate by Western blot using antibodies against BRD4 and DCAF11 to confirm the presence of both proteins in the immunoprecipitated complex.
-
dot
Signaling Pathway Diagram
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC BET Degraders: Featuring PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of four prominent Bromodomain and Extra-Terminal (BET) protein degraders: PROTAC BET Degrader-12, dBET1, MZ1, and ARV-771. By hijacking the cell's ubiquitin-proteasome system, these molecules offer a catalytic mechanism to eliminate BET proteins, which are critical regulators of oncogenes like c-MYC. This document outlines their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action and Key Characteristics
PROTAC BET degraders are heterobifunctional molecules composed of a ligand that binds to a BET protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target BET protein. The choice of E3 ligase and the specific BET protein targeting moiety can significantly influence the degrader's potency, selectivity, and overall biological activity.
This compound is a novel degrader that targets BRD3 and BRD4 for degradation by recruiting the DCAF11 E3 ligase.[1][2] In contrast, dBET1 is a well-established pan-BET degrader that utilizes a ligand for the Cereblon (CRBN) E3 ligase.[3] MZ1 and ARV-771 both recruit the von Hippel-Lindau (VHL) E3 ligase. Notably, MZ1 exhibits a preferential degradation of BRD4 over BRD2 and BRD3, offering a more selective tool for studying the specific functions of BRD4.[4][5] ARV-771, on the other hand, is a potent pan-BET degrader, effectively targeting BRD2, BRD3, and BRD4.[6][7][8]
Quantitative Performance Data
The efficacy of PROTAC BET degraders is primarily assessed by their ability to induce the degradation of their target proteins (quantified by DC50 and Dmax values) and their subsequent impact on cancer cell viability (measured by IC50 or EC50 values). The following tables summarize the available quantitative data for this compound and its comparators in various cancer cell lines.
Table 1: Degradation Performance (DC50) of BET Degraders
| Degrader | Target(s) | E3 Ligase | Cell Line | DC50 (nM) |
| This compound | BRD3, BRD4 | DCAF11 | KBM7 | 305.2[1][2] |
| dBET1 | Pan-BET | Cereblon | MV4-11 | ~100 |
| 293T | 6 (for BRD4) | |||
| MZ1 | BRD4 (preferential) | VHL | HeLa | 2-20 (for BRD4)[4] |
| H661 | 8 (for BRD4)[9] | |||
| H838 | 23 (for BRD4)[9] | |||
| ARV-771 | Pan-BET | VHL | 22Rv1 | < 5[10][11] |
| VCaP | < 5[7] | |||
| LnCaP95 | < 5[7] |
Table 2: Anti-proliferative Activity (IC50/EC50) of BET Degraders
| Degrader | Cell Line | IC50/EC50 (nM) |
| dBET1 | MV4-11 | 140[12] |
| Kasumi-1 | 148.3[13][14] | |
| NB4 | 335.7[13][14] | |
| THP-1 | 355.1[13][14] | |
| MZ1 | NB4 | 279[15] |
| Kasumi-1 | 74[15] | |
| MV4-11 | 110[15] | |
| K562 | 403[15] | |
| ABC DLBCL (median) | 49[16] | |
| ARV-771 | 22Rv1 | < 1 (for c-MYC depletion)[10] |
| HeLa | 246[17] | |
| OVCAR8 | 297[17] | |
| T47D | 18[17] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 15. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC BET Degraders: dBET1 vs. PROTAC BET Degrader-12
In the evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. By hijacking the cell's ubiquitin-proteasome system, these bifunctional molecules can selectively eliminate disease-causing proteins. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are critical epigenetic readers involved in regulating the transcription of key oncogenes like c-MYC, making them prime targets for cancer therapy.
This guide provides an objective comparison of two notable BET-targeting PROTACs: the well-characterized dBET1 and the more recently developed PROTAC BET Degrader-12 . While both molecules are designed to degrade BET proteins, their key distinction lies in the E3 ubiquitin ligase they recruit to execute this function, a critical factor influencing their efficacy, selectivity, and potential applications.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.
The fundamental difference between dBET1 and this compound is the E3 ligase they engage.
-
dBET1 utilizes a phthalimide-based ligand to recruit Cereblon (CRBN) , a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.[1][2] CRBN is one of the most widely exploited E3 ligases in PROTAC design.[3]
-
This compound employs a cyanoacrylamide-containing ligand to covalently recruit DDB1 and CUL4 Associated Factor 11 (DCAF11) , another substrate receptor within the CUL4-DDB1 E3 ligase machinery.[4][5][6] The exploration of alternative E3 ligases like DCAF11 is a key strategy to expand the scope of targeted protein degradation and overcome potential resistance mechanisms associated with CRBN.[7]
Both degraders use the same "warhead," the potent BET inhibitor (+)-JQ1, to bind to the bromodomains of the target BET proteins.[2][4]
Caption: General catalytic cycle of PROTAC-mediated protein degradation.
Caption: Molecular composition of dBET1 and this compound.
Data Presentation: Molecular and Efficacy Comparison
Direct comparative studies evaluating both degraders under identical conditions are not yet available. However, a comparison can be drawn from their individual characterization data.
Table 1: Molecular and Mechanistic Characteristics
| Feature | This compound | dBET1 |
| Target Protein(s) | BRD3, BRD4[4][5] | BRD2, BRD3, BRD4[8] |
| Target Ligand (Warhead) | (+)-JQ-1[4][5] | (+)-JQ-1[2] |
| Recruited E3 Ligase | DCAF11[4][5] | Cereblon (CRBN)[1][2] |
| E3 Ligase Ligand | Cyanoacrylamide-based[4] | Phthalimide-based[2] |
| Mode of E3 Engagement | Covalent[6] | Non-covalent[3] |
Table 2: Efficacy Data Summary
| Parameter | This compound | dBET1 |
| DC₅₀ (Degradation) | 305.2 nM (BRD4)[4][5] | ~3 µM (BRD3)[9] |
| EC₅₀ (Degradation) | Not Reported | 430 nM (BET proteins)[10][11] |
| IC₅₀ (Proliferation) | Not Reported | 140 nM[10] |
| Cell Line (for data) | KBM7 (Human CML)[4][5] | Jurkat (BRD3 DC₅₀)[9], Breast Cancer Cells (EC₅₀)[10], MV4;11 (IC₅₀)[10] |
| Reported Dₘₐₓ | Not Reported | >90% (in some conditions)[12] |
Note: DC₅₀ (half-maximal degradation concentration), EC₅₀ (half-maximal effective concentration), and IC₅₀ (half-maximal inhibitory concentration) values are highly dependent on the experimental conditions, including cell line and treatment duration. The data presented is compiled from separate studies and should not be used for direct, quantitative comparison of potency.
Experimental Protocols
To assess the efficacy of BET degraders, two primary experiments are crucial: quantifying protein degradation and measuring the impact on cell viability.
Protocol 1: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This protocol outlines the steps to measure the dose-dependent degradation of target proteins like BRD4.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., KBM7, MV4-11) in 6-well plates and allow cells to adhere or reach a suitable density.
-
Prepare serial dilutions of the PROTAC degrader (e.g., 1 nM to 10,000 nM) in complete culture medium.
-
Treat cells with the range of degrader concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and potentially a non-degrading inhibitor control (e.g., JQ1).[13]
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control for each concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]
-
Caption: Experimental workflow for a Western Blot-based degradation assay.
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol uses a luminescent-based assay to measure cell viability as a function of ATP content.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader.
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
Assay Procedure (e.g., CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The comparison between this compound and dBET1 highlights a pivotal aspect of modern drug discovery: the strategic recruitment of different E3 ligases. While dBET1 is a foundational, CRBN-recruiting BET degrader that has paved the way for many subsequent studies, this compound represents the expansion of this technology to less-explored E3 ligases like DCAF11. This diversification is crucial for developing next-generation degraders that may offer improved degradation kinetics, overcome resistance, or exhibit a more favorable safety profile. As more data on DCAF11-based degraders becomes available, direct, side-by-side efficacy studies will be essential to fully elucidate their therapeutic potential relative to established CRBN-based molecules.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesensors.com [lifesensors.com]
- 10. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. kisacoresearch.com [kisacoresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of DCAF11-based and VHL-based BET Degraders for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase for targeted protein degradation is a critical decision in the development of novel therapeutics. Bromodomain and Extra-Terminal (BET) proteins are a well-established class of therapeutic targets in oncology and inflammation. This guide provides an objective, data-driven comparison of two distinct classes of BET protein degraders: those that recruit the DCAF11 E3 ligase and those that utilize the von Hippel-Lindau (VHL) E3 ligase.
This comparison guide delves into the mechanisms of action, performance metrics, and experimental protocols for evaluating these two classes of BET degraders. We present a summary of quantitative data in structured tables, detailed experimental methodologies for key assays, and visualizations of the signaling pathways and experimental workflows to aid in the informed selection of the optimal degradation strategy.
Mechanism of Action: Two Distinct Approaches to BET Protein Degradation
Targeted protein degradation by these molecules involves the formation of a ternary complex between the target protein (a BET protein), the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. However, the specific E3 ligase recruited dictates the molecular architecture of the degrader and can influence its degradation efficiency, selectivity, and pharmacokinetic properties.
DCAF11-based BET Degraders: A notable example is the monovalent "direct" degrader, PLX-3618. Unlike traditional bivalent PROTACs, this small molecule binds to the BET protein BRD4 and induces its degradation by recruiting the DCAF11 E3 ligase, which is a substrate receptor for the CUL4B-DDB1 E3 ligase complex.[1][2] This approach offers the potential for smaller, more drug-like molecules.
VHL-based BET Degraders: These are typically heterobifunctional molecules, or PROTACs (Proteolysis Targeting Chimeras), that consist of a ligand that binds to a BET protein, a linker, and a ligand that recruits the VHL E3 ligase.[3][4] VHL is the substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[5][6] This class of degraders has been extensively studied and has produced potent BET degraders such as MZ1 and ARV-771.[3][7]
Performance Data: A Quantitative Comparison
The efficacy of protein degraders is assessed by key quantitative metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of representative DCAF11-based and VHL-based BET degraders.
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 | Dmax | Selectivity | Reference(s) |
| PLX-3618 | DCAF11 | BRD4 | HEK293T | 12.2 nM | >90% | Selective for BRD4 over BRD2 and BRD3 | [8][9] |
| MZ1 | VHL | Pan-BET | HeLa, 22Rv1, etc. | 2-20 nM | >90% | Preferential for BRD4 | [6][10] |
| ARV-771 | VHL | Pan-BET | CRPC cell lines | <1 nM | >90% | Pan-BET | [7] |
Table 1: Quantitative Performance of DCAF11-based vs. VHL-based BET Degraders. This table provides a comparative overview of the degradation potency (DC50), maximum degradation (Dmax), and selectivity of representative degraders.
| Degrader | Experiment | Timepoint | Observation | Reference(s) |
| PLX-3618 | BRD4 degradation in MV-4-11 cells | 24 hours | >50% loss of BRD4 protein sustained | [11] |
| MZ1 | BRD4 degradation in 22Rv1 cells | 2-4 hours | Near-complete degradation | [4] |
| ARV-771 | BRD4 degradation in VCaP cells | 6 hours | Complete degradation | [5] |
Table 2: Degradation Kinetics of DCAF11-based vs. VHL-based BET Degraders. This table highlights the time course of degradation for the respective BET degraders in different cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: DCAF11-mediated BRD4 degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PLX-3618 | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. PLX-3618 selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
Covalent vs. Non-covalent BET PROTACs: A Comparative Guide for Drug Development Professionals
An in-depth analysis of two key strategies in targeted protein degradation, providing experimental data and protocols to guide researchers in the development of next-generation BET inhibitors.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of covalent and non-covalent strategies for targeting Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in a variety of cancers and inflammatory diseases. We present a comprehensive overview of their mechanisms of action, a quantitative comparison of their performance based on experimental data, and detailed protocols for key assays to facilitate their development and evaluation.
Introduction to BET PROTACs
BET proteins (BRD2, BRD3, BRD4, and BRDT) are critical regulators of gene transcription. Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A BET PROTAC consists of a ligand that binds to a BET protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.
The nature of the interaction between the PROTAC and the BET protein—non-covalent or covalent—defines two distinct classes of these degraders, each with its own set of advantages and disadvantages.
Mechanisms of Action
Non-covalent BET PROTACs
Non-covalent BET PROTACs engage their target protein through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Figure 1. Non-covalent PROTAC signaling pathway.
Covalent BET PROTACs
Covalent BET PROTACs form a stable, irreversible or reversible bond with a specific amino acid residue, typically a cysteine, on the BET protein. This can lead to enhanced potency and selectivity.[2]
-
Irreversible Covalent PROTACs: Form a permanent bond with the target protein. This "single-turnover" mechanism means that one PROTAC molecule can typically only induce the degradation of one target protein molecule, potentially limiting their catalytic efficiency.[3]
-
Reversible Covalent PROTACs: These represent a hybrid approach, forming a covalent bond that can be broken. This allows for the potential advantages of covalent binding, such as increased target engagement, while retaining the catalytic nature of non-covalent PROTACs.[4][5]
Figure 2. Covalent PROTAC signaling pathway.
Quantitative Performance Comparison
The following table summarizes key performance metrics for representative covalent and non-covalent BET PROTACs from published studies. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation achieved.
| PROTAC Type | Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Non-covalent | MZ1 | BRD4 | MDA-MB-231 | ~10 | >90 | [6] |
| Non-covalent | ARV-825 | BRD4 | MDA-MB-231 | ~1 | >95 | [6] |
| Non-covalent | NC-1 | BTK | Mino | 2.2 | 97 | [7] |
| Irreversible Covalent | Compound 4 (afatinib-based) | EGFR | NCI-H1975 | >1000 | <60 | [8] |
| Reversible Covalent | RC-3 | BTK | Mino | <10 | >85 | [5] |
| Non-covalent | BETd-260 | BET proteins | MNNG/HOS | <10 | ~100 | [5] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Advantages and Disadvantages
| Feature | Covalent BET PROTACs | Non-covalent BET PROTACs |
| Potency | Often higher due to strong target engagement.[5] | Can be highly potent through catalytic action.[1] |
| Selectivity | Can achieve high selectivity by targeting unique residues (e.g., cysteines).[2] | Selectivity is primarily driven by the warhead's binding affinity. |
| Catalytic Nature | Irreversible types are generally not catalytic, while reversible types can be.[3][5] | Inherently catalytic, allowing for substoichiometric degradation.[1] |
| Off-Target Effects | Potential for off-target covalent modification of other proteins.[4] | Off-target effects are typically related to the binding profile of the warhead. |
| Drug Resistance | May overcome resistance mutations that alter non-covalent binding sites. | May be susceptible to resistance mutations in the target's binding pocket. |
| Drugging Undruggable Targets | Can target proteins with shallow or poorly defined binding pockets.[8] | Typically require well-defined binding pockets for high-affinity interaction. |
| Pharmacokinetics | Covalent binding can lead to prolonged pharmacodynamic effects.[2] | Pharmacodynamic effect is more directly tied to drug concentration. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the fundamental steps to quantify the degradation of BET proteins following PROTAC treatment.
Figure 3. Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 for breast cancer, MNNG/HOS for osteosarcoma) and allow them to adhere overnight. Treat cells with varying concentrations of the BET PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[9]
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant degradation of the target protein. Include vehicle-treated cells as a control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated.[4]
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of BET PROTACs.
Methodology:
-
Xenograft Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 22Rv1 for prostate cancer) into immunocompromised mice.[10]
-
PROTAC Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the BET PROTAC (e.g., by intravenous or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.[5][11]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm BET protein degradation).
Conclusion
Both covalent and non-covalent BET PROTACs represent promising strategies for the treatment of various diseases. Non-covalent PROTACs have demonstrated robust efficacy through their catalytic mechanism. Covalent PROTACs, particularly the reversible covalent variants, offer the potential for enhanced potency, selectivity, and the ability to target previously "undruggable" proteins. The choice between these approaches will depend on the specific target, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these innovative therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of PROTAC BET Degrader-12: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate disease-causing proteins. This guide provides a comprehensive comparison for validating the target engagement of PROTAC BET Degrader-12, a novel agent that recruits the DCAF11 E3 ligase to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins.[1][2][3][4]
This document, intended for researchers, scientists, and drug development professionals, outlines the performance of this compound against other well-characterized BET degraders such as MZ1, dBET1, and ARV-825. We present key experimental data, detailed protocols for validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins (specifically BRD3 and BRD4), a linker, and a ligand that engages the DCAF11 E3 ubiquitin ligase.[1][2][3][4] By forming a ternary complex between the BET protein and DCAF11, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3][4] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to a sustained downstream effect.
Quantitative Comparison of BET Degraders
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the available data for this compound and compares it with other prominent BET degraders. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Degrader | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| This compound | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 nM | Not Reported | [1][2][3] |
| MZ1 | BRD4 > BRD2/3 | VHL | HeLa | ~10-20 nM (BRD4) | >90% | [5][6] |
| MV4;11 | Not Reported | Not Reported | [7] | |||
| dBET1 | Pan-BET | CRBN | MV4;11 | Not Reported | Not Reported | [8] |
| HeLa | Not Reported | Not Reported | [5] | |||
| ARV-771 | Pan-BET | VHL | 22Rv1 | <1 nM (BRD4) | Not Reported | [9] |
| ARV-825 | Pan-BET | CRBN | T-ALL cells | Lower than JQ1, dBET1, OTX015 | Not Reported | [10] |
| BETd-260 | Pan-BET | CRBN | MNNG/HOS | 3 nM (24h) | ~100% (BRD3/4) |
Experimental Protocols for Target Engagement Validation
Validating the on-target activity of this compound requires a multi-faceted approach. Below are detailed protocols for key experiments.
Western Blot for BET Protein Degradation
This is the most direct method to quantify the degradation of target proteins.
a. Cell Culture and Treatment:
-
Seed cells (e.g., KBM7, HeLa, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or alternative degraders for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Quantitative PCR (qPCR) for Downstream Gene Expression
Degradation of BET proteins, which are transcriptional co-activators, is expected to downregulate the expression of their target genes, most notably the proto-oncogene MYC.
a. Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
b. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR on a real-time PCR system.
d. Data Analysis:
-
Calculate the change in MYC gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Global Proteomics for On-Target and Off-Target Effects
Mass spectrometry-based proteomics provides an unbiased view of the proteome-wide effects of a PROTAC, confirming on-target degradation and identifying potential off-target liabilities.[11]
a. Sample Preparation:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
b. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
c. Data Analysis:
-
Identify and quantify proteins across all samples.
-
Determine the fold change in protein abundance in PROTAC-treated samples relative to the control.
-
Confirm the specific degradation of BRD3 and BRD4 and assess any significant changes in other proteins.
Downstream Signaling Pathways
The degradation of BET proteins by this compound has profound effects on cellular signaling, primarily through the downregulation of key transcriptional programs.
The primary downstream effect of BET protein degradation is the potent suppression of the c-MYC oncogene, a master regulator of cell proliferation and apoptosis.[9] This leads to decreased cell viability and can induce apoptosis. Additionally, BET degradation can affect the expression of other genes involved in cell cycle progression and survival, such as the anti-apoptotic Bcl-2 family members.[9] The DCAF11-dependent mechanism of this compound may also have unique downstream consequences that warrant further investigation through comprehensive proteomics and transcriptomics studies.[4][12][13][14]
Conclusion
Validating the target engagement of this compound requires a combination of robust experimental techniques. Western blotting provides direct evidence of target degradation, while qPCR can confirm the functional consequence on downstream gene expression. For a comprehensive understanding of on-target specificity and potential off-target effects, global proteomics is an invaluable tool. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can effectively evaluate the performance of this compound and its potential as a therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PROTAC BET Degrader-12
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for characterizing the engagement and degradation activity of PROTAC BET Degrader-12. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of experimental data and detailed methodologies to aid in the selection of the most appropriate assay for your research needs.
This compound is a proteolysis-targeting chimera that induces the degradation of Bromodomain and Extra-terminal domain (BET) proteins, specifically BRD3 and BRD4, by hijacking the DCAF11 E3 ubiquitin ligase.[1][2] Evaluating the efficacy of such a degrader requires robust methods to confirm target engagement and quantify protein knockdown.
Comparison of Key Methodologies
The selection of an appropriate assay depends on the specific research question, from confirming direct target binding to assessing the functional consequence of degradation. Below is a comparative summary of key techniques.
| Assay | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Direct target engagement in a cellular environment.[3][4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][5] | Not all ligand binding events result in a measurable thermal shift; lower throughput for traditional Western Blot-based readout.[6] |
| Western Blot | Antibody-based detection of specific proteins in a sample. | Target protein degradation (quantification of protein levels).[7][8] | Direct measure of protein degradation, widely accessible, relatively inexpensive. | Provides no direct information on target engagement, semi-quantitative without careful normalization.[7] |
| DC50/Dmax Determination | Dose-response analysis of protein degradation. | Potency (DC50) and efficacy (Dmax) of the degrader.[9][10] | Provides key pharmacological parameters for degrader optimization and comparison. | Dependent on a reliable method for quantifying protein levels (e.g., Western Blot). |
| Mass Spectrometry (MS)-based Proteomics | Global identification and quantification of proteins. | Proteome-wide selectivity and off-target effects of the degrader.[11][12] | Unbiased, comprehensive view of cellular response to the degrader, can identify downstream effects.[11][12] | Requires specialized equipment and bioinformatics expertise, can be costly. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Direct target engagement.[13] | Does not rely on thermal stability changes, can be used with purified proteins and cell lysates.[13] | Traditionally lower throughput, may not be suitable for all protein classes.[13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the steps to assess the target engagement of this compound with BET proteins in intact cells.
Materials:
-
KBM7 cells[1]
-
This compound (HY-158764)[1]
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-BRD3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture KBM7 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-4 hours) to allow for target engagement.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.[14]
-
Immediately cool the samples on ice.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet precipitated proteins.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western Blot analysis as described in the protocol below to detect the levels of soluble BRD3 and BRD4.
-
Western Blot Protocol for Measuring BET Protein Degradation
This protocol is for quantifying the reduction in BET protein levels following treatment with this compound.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., KBM7) and treat with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or DMSO for a specified time course (e.g., 3, 6, 12, 24 hours).[8]
-
Harvest and lyse the cells as described in the CETSA protocol.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
DC50 and Dmax Determination
This protocol describes how to determine the potency and maximal degradation of this compound.
Procedure:
-
Dose-Response Experiment:
-
Treat cells with a serial dilution of this compound for a fixed time point (e.g., 24 hours), where maximal degradation is expected.[9]
-
-
Western Blot Analysis:
-
Perform Western Blot analysis as described above to quantify the remaining levels of the target BET proteins for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[9][10]
-
Visualizing Key Processes and Pathways
To better understand the context of this compound's mechanism, the following diagrams illustrate the experimental workflow and the general signaling pathway of BET proteins.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sapient.bio [sapient.bio]
- 12. panomebio.com [panomebio.com]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. m.youtube.com [m.youtube.com]
Characterizing PROTAC BET Degrader-12 Ternary Complex Formation with Isothermal Titration Calorimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of Proteolysis Targeting Chimeras (PROTACs) as degraders of disease-relevant proteins has garnered significant interest. A key event in the mechanism of action of a PROTAC is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of the efficiency of subsequent protein ubiquitination and degradation. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic characterization of these interactions.
This guide provides a comparative framework for characterizing the ternary complex formed by a hypothetical PROTAC, BET Degrader-12, with a Bromodomain and Extra-Terminal (BET) protein and an E3 ligase. While specific experimental data for "BET Degrader-12" is not publicly available, this guide will use data from well-characterized BET PROTACs, such as MZ1, as a reference to illustrate the experimental approach and data analysis.
Data Presentation: Thermodynamic Parameters of Ternary Complex Formation
A crucial aspect of evaluating a PROTAC is to quantify the binding affinities of the binary and ternary complexes and to determine the cooperativity of ternary complex formation. The cooperativity factor (α) indicates how the binding of the PROTAC to one protein influences its affinity for the other. An α value greater than 1 signifies positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
Table 1: Illustrative Thermodynamic Data for BET PROTACs
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target) (nM) | Binary Kd (PROTAC to E3 Ligase) (nM) | Ternary Kd (nM) | Cooperativity (α) | ΔG (kcal/mol) | Reference |
| BET Degrader-12 (Hypothetical) | BRD4BD2 | VHL | TBD | TBD | TBD | TBD | TBD | N/A |
| MZ1 | BRD4BD2 | VHL | 4 | 66 | Data not specified | >1 | - | [1] |
| dBET1 | BRD4 | CRBN | Data not specified | Data not specified | Data not specified | Data not specified | - | [2] |
| dBET6 | BRD4 | CRBN | Data not specified | Data not specified | Data not specified | Data not specified | - | [2] |
TBD: To be determined experimentally.
Experimental Protocols and Methodologies
Isothermal Titration Calorimetry is considered a gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[3] The following protocols outline the steps to determine the binary and ternary binding affinities for a PROTAC like BET Degrader-12.
Protocol 1: Determining Binary Binding Affinities (Kd1 and Kd2) by ITC
Objective: To measure the dissociation constant (Kd) for the binding of BET Degrader-12 to the target BET protein and the E3 ligase independently.
Materials:
-
Purified target BET protein (e.g., BRD4BD2)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC BET Degrader-12
-
ITC instrument
-
Matched dialysis buffer
Methodology:
-
PROTAC to Target Protein (Kd1):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.[3]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.[3]
-
Perform the titration by injecting the PROTAC into the target protein solution.
-
Analyze the data using a one-site binding model to determine the Kd1, enthalpy (ΔH), and stoichiometry (n).
-
-
PROTAC to E3 Ligase (Kd2):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.[3]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[3]
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine Kd2, ΔH, and n.
-
Protocol 2: Determining Ternary Binding Affinity (Kd,ternary) and Cooperativity (α) by ITC
Objective: To measure the apparent Kd for the formation of the ternary complex and to calculate the cooperativity factor.
Methodology:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell.[3] The concentration of the target protein should be in excess to ensure the majority of the E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[3]
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary .[3]
Mandatory Visualizations
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC-based determination of binary and ternary binding affinities.
BET Protein Signaling Pathway
Caption: Simplified BET protein signaling and PROTAC-mediated degradation pathway.
References
Measuring the Binding Kinetics of PROTAC BET Degrader-12: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy as therapeutic agents. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and other biophysical techniques for characterizing the binding interactions of PROTAC BET Degrader-12, a molecule designed to induce the degradation of BRD3 and BRD4 proteins through the DCAF11 E3 ligase.
This compound functions by forming a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The efficiency of this process is critically dependent on the kinetics and thermodynamics of the binary and ternary complex formations. While specific SPR kinetic data for this compound is not publicly available, this guide will use data from a comparable DCAF1-recruiting BET degrader, DBr-1, to illustrate the principles and comparative analysis. This compound is known to degrade BRD3 and BRD4 in a DCAF11-dependent manner and exhibits a DC50 of 305.2 nM in KBM7 cells.[1][2][3]
Data Presentation: A Comparative Look at Binding Kinetics
The following table summarizes the type of quantitative data that can be obtained for a DCAF1-recruiting BET degrader using various biophysical methods. The data for the VHL-recruiting BET degrader MZ1 is also included to provide a broader context of typical kinetic parameters observed for BET PROTACs.
| Degrader | Method | Ligand Immobilized | Analyte(s) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Cooperativity (α) |
| DBr-1 (DCAF1 recruiting) | SPR | DCAF1(WDR) | DBr-1 | - | - | 180 | - |
| DBr-1 + BRD9 | SPR | DCAF1(WDR) | DBr-1 + BRD9-BD | - | - | 23 | 7.8 |
| MZ1 (VHL recruiting) | SPR | Biotin-VHL | MZ1 | 1.1 x 10⁵ | 2.1 x 10⁻³ | 18 | - |
| MZ1 + Brd4(BD2) | SPR | Biotin-VHL | MZ1 + Brd4(BD2) | 130 x 10⁵ | 9.1 x 10⁻⁴ | 0.7 | 26 |
Note: Data for DBr-1 is for its interaction with BRD9, another BET family member. Data for MZ1 is from Roy et al., ACS Chemical Biology, 2019.[4][5][6]
Experimental Protocols: Methodologies for Kinetic Analysis
A detailed understanding of the experimental setup is crucial for interpreting binding kinetics data. Below are detailed protocols for key techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[4][5][7][8][9]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary interaction of a PROTAC with an E3 ligase and the ternary complex formation in the presence of the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, or a chip suitable for His-tag capture)
-
Immobilization reagents (e.g., amine coupling kit: NHS, EDC) or specific capture antibodies/reagents.
-
Purified recombinant E3 ligase (e.g., DCAF1 complex) and target protein (e.g., BRD4 bromodomain).
-
This compound.
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a freshly prepared mixture of NHS and EDC.
-
Immobilize the E3 ligase (e.g., DCAF1) onto the sensor surface via amine coupling or a specific capture method. For DCAF1-based PROTACs, a common approach is to immobilize the WD40 repeat (WDR) domain of DCAF1.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein immobilization) to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface if necessary, using a mild regeneration solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of concentrations of the PROTAC pre-incubated with a constant, near-saturating concentration of the target protein (e.g., BRD4 bromodomain).
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases as described for the binary interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.
-
Alternative Methods
While SPR is a powerful tool, other techniques offer complementary information and can be advantageous in certain contexts.
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free, real-time optical biosensing technique.[10][11][12][13] It measures the interference pattern of white light reflected from two surfaces on a biosensor tip. BLI is often considered higher throughput than traditional SPR and less susceptible to artifacts from buffer composition changes.[12] The experimental setup is conceptually similar to SPR, involving immobilization of one binding partner and flowing the other over the sensor.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a proximity-based cellular assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor.[14][15][16][17][18] To study ternary complex formation, the target protein can be fused to NanoLuc®, and the E3 ligase can be labeled with a fluorescent probe (or vice versa). The addition of a PROTAC brings the donor and acceptor into close proximity, resulting in an increased BRET signal. This method has the significant advantage of measuring complex formation within a live-cell context.[14][15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[19][20] It is considered the gold standard for thermodynamic characterization, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment without the need for labeling or immobilization.[19] However, ITC typically has lower throughput and requires larger amounts of sample compared to SPR and BLI.[20]
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: SPR experimental workflow for PROTAC binding analysis.
Conclusion
Surface Plasmon Resonance is a robust and widely adopted technique for the detailed kinetic characterization of PROTAC-target-E3 ligase interactions. It provides invaluable data on association and dissociation rates, which are critical for understanding the stability of the ternary complex and, consequently, the degradation efficiency. While SPR is a powerful tool, researchers should also consider complementary techniques such as Bio-Layer Interferometry for higher throughput, NanoBRET for in-cell analysis, and Isothermal Titration Calorimetry for a complete thermodynamic profile. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. For a comprehensive understanding of this compound's mechanism of action, a multi-faceted approach employing several of these techniques would be most beneficial.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. promega.com [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biorxiv.org [biorxiv.org]
- 20. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of PROTAC BET Degrader-12: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of PROTAC BET Degrader-12, a novel degrader of Bromodomain and Extra-Terminal (BET) proteins. The primary method of validation, the use of knockout (KO) cell lines, is detailed alongside alternative techniques, supported by experimental data and protocols.
This compound is designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BET proteins, specifically BRD3 and BRD4.[1] Its mechanism of action is dependent on the recruitment of the DCAF11 E3 ubiquitin ligase.[1][2] Confirmation of this DCAF11-dependency is a critical step in the validation of this PROTAC. The most definitive method to demonstrate this is through the use of DCAF11 knockout cell lines.
Knockout Cell Lines: The Gold Standard for Validation
The core principle behind using knockout cell lines to validate a PROTAC's mechanism is straightforward: if the PROTAC's activity is dependent on a specific E3 ligase, then removing that E3 ligase from the cell should render the PROTAC ineffective. CRISPR-Cas9 technology is the most common and efficient method for generating these knockout cell lines.
A study by Tin G, et al. confirmed that the degradation of BRD4 by this compound (also referred to as compound 8b) is rescued in DCAF11 knockout KBM7 cells, definitively demonstrating its DCAF11-dependent mechanism.[2]
Illustrative Performance Data
While the specific quantitative degradation data from the seminal paper on this compound is not publicly available in full, the expected outcome is a significant reduction in BRD4 levels in wild-type (WT) cells treated with the degrader, with little to no degradation observed in DCAF11 KO cells. The following table provides representative data from a study on a different DCAF11-dependent PROTAC to illustrate the expected experimental results.
| Cell Line | Treatment | Concentration (µM) | Target Protein Level (% of Control) | DCAF11 Level (% of Control) |
| 22Rv1 WT | Vehicle (DMSO) | - | 100 | 100 |
| 22Rv1 WT | DCAF11-dependent PROTAC | 1 | 45 | 98 |
| 22Rv1 WT | DCAF11-dependent PROTAC | 10 | 15 | 102 |
| 22Rv1 DCAF11 KO | Vehicle (DMSO) | - | 100 | <30 |
| 22Rv1 DCAF11 KO | DCAF11-dependent PROTAC | 1 | 95 | <30 |
| 22Rv1 DCAF11 KO | DCAF11-dependent PROTAC | 10 | 92 | <30 |
This table presents illustrative data based on a study of a DCAF11-dependent PROTAC to demonstrate the expected experimental outcomes.[3]
Experimental Protocols
Generation of DCAF11 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating a DCAF11 knockout cell line.
Materials:
-
HEK293T or other suitable human cell line
-
Lentiviral vectors expressing Cas9 and a DCAF11-specific single guide RNA (sgRNA)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the DCAF11 gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the DCAF11-targeting lentivirus in the presence of Polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones and perform PCR to amplify the targeted region. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of DCAF11 protein expression in candidate clones by Western blot.
-
Western Blot Analysis of BET Protein Degradation
This protocol details the assessment of BRD4 degradation in wild-type and DCAF11 KO cells.
Materials:
-
Wild-type and DCAF11 KO cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-DCAF11, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed both wild-type and DCAF11 KO cells and treat with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary antibodies followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Quantitative Mass Spectrometry for Proteome-Wide Analysis
This protocol provides a method for a more global assessment of protein degradation.
Materials:
-
Wild-type and DCAF11 KO cells
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat wild-type and DCAF11 KO cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptide samples from each condition with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the abundance of BRD3 and BRD4, as well as other proteins, between the different treatment conditions and cell lines to confirm selective degradation and identify potential off-target effects.
Visualizing the Mechanism and Workflow
References
Navigating the Selectivity Landscape of BET Degraders: A Comparative Analysis of PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of specific proteins. Within the realm of epigenetic modifiers, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) has emerged as a critical target in oncology and inflammation. This guide provides a comparative analysis of the selectivity of PROTAC BET Degrader-12 against other prominent BET degraders, offering insights supported by available experimental data.
This compound, also known as Compound 8b, is a heterobifunctional molecule that recruits the DCAF11 E3 ubiquitin ligase to induce the degradation of BET proteins.[1][2][3] Understanding its selectivity within the BET family and across the broader bromodomain landscape is crucial for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Selectivity Profile
The following tables summarize the available quantitative data for this compound and other well-characterized BET degraders, namely MZ1, dBET6, and ARV-771. This data allows for a direct comparison of their degradation potency and binding affinities for individual BET family members.
Degradation Potency (DC50, nM)
| Compound | BRD2 | BRD3 | BRD4 | Cell Line | E3 Ligase Recruited |
| This compound (Compound 8b) | ND | Degrades | Degrades (DC50: 305.2) | KBM7 | DCAF11 |
| MZ1 | ~10-fold higher than BRD4 | ~10-fold higher than BRD4 | 2-23 | HeLa, 22Rv1 | VHL |
| dBET6 | Degrades | Degrades | 6 | HEK293T | CRBN |
| ARV-771 | <5 | <5 | <5 | 22Rv1 | VHL |
ND: Not Determined from the available search results.
Binding Affinity (Kd, nM)
| Compound | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) |
| This compound (Compound 8b) | ND | ND | ND |
| MZ1 | 307 / 228 | 119 / 115 | 382 / 120 |
| dBET6 | ND | ND | 46 (BD1) |
| ARV-771 | 34 / 4.7 | 8.3 / 7.6 | 9.6 / 7.6 |
ND: Not Determined from the available search results.
Note: The selectivity of this compound against a broader panel of bromodomains has not been extensively reported in the available literature. The current data indicates its activity against BRD3 and BRD4.
Mechanism of Action and Experimental Workflows
The selective degradation of BET proteins by PROTACs is a multi-step process that involves the formation of a ternary complex between the PROTAC, the target BET protein, and a recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-induced BET protein degradation.
To assess the selectivity and efficacy of BET degraders, several key experiments are employed. The following diagram illustrates a typical workflow for quantifying protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
1. Quantitative Western Blot for Protein Degradation
This method is used to determine the extent of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[4][5]
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the binding affinity (Kd) of a PROTAC to its target protein and E3 ligase.
-
Sample Preparation: Prepare purified target protein and the PROTAC degrader in the same dialysis buffer to minimize buffer mismatch effects.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Titration: Load the protein solution into the sample cell and the PROTAC solution into the injection syringe. Perform a series of injections of the PROTAC into the protein solution.
-
Data Analysis: The heat changes upon each injection are measured to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters (enthalpy and entropy).[6][7][8]
Conclusion
This compound demonstrates efficacy in degrading BRD3 and BRD4 through the recruitment of the DCAF11 E3 ligase.[1] However, its selectivity profile across the broader bromodomain family remains to be fully elucidated. In comparison, degraders such as MZ1 exhibit preferential degradation of BRD4, while dBET6 and ARV-771 act as pan-BET degraders.[9][10][11][12] The choice of a specific BET degrader for therapeutic development or as a research tool will depend on the desired selectivity profile and the specific biological context being investigated. Further studies, such as comprehensive BROMOscan or quantitative mass spectrometry-based proteomics, are required to fully characterize the selectivity of this compound and its potential for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. selvita.com [selvita.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Proximity Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proteomics Analysis of PROTAC BET Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of PROTAC-mediated degradation of Bromodomain and Extra-Terminal (BET) proteins. As specific proteomics data for a compound designated "PROTAC BET Degrader-12" is not publicly available, this document focuses on well-characterized BET PROTACs, such as ARV-771 and MZ1, to offer a representative comparison and a framework for evaluating similar molecules. The information presented is compiled from publicly accessible research and is intended to guide researchers in designing and interpreting proteomics experiments for novel BET degraders.
Performance Comparison of BET PROTACs
The primary function of a BET PROTAC is to induce the degradation of BET family members: BRD2, BRD3, and BRD4. This degradation leads to downstream effects on gene transcription and cellular processes, most notably the downregulation of the oncoprotein c-MYC. The following tables summarize the reported effects of various BET PROTACs on their primary targets and a key downstream effector.
| BET PROTAC | Cell Line | Degradation Targets | Potency (DC50/IC50) | Key Downstream Effects | E3 Ligase Recruited |
| ARV-771 | 22Rv1 (CRPC) | BRD2, BRD3, BRD4 | DC50 < 5 nM for all BRDs | c-MYC suppression (IC50 < 1 nM), PARP cleavage, decreased AR protein levels | VHL |
| HepG2, Hep3B (HCC) | BRD2, BRD3, BRD4 | Marked degradation at 0.1 µM | Inhibition of cell viability | VHL | |
| MZ1 | Various Cancer Cell Lines | Preferential degradation of BRD4 over BRD2 and BRD3 | - | Downregulation of c-MYC | VHL |
| ARV-825 | MDA-MB-231 (TNBC) | BRD2, BRD4 | - | Antiproliferative activity, apoptosis induction | Cereblon (CRBN) |
| dBET6 | - | BRD2, BRD3, BRD4 | - | - | Cereblon (CRBN) |
| HPP-9 | NIH-3T3 | BRD2, BRD3, BRD4 | Almost complete degradation between 0.5 and 5 µM | Inhibition of Hedgehog signaling pathway | Cereblon (CRBN) |
CRPC: Castration-Resistant Prostate Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer; VHL: von Hippel-Lindau; CRBN: Cereblon. Data is compiled from multiple sources.[1][2][3][4][5][6][7][8]
Quantitative Proteomics Data Summary
Global proteomics analysis is crucial for understanding the selectivity of BET PROTACs and their broader impact on the cellular proteome. While extensive datasets are proprietary, published studies consistently highlight the significant downregulation of target BET proteins and key downstream targets.
| Protein | BET PROTAC Treatment | Observed Change in Abundance | Significance |
| BRD2 | ARV-771, MZ1, HPP-9 | Significant Decrease | On-target degradation |
| BRD3 | ARV-771, HPP-9 | Significant Decrease | On-target degradation |
| BRD4 | ARV-771, MZ1, HPP-9 | Significant Decrease | On-target degradation |
| c-MYC | ARV-771 | Significant Decrease | Downstream effect of BET degradation |
| Androgen Receptor (AR) | ARV-771 | Decrease | Downstream effect in specific cancer models.[6] |
Experimental Protocols
The following is a generalized protocol for the quantitative proteomics analysis of cells treated with a PROTAC BET degrader, based on common methodologies.[1][9][10]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line sensitive to BET inhibitors (e.g., MV4-11 for AML, HeLa, or 293T) in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the BET PROTAC at various concentrations and time points. Include vehicle control (e.g., DMSO) and potentially a negative control (an inactive epimer of the PROTAC) in parallel.[1]
-
Perform experiments in biological triplicate for statistical robustness.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion and Peptide Preparation:
-
Take a standardized amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).[1]
-
The LC system separates peptides by hydrophobicity, and the mass spectrometer isolates and fragments peptides for sequencing and quantification.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[1]
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the BET PROTAC.
Visualizations
Signaling Pathway of BET PROTAC Action
Caption: Mechanism of action for a BET PROTAC.
Experimental Workflow for Proteomics Analysis
Caption: A typical workflow for proteomics analysis.
Logical Comparison of BET PROTACs vs. BET Inhibitors
Caption: PROTAC vs. inhibitor mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Head-to-Head Comparison: PROTAC BET Degrader-12 vs. JQ1 and Their Downstream Effects
In the landscape of epigenetic modulators, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising therapeutic strategy, particularly in oncology. Two distinct approaches to targeting BET proteins are represented by the small molecule inhibitor, JQ1, and the new class of protein degraders, exemplified by PROTAC BET Degrader-12. This guide provides an objective comparison of their mechanisms, downstream cellular effects, and the experimental methodologies used to evaluate their performance, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Targeted Degradation
JQ1 is a potent and selective small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). It functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, thereby displacing them from chromatin.[1] This prevents the recruitment of transcriptional machinery and subsequent expression of target genes, including the well-known oncogene c-Myc.[2] The action of JQ1 is reversible; upon washout of the compound, BET proteins can re-associate with chromatin, and gene expression can be restored.
This compound , on the other hand, operates through a distinct and catalytic mechanism. It is a heterobifunctional molecule that consists of a ligand that binds to BET proteins ((+)-JQ1)) and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[3][4] By simultaneously binding both the BET protein and the E3 ligase, this compound induces the formation of a ternary complex. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1] This process results in the physical elimination of the target protein from the cell, a mechanism that can lead to a more profound and sustained biological response compared to inhibition alone.
Diagram: Mechanism of Action
Caption: Comparative mechanisms of JQ1 (inhibition) and this compound (degradation).
Quantitative Comparison of Cellular Activity
The differing mechanisms of action between JQ1 and this compound translate to distinct quantitative measures of their cellular potency. While direct comparative data for this compound and JQ1 in the same cell line is limited, we can infer performance based on available data for this compound and extensive data for JQ1 and other BET PROTACs.
| Parameter | This compound | JQ1 | Description |
| Primary Metric | DC50 (Degradation) | IC50 (Inhibition) | Concentration for 50% maximal effect. |
| Potency | DC50: 305.2 nM (in KBM7 cells)[4] | IC50: Varies by cell line (typically 0.1 - 5 µM)[2][5][6][7] | PROTACs often exhibit high potency in inducing degradation. |
| Effect on Protein Level | Complete and sustained removal of target protein. | No direct effect on protein levels, only inhibition of function. | Degradation leads to a more durable effect than reversible inhibition. |
| Downstream Effect | Sustained suppression of downstream pathways. | Transient suppression, dependent on compound presence. | The catalytic nature of PROTACs can lead to a prolonged biological response. |
Downstream Effects: A Comparative Analysis
Gene Expression
Both JQ1 and this compound are expected to significantly impact the transcriptome due to their targeting of BET proteins, which are master regulators of gene expression.
JQ1 treatment leads to widespread changes in gene expression, with a notable downregulation of genes associated with cell proliferation and oncogenesis, such as c-Myc.[8][9] However, studies have also shown that JQ1 can lead to the upregulation of certain genes.[10] The effects of JQ1 on gene expression are transient and dependent on the continued presence of the inhibitor.[11]
This compound , by eliminating BET proteins, is anticipated to induce more profound and sustained changes in gene expression compared to JQ1. RNA-seq analyses of other BET degraders have demonstrated a greater number of differentially expressed genes and a more significant downregulation of key oncogenic pathways compared to JQ1.[12] The degradation of BET proteins can lead to a more complete shutdown of BET-dependent transcription.
Diagram: Experimental Workflow for Comparative Transcriptome Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BET Degrader-12: A Novel Strategy to Overcome JQ1 Resistance in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to small molecule inhibitors like JQ1 poses a significant challenge in the therapeutic targeting of Bromodomain and Extra-Terminal (BET) proteins. This guide provides a comparative analysis of the novel PROTAC BET Degrader-12 against the well-established BET inhibitor, JQ1, with a focus on its potential efficacy in JQ1-resistant models. While direct, peer-reviewed comparative data for this compound in JQ1-resistant models is emerging, this guide leverages available information on this specific degrader and established principles from analogous BET PROTACs to provide a comprehensive overview for the research community.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of BET proteins. It is designed based on the Proteolysis Targeting Chimera (PROTAC) technology, incorporating the BET inhibitor JQ1 as the warhead for binding to BET proteins and a ligand for the DCAF11 E3 ubiquitin ligase. This design allows for the recruitment of the cellular ubiquitin-proteasome system to tag BET proteins for degradation. Specifically, this compound has been shown to degrade BRD3 and BRD4.[1]
Overcoming JQ1 Resistance: A Shift from Inhibition to Degradation
Resistance to JQ1 can arise through various mechanisms, including the upregulation of the target protein BRD4 or the activation of compensatory signaling pathways such as pro-survival autophagy.[2] Unlike JQ1, which acts as a competitive inhibitor of BET bromodomains, PROTACs like BET Degrader-12 offer a distinct mechanism of action that can circumvent these resistance mechanisms. By inducing the physical elimination of BET proteins, PROTACs can be effective even when the target protein is overexpressed. Several studies have demonstrated that BET-targeting PROTACs can overcome resistance to BET inhibitors in various cancer models.[3][4]
Quantitative Data Comparison
While direct comparative studies on this compound in JQ1-resistant cell lines are not yet widely available, we can infer its potential from its intrinsic degradation activity and compare it to the inhibitory activity of JQ1. The table below summarizes the key efficacy metrics for this compound and JQ1, with data for other well-characterized BET degraders in JQ1-resistant contexts provided for a broader comparison.
| Compound | Mechanism of Action | Target(s) | Cell Line | Efficacy Metric (Concentration) | Reference |
| This compound | BET Protein Degrader | BRD3, BRD4 | KBM7 | DC50: 305.2 nM | [1] |
| JQ1 | BET Protein Inhibitor | BRD2, BRD3, BRD4, BRDT | Various | IC50: Varies (nM to µM range) | [5] |
| dBET6 | BET Protein Degrader | BRD2, BRD3, BRD4 | SUM149R (JQ1-resistant) | More sensitive than JQ1 (qualitative) | [3] |
| ARV-771 | BET Protein Degrader | BRD2, BRD3, BRD4 | MDA-MB-231 | Significant growth inhibition | [6][7] |
| MZ1 | BET Protein Degrader | BRD4 > BRD2/3 | MDA-MB-231 | Significant growth inhibition | [6][7] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. The provided DC50 for this compound is in KBM7 cells, and their JQ1-resistance status is not specified in the available source.
Experimental Protocols
To facilitate the evaluation of this compound and its comparison with JQ1 in JQ1-resistant models, detailed experimental protocols for key assays are provided below.
Protocol 1: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a BET degrader.[8][9]
Materials:
-
JQ1-sensitive and JQ1-resistant cancer cell lines
-
This compound, JQ1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound or JQ1 (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Visualize and quantify the protein bands using an imaging system. Normalize the band intensity of BET proteins to the loading control to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 value for the degrader.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound and JQ1 on cell proliferation and viability.[9]
Materials:
-
JQ1-sensitive and JQ1-resistant cancer cell lines
-
This compound, JQ1
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing cells to attach, treat them with serial dilutions of this compound or JQ1 for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value using non-linear regression.
Visualizations
Signaling Pathway: Inhibition vs. Degradation
Caption: Mechanisms of action for JQ1 (inhibition) versus this compound (degradation).
Experimental Workflow: Comparative Efficacy Analysis
Caption: Workflow for comparing the efficacy of this compound and JQ1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Akt/mTOR-Mediated Autophagy Confers Resistance To BET Inhibitor JQ1 In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis. | Semantic Scholar [semanticscholar.org]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of PROTAC BET Degrader-12 Cross-reactivity with Alternative E3 Ligases
A guide for researchers, scientists, and drug development professionals on the selectivity of a DCAF11-recruiting BET degrader.
PROTAC BET Degrader-12 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently degrades Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4. It achieves this by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the DDB1- and CUL4-associated factor 11 (DCAF11) as its E3 ubiquitin ligase. Understanding the selectivity of this degrader for its intended E3 ligase over other cellular E3 ligases is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a comparative overview of the cross-reactivity of DCAF11-based BET degraders with other commonly utilized E3 ligases in PROTAC development, namely Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
While direct head-to-head quantitative cross-reactivity data for this compound against a full panel of E3 ligases is not extensively available in the public domain, the principles of PROTAC selectivity and data from analogous DCAF11-recruiting degraders allow for an informed assessment. The primary determinant of E3 ligase selectivity is the specific ligand incorporated into the PROTAC molecule. This compound utilizes a ligand that is designed to bind to DCAF11.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome.
Comparative E3 Ligase Cross-reactivity Profile
The following table summarizes the expected cross-reactivity of a DCAF11-recruiting PROTAC like this compound with other major E3 ligases. The data is inferred from the specificity of the E3 ligase ligands and general principles of PROTAC design, as direct comparative quantitative data for this specific molecule is limited. A highly selective PROTAC will show potent activity (e.g., binding affinity, ternary complex formation, target degradation) only with its intended E3 ligase.
| E3 Ligase | Recruited by this compound | Expected Cross-Reactivity | Rationale |
| DCAF11 | Yes | High | The PROTAC contains a specific DCAF11-binding ligand. |
| CRBN | No | Negligible | Lacks a CRBN-binding moiety (e.g., thalidomide (B1683933) analog). |
| VHL | No | Negligible | Lacks a VHL-binding moiety (e.g., hydroxyproline (B1673980) analog). |
| MDM2 | No | Negligible | Lacks an MDM2-binding moiety (e.g., nutlin analog). |
| IAPs | No | Negligible | Lacks an IAP-binding moiety (e.g., SMAC mimetic). |
Experimental Protocols for Assessing E3 Ligase Cross-reactivity
To empirically determine the cross-reactivity of this compound, a series of biochemical and cellular assays can be employed. Below are detailed methodologies for key experiments.
Global Proteomics by Mass Spectrometry (Off-target Profiling)
This experiment provides an unbiased view of all protein level changes in a cell upon treatment with the PROTAC, confirming on-target degradation and identifying any off-target degradation events.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate human cells (e.g., KBM7) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software suite (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells, providing a direct measure of the PROTAC's ability to engage a specific E3 ligase with the target protein.
Experimental Workflow:
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target BET protein fused to NanoLuc® luciferase (donor) and an E3 ligase (e.g., DCAF11, CRBN, VHL) fused to HaloTag® (acceptor).
-
Cell Plating and Ligand Addition: Plate the transfected cells and add the HaloTag® NanoBRET® 618 Ligand.
-
PROTAC Treatment: Add serial dilutions of this compound and incubate.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and measure the donor (460 nm) and acceptor (618 nm) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation with each E3 ligase.
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in the presence of a specific E3 ligase.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, the target BET protein, and the specific E3 ligase complex (e.g., CUL4-DDB1-DCAF11).
-
PROTAC and ATP Addition: Add this compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation and Quenching: Incubate the reaction at 37°C. Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the BET protein. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated BET protein indicates successful PROTAC-mediated ubiquitination.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the engagement of the PROTAC with the E3 ligase inside the cell. Ligand binding often stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot using an antibody specific to the E3 ligase of interest (e.g., DCAF11, CRBN, VHL).
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion
This compound is designed for high selectivity towards the DCAF11 E3 ligase. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing its cross-reactivity with other E3 ligases. Such studies are essential for the comprehensive characterization of this and other PROTAC degraders, ensuring a deeper understanding of their mechanism of action and safety profile for therapeutic development.
Safety Operating Guide
Navigating the Disposal of PROTAC BET Degrader-12: A Guide to Safe Laboratory Practices
Essential guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of PROTAC BET Degrader-12, a potent research compound. This document outlines immediate safety protocols and logistical plans to ensure a secure laboratory environment and responsible chemical waste management.
As a novel and potent bioactive molecule, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. While specific degradation protocols for the disposal of this compound are not publicly available, established best practices for the disposal of hazardous chemical waste must be strictly followed. All materials contaminated with this compound should be treated as hazardous waste.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[1] The following table summarizes general PPE recommendations for handling potent chemical compounds.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes. Should have side-shields for additional protection.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of solutions or large-volume transfers.[1] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves, such as nitrile gloves, are mandatory.[1][2] |
| Body Protection | Laboratory Coat | A lab coat or gown should be worn to protect skin and personal clothing from contamination.[1][2] For higher-risk procedures, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Suitable Respirator | Required when working with the solid compound to avoid dust inhalation or when handling solutions in poorly ventilated areas.[1] The specific type should be determined by a risk assessment. |
Disposal Procedures
Given the absence of specific inactivation protocols, the primary method for disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. The following step-by-step guidance outlines the general procedure.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated lab paper, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing the compound, such as unused solutions or contaminated solvents, must be collected in a separate, clearly labeled, sealed, and appropriate hazardous waste container.[1] Do not dispose of liquid waste containing this compound down the drain. [1]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow all institutional and local regulations for hazardous waste storage.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that all documentation and labeling requirements of the disposal service are met.
Experimental Protocols
Currently, there are no publicly available and validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. The provided search results focus on the biological mechanisms of PROTACs, such as inducing protein degradation within cells, rather than chemical degradation for waste disposal.[3][4][5] Researchers should not attempt to chemically treat the waste without validated procedures and a thorough understanding of the potential reaction products.
Logical Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the material safety data sheet (MSDS) for this compound if available. All handling and disposal of this compound should be performed by trained personnel in a controlled laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for PROTAC BET Degrader-12
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC BET Degrader-12. The following procedural guidance is intended to ensure safe laboratory practices and maintain the integrity of the compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on guidelines for similar PROTAC molecules and general laboratory safety standards.
1.1 Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
1.2 Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary to minimize harm.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Operational Plan
2.1 Storage and Stability
Proper storage is vital to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Refer to manufacturer's expiry date | Protect from light.[1] |
| In Solvent | -20°C | 1 month | Protect from light.[2][3] |
| -80°C | 6 months | Protect from light.[2][3] |
2.2 Stock Solution Preparation
This compound is soluble in DMSO.[1]
| Parameter | Value |
| Solvent | DMSO |
| Solubility | 100 mg/mL (115.28 mM)[1] |
| Molecular Weight | 867.46 g/mol [1] |
| Molecular Formula | C₄₈H₄₇ClN₈O₄S[1] |
To prepare a stock solution, it is recommended to use ultrasonic agitation to ensure complete dissolution.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as hazardous chemical waste. Dispose of in a designated, sealed, and properly labeled container. |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. |
General guidelines for chemical waste disposal include segregating waste streams and using compatible, sealed containers that are clearly labeled.[2][4]
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins.[3] It functions by forming a ternary complex between the target proteins (BRD3 and BRD4) and the DCAF11 E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET proteins by the proteasome.[3]
Caption: Mechanism of this compound leading to BET protein degradation.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound.
5.1 Western Blot for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 in cells following treatment.
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
5.2 Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Analysis : Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
